Methyl phosphorotrithioate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3347-28-2 |
|---|---|
Molecular Formula |
C3H9OPS3 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
methoxy-bis(methylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9OPS3/c1-4-5(6,7-2)8-3/h1-3H3 |
InChI Key |
FQTCVCBHBVPNDH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(SC)SC |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Methyl Phosphorotrithioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of methyl phosphorotrithioate isomers. Due to the limited availability of experimental data for a single, specific this compound isomer, this document consolidates information for closely related and well-documented trimethyl phosphorothioate isomers: O,O,O-trimethyl phosphorothioate and O,O,S-trimethyl phosphorothioate. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields, offering insights into the expected properties and analytical methodologies for this class of compounds.
Physicochemical Data
The following tables summarize the available quantitative data for O,O,O-trimethyl phosphorothioate and O,O,S-trimethyl phosphorothioate to facilitate comparison.
Table 1: General and Physical Properties
| Property | O,O,O-trimethyl phosphorothioate | O,O,S-trimethyl phosphorothioate |
| Chemical Formula | C₃H₉O₃PS | C₃H₉O₃PS |
| Molecular Weight | 156.14 g/mol [1] | 156.14 g/mol [2] |
| Physical Form | Liquid | Oil[3] |
| Color | - | Colorless to Yellow[3] |
| Boiling Point | - | 103 °C at 12 Torr[3] |
| Density | - | 1.2500 g/cm³[3] |
| Storage Temperature | Refrigerator | 2-8°C[3] |
Table 2: Solubility and Partition Coefficients
| Property | O,O,O-trimethyl phosphorothioate | O,O,S-trimethyl phosphorothioate |
| LogP (Octanol/Water Partition Coefficient) | 1.2[1] | -0.1[2] |
| Solubility | - | Benzene (Slightly), Dichloromethane (Slightly)[3] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties of organophosphorus compounds are outlined below.
Boiling Point Determination
The boiling point of a liquid is a critical physical constant. Two common methods for its determination are the Thiele tube method and distillation.
2.1.1. Thiele Tube Method
This micro-method is suitable for small sample volumes.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, and a heat source.
-
Procedure:
-
A small amount of the sample is placed in the small test tube.
-
The capillary tube is inserted into the test tube with the open end down.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[4][5][6]
-
2.1.2. Distillation Method
This method is suitable for larger sample volumes and can also serve as a purification step.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
The liquid sample and boiling chips are placed in the distillation flask.
-
The distillation apparatus is assembled.
-
The sample is heated to a steady boil, and the vapor is allowed to rise and condense in the condenser.
-
The temperature of the vapor is monitored, and the constant temperature at which the liquid distills is recorded as the boiling point.[4]
-
Solubility Testing
A qualitative assessment of a compound's solubility in various solvents is a fundamental step in its characterization.
-
Apparatus: Small test tubes, spatula, and a selection of solvents (e.g., water, ethanol, diethyl ether, dichloromethane, hexane).
-
Procedure:
-
Approximately 1-2 mg of the solid sample or one drop of the liquid sample is placed in a test tube.
-
About 1 mL of the solvent is added.
-
The mixture is agitated or stirred.
-
The sample is observed for dissolution. The result is typically reported as soluble, partially soluble, or insoluble.[7]
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of organophosphorus compounds.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
General Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. For organothiophosphates, 1H, 13C, and 31P NMR are particularly informative. The chemical shifts in 31P NMR are sensitive to the electronic environment around the phosphorus atom, including the nature of the substituents (e.g., oxygen vs. sulfur).[8][9][10][11]
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and spectra are acquired for each nucleus of interest.
2.3.2. Mass Spectrometry (MS)
-
General Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is crucial for confirming the molecular formula and identifying structural motifs.[12][13]
-
Sample Introduction: The sample can be introduced directly or via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Various ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be interpreted to deduce the structure of the molecule.
Workflow and Logical Diagrams
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical substance like this compound.
References
- 1. O,O,O-trimethyl phosphorothioate | C3H9O3PS | CID 9038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O,O,S-Trimethyl phosphorothioate | C3H9O3PS | CID 9039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O,O,S-trimethyl phosphorothioate | 152-20-5 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. 31P nuclear magnetic resonance spectra of the thiophosphate analogues of adenine nucleotides; effects of pH and Mg2+ binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Mass spectrometry identifies multiple organophosphorylated sites on tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Methyl Phosphorotrithioate Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of methyl phosphorotrithioate and its analogs, with a primary focus on S,S,S-trithis compound (also known as Tribufos or DEF), a compound known to induce Organophosphate-Induced Delayed Neuropathy (OPIDN). This document details the key molecular targets, signaling pathways, and experimental methodologies relevant to the study of this class of neurotoxic compounds.
Executive Summary
Organophosphate esters, including this compound analogs, represent a class of compounds with significant neurotoxic potential. While their acute toxicity is primarily mediated by the inhibition of acetylcholinesterase (AChE), a distinct and delayed neurotoxicity is characterized by the degeneration of long axons in the central and peripheral nervous systems. This phenomenon, known as Organophosphate-Induced Delayed Neuropathy (OPIDN), is initiated by the inhibition and subsequent "aging" of a specific neuronal enzyme: Neuropathy Target Esterase (NTE). This guide elucidates the intricate molecular events that follow NTE inhibition, leading to the debilitating symptoms of OPIDN.
The Primary Molecular Target: Neuropathy Target Esterase (NTE)
The principal molecular target for the delayed neurotoxicity of this compound analogs is Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[1] NTE is an integral membrane protein found in neurons and some other cell types.[2] Its physiological role is understood to be the maintenance of phospholipid homeostasis within the cell, particularly in the endoplasmic reticulum. NTE catalyzes the deacylation of phosphatidylcholine to glycerophosphocholine.[3]
The initiation of OPIDN is a two-step process involving NTE:
-
Inhibition: The organophosphate covalently binds to the active site serine of NTE, inhibiting its enzymatic activity. A critical threshold of over 70% inhibition of NTE in the nervous system is necessary for the development of OPIDN.[1][4]
-
Aging: Following the initial inhibition, a chemical modification of the enzyme-inhibitor complex occurs. This process, termed "aging," involves the cleavage of an alkyl group from the organophosphate, leaving a negatively charged phosphoryl residue covalently attached to the NTE active site.[1][4] This "aged" and inhibited form of NTE is the trigger for the downstream neurodegenerative cascade.
It is crucial to note that organophosphates that can inhibit NTE but are incapable of undergoing the aging process do not cause OPIDN and may even offer a protective effect against neuropathic organophosphates.[5]
Signaling Pathways and Molecular Mechanism of Neurotoxicity
The inhibition and aging of NTE by this compound analogs initiate a cascade of events that ultimately leads to axonal degeneration.
Disruption of Phospholipid Homeostasis
The primary consequence of NTE inhibition is the disruption of phospholipid metabolism in the endoplasmic reticulum.[3] The inactivation of NTE leads to an accumulation of its substrate, phosphatidylcholine, and other related lipids. This imbalance in membrane phospholipids is thought to compromise the structural integrity and function of the axon, particularly the long, large-diameter axons that are most susceptible in OPIDN.[3]
Other Potential Signaling Pathways
While the disruption of phospholipid homeostasis is the most established downstream effect of NTE inhibition, other signaling pathways may also be involved in the neurodegenerative process. Research has suggested potential links between organophosphate neurotoxicity and:
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: Organophosphates have been shown to induce oxidative stress and activate MAPK signaling pathways (including ERK, JNK, and p38-MAPK), which can lead to apoptosis.[6][7]
-
Bone Morphogenetic Protein (BMP) Signaling: BMP signaling plays a crucial role in neuronal development and differentiation.[8][9] Dysregulation of this pathway has been implicated in neurodegenerative conditions, although its specific role in OPIDN requires further investigation.[7][10]
Quantitative Data on NTE Inhibition
The potency of an organophosphate to induce OPIDN is related to its ability to inhibit NTE. The following table summarizes the relative inhibitory potential of various organophosphorus compounds against NTE versus AChE. A higher RIP value indicates a greater potential for delayed neurotoxicity relative to acute cholinergic toxicity.
| Compound | Target Enzyme | IC50 (µM) | Relative Inhibitory Potential (RIP) (NTE IC50 / AChE IC50) | Reference |
| Mipafox | NTE (hen brain) | ~1 | >1 (Neuropathic) | [11] |
| Diisopropyl phosphorofluoridate (DFP) | NTE (hen brain) | - | <1 (Slightly Cholinergic) | [11] |
| Chlorpyrifos-oxon | NTE (hen brain) | - | <<1 (Highly Cholinergic) | [11] |
| Paraoxon | NTE (hen brain) | - | <<1 (Highly Cholinergic) | [11] |
Experimental Protocols
Neuropathy Target Esterase (NTE) Activity Assay
This protocol is based on the differential inhibition colorimetric method developed by Johnson.[12][13]
Principle: NTE activity is defined as the portion of phenyl valerate hydrolysis that is resistant to inhibition by a non-neuropathic organophosphate (e.g., paraoxon) but sensitive to a neuropathic organophosphate (e.g., mipafox). The hydrolysis of phenyl valerate produces phenol, which is measured colorimetrically.
Materials:
-
Tissue homogenate (e.g., hen brain)
-
Paraoxon
-
Mipafox
-
Phenyl valerate
-
4-aminoantipyrine
-
Potassium ferricyanide
-
Sodium dodecyl sulfate (SDS)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates in buffer.
-
Divide the homogenate into three sets of tubes:
-
Total Activity: Homogenate + buffer.
-
Paraoxon-Resistant Activity: Homogenate + paraoxon.
-
Paraoxon and Mipafox-Resistant Activity: Homogenate + paraoxon + mipafox.
-
-
Pre-incubate the tubes at 37°C for a defined period (e.g., 20 minutes).
-
Add the substrate, phenyl valerate, to all tubes and incubate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS.
-
Add 4-aminoantipyrine and potassium ferricyanide to develop the color.
-
Measure the absorbance at the optimal wavelength (typically 486-490 nm in the presence of SDS).[12]
-
Calculate NTE activity as the difference between the paraoxon-resistant activity and the paraoxon and mipafox-resistant activity.
In Vitro Neurite Outgrowth Assay
This assay is used to assess the neurotoxic potential of compounds by measuring their effect on the growth of neurites from cultured neuronal cells (e.g., SH-SY5Y or N1E-115).[14]
Principle: Differentiated neuronal cells are exposed to the test compound, and changes in neurite length and branching are quantified using microscopy and image analysis software.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Differentiation-inducing agent (e.g., retinoic acid)
-
Test compound (this compound analog)
-
Multi-well culture plates
-
High-content imaging system
-
Image analysis software
Procedure:
-
Seed neuronal cells in multi-well plates.
-
Induce differentiation for a specified period (e.g., 24-48 hours) with a differentiating agent like retinoic acid.
-
Treat the differentiated cells with various concentrations of the test compound. Include appropriate vehicle controls.
-
Incubate for a defined exposure period (e.g., 24-72 hours).
-
Acquire images of the cells using a high-content imaging system. Fluorescent labeling of neurons (e.g., with GFP-tubulin) can facilitate automated analysis.
-
Use image analysis software to quantify neurite outgrowth parameters, such as total neurite length, number of neurites, and branching points.
-
Analyze the data to determine the concentration-dependent effects of the compound on neurite outgrowth.
Conclusion
The mechanism of action for the delayed neurotoxicity induced by this compound analogs is a complex, multi-step process initiated by the inhibition and aging of Neuropathy Target Esterase. The subsequent disruption of phospholipid homeostasis is a key event leading to the degeneration of long axons. While NTE remains the primary target, further research into the involvement of other signaling pathways, such as MAPK and BMP, will provide a more complete understanding of the pathophysiology of OPIDN. The experimental protocols outlined in this guide provide a framework for the continued investigation of these neurotoxic compounds and the development of potential therapeutic interventions.
References
- 1. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Types of Pesticides [npic.orst.edu]
- 3. 32352161.s21i.faiusr.com [32352161.s21i.faiusr.com]
- 4. researchgate.net [researchgate.net]
- 5. Interactions between neuropathy target esterase and its inhibitors and the development of polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pesticide - Wikipedia [en.wikipedia.org]
- 7. BMP/TGF-β signaling as a modulator of neurodegeneration in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bone Morphogenetic Protein 4 Signalling in Neural Stem and Progenitor Cells during Development and after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
"O,O,S-trimethyl phosphorothioate biological activity"
An In-Depth Technical Guide on the Biological Activity of O,O,S-Trimethyl Phosphorothioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O,S-trimethyl phosphorothioate (OOS-TMP) is an organophosphorus compound notable not for its direct application but for its presence as a contaminant in several widely used organophosphate insecticides, such as malathion and phenthoate.[1][2] Its toxicological profile, which differs significantly from the parent insecticides, has garnered considerable scientific interest. OOS-TMP exhibits a characteristic delayed toxicity, with the primary target organ being the lung, a phenomenon known as pneumotoxicity.[2][3] This document provides a comprehensive technical overview of the biological activities of OOS-TMP, focusing on its toxicology, mechanisms of action, and the experimental findings that have elucidated its effects at the molecular and cellular levels.
Toxicology
The toxicity of OOS-TMP is characterized by a delayed onset, with mortality in animal studies occurring several days after exposure, even at relatively low doses.[4] This is distinct from the acute cholinergic toxicity typically associated with many organophosphate insecticides.
Pneumotoxicity
The most pronounced toxic effect of OOS-TMP is directed towards the lungs. Oral administration to rats at doses as low as 20 mg/kg results in significant morphological and biochemical changes in the bronchiolar epithelium.[2][5]
Key features of OOS-TMP-induced pneumotoxicity include:
-
Increased Lung Weight: A marked, dose-dependent increase in relative lung weight is observed in rats treated with OOS-TMP.[1]
-
Cellular Damage: The compound causes damage to bronchiolar epithelial cells, particularly non-ciliated Clara cells and alveolar type I cells.[2] This damage is evidenced by an increase in lactate dehydrogenase (LDH) levels in bronchopulmonary lavage fluid.[2][5]
-
Cellular Proliferation: Following the initial injury, a proliferative response is initiated. Alveolar type II cells begin to proliferate within 24 hours of treatment, presumably to replace damaged type I cells.[2] Proliferation of Clara cells is also stimulated at later time points.[2]
Neurotoxicity
While less prominent than its pneumotoxicity, OOS-TMP also exhibits neurotoxic effects through the inhibition of acetylcholinesterase (AChE), the primary target for many organophosphate compounds.[6][7] It acts as a progressive inhibitor of AChE, leading to a phosphorylated enzyme.[6][7] This inhibited enzyme complex can then undergo spontaneous reactivation or "aging," a process that renders it resistant to reactivation.[6][7]
Hepatotoxicity
Effects on the liver are also observed, although they are generally less severe than the pulmonary effects at similar dose levels. OOS-TMP treatment can lead to a decrease in liver weight and a reduction in hepatic cytochrome P-450 content.[1] It also causes a dose-dependent decrease in liver carboxylesterase activity.[1]
Mechanism of Action
The biological activity of OOS-TMP is multifaceted, involving metabolic activation, direct enzyme inhibition, and interactions with cellular macromolecules.
Metabolic Activation by Cytochrome P-450
The delayed pneumotoxicity of OOS-TMP is believed to be dependent on its metabolic activation by cytochrome P-450 monooxygenases, particularly within the lung.[1][5] This process generates a more reactive metabolite that is responsible for the cellular damage.
-
Selective Inhibition of Pulmonary Enzymes: OOS-TMP treatment in rats leads to a significant, dose-dependent decrease in pulmonary microsomal cytochrome P-450 content and the activity of P-450-mediated enzymes like 7-ethoxycoumarin O-deethylase and coumarin hydroxylase.[1] The effect on hepatic monooxygenase activity is less pronounced.[1]
-
Protection by Isomers: The non-toxic isomer, O,O,O-trimethyl phosphorothioate (OOO-TMP), can protect against the pneumotoxicity of OOS-TMP.[5] OOO-TMP achieves this by inhibiting the pulmonary P-450 enzymes responsible for activating OOS-TMP, thereby reducing the formation of the toxic metabolite.[5]
Enzyme Inhibition
-
Acetylcholinesterase (AChE): OOS-TMP and its analogues are reversible and progressive inhibitors of AChE.[6][7] The inhibition rate constant (ka) for OOS-trimethyl phosphorothiolate with bovine erythrocyte AChE is 30 M⁻¹ min⁻¹.[6]
-
Carboxylesterases: OOS-TMP treatment causes a dose-dependent decrease in liver carboxylesterase activity, while pulmonary malathion carboxylesterase activity remains unaffected.[1]
Interaction with DNA
In vitro studies have shown that OOS-TMP can interact with supercoiled DNA, causing it to unwind in a dose- and time-dependent manner.[8] This suggests a potential for chemical interaction with DNA, although O,S,S-trimethyl phosphorodithioate was found to be a more potent agent in this regard.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the toxicity and enzymatic interactions of O,O,S-trimethyl phosphorothioate.
Table 1: Acute Toxicity of O,O,S-Alkyl Phosphorothioates in Rats
| Compound | Dose (mg/kg, oral) | Observation Period | Mortality |
|---|---|---|---|
| O,O,S-Trimethyl Phosphorothioate | 15 | 25 days | Death occurred 4-22 days post-treatment[4] |
| O,O,S-Trimethyl Phosphorothioate | 30 | 25 days | Death occurred 4-22 days post-treatment[4] |
| O,O,S-Trimethyl Phosphorothioate | 80 | 25 days | Death occurred 4-22 days post-treatment[4] |
| O,O,S-Triethyl Phosphorothioate | - | - | Slightly less toxic than the trimethyl analogue[4] |
Table 2: Effects of OOS-TMP on Rat Hepatic and Pulmonary Enzymes (Day 3 post-treatment)
| Parameter | Dose (mg/kg) | % of Control Activity/Content |
|---|---|---|
| Pulmonary Microsomes | ||
| Cytochrome P-450 Content | 20 | 83%[1] |
| 7-Ethoxycoumarin O-deethylase | 40 | <10%[1] |
| Coumarin Hydroxylase | >10 | No detectable activity[1] |
| Hepatic Microsomes | ||
| Cytochrome P-450 Content | 20 | 80%[1] |
| p-Nitroanisole Demethylase | 40 | Decreased[1] |
| Malathion Carboxylesterase | 10-40 | Dose-dependent decrease[1] |
Table 3: Acetylcholinesterase Inhibition Constants
| Inhibitor | Enzyme Source | Inhibition Rate Constant (ka) |
|---|---|---|
| OOS-Trimethyl Phosphorothiolate | Bovine Erythrocyte | 30 M⁻¹ min⁻¹[6] |
| OOS-Triethyl Phosphorothiolate | Bovine Erythrocyte | 6.7 x 10³ M⁻¹ min⁻¹[6] |
Experimental Protocols
The methodologies described in the cited literature for assessing OOS-TMP toxicity generally follow a consistent workflow.
Protocol: In Vivo Toxicity and Enzyme Activity Assessment in Rats
-
Animal Model: Female albino rats (e.g., Sprague-Dawley derived), typically weighing 95-120g, are used.[4]
-
Compound Administration: OOS-TMP is dissolved in a vehicle such as corn oil.[4] A single oral dose is administered to fasted rats via gavage.[4] Control groups receive the vehicle only.
-
Toxicity Observation: For acute toxicity studies (LD50), animals are monitored for mortality and clinical signs of toxicity for an extended period (e.g., 25 days) due to the delayed nature of the effects.[4] Body weight is monitored regularly.
-
Tissue Collection: For mechanistic studies, animals are euthanized at specific time points after treatment (e.g., 0.5, 1, 3, and 7 days).[1] Lungs and liver are immediately excised and weighed.
-
Microsome Preparation:
-
Tissues (lung and liver) are homogenized in a suitable buffer (e.g., potassium phosphate buffer with KCl).
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction (typically by centrifuging the post-mitochondrial supernatant at 105,000 x g).
-
The resulting microsomal pellet is resuspended in a buffer for subsequent assays.
-
-
Biochemical Assays:
-
Cytochrome P-450 Content: Determined spectrophotometrically by the method of Omura and Sato.
-
Monooxygenase Activity: Assayed using specific substrates. For example, 7-ethoxycoumarin O-deethylase activity is measured by the fluorometric determination of its metabolite, 7-hydroxycoumarin.[1]
-
Carboxylesterase Activity: Measured using substrates like malathion, with the hydrolysis product quantified.[1]
-
-
Cellular Proliferation (Autoradiography):
-
Animals are injected with tritiated thymidine ([³H]thymidine) prior to euthanasia to label dividing cells.
-
Lung tissue is fixed, sectioned, and processed for autoradiography to visualize and quantify labeled cells (e.g., alveolar type II cells, Clara cells).[2]
-
-
Data Analysis: Results from treated groups are compared to control groups using appropriate statistical methods. Enzyme activities are typically expressed as a percentage of the control.
Signaling Pathways and Experimental Workflows
Visual representations of the key processes involved in OOS-TMP's biological activity are provided below.
Caption: Metabolic activation of OOS-TMP in the lung leading to pneumotoxicity.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by OOS-TMP.
Caption: General experimental workflow for assessing OOS-TMP toxicity in rats.
Caption: Protective mechanism of OOO-TMP against OOS-TMP-induced pneumotoxicity.
References
- 1. Selective inhibition of rat pulmonary monooxygenase by O,O,S-trimethyl phosphorothioate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular responses to O,O,S-trimethyl phosphorothioate-induced pulmonary injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Mode of Action of O, O, S-trimethyl Phosphorothioate Delayed ... - Jay Gandy - Google Books [books.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A phosphorothionate isomer protects against the pneumotoxicity caused by O,O,S-trimethyl phosphorothioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 7. Interaction of some trialkyl phosphorothiolates with acetylcholinesterase Characterization of inhibition, aging and reactivation [periodicos.capes.gov.br]
- 8. Interaction of O,O,S-trimethyl phosphorothioate and O,S,S-trimethyl phosphorodithioate, the impurities of malathion with supercoiled PM2 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Methyl Phosphorotrithioate Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of methyl phosphorotrithioate impurities. Given the limited direct toxicological data on this compound, this guide incorporates data from structurally similar and relevant compounds, primarily trimethyl phosphate and trimethyl phosphite, to provide a robust assessment of potential hazards. This guide is intended to inform risk assessment and guide the development of safe pharmaceutical products.
Executive Summary
This compound and related organophosphate impurities are a class of compounds that can be present in pharmaceutical products as a result of the synthesis process. Due to their potential for neurotoxicity and genotoxicity, a thorough understanding of their toxicological profile is crucial for ensuring patient safety. This document summarizes the available toxicological data, outlines experimental protocols for hazard identification, and provides a framework for risk assessment in line with regulatory guidelines such as the ICH M7 guideline for mutagenic impurities.
Chemical Identity and Properties
Toxicological Data
The toxicological data for this compound impurities is limited. Therefore, data from surrogate compounds, trimethyl phosphate and trimethyl phosphite, are presented here to infer the potential toxicity.
Acute Toxicity
The acute toxicity of these compounds is moderate. The primary routes of exposure are oral, dermal, and inhalation.
| Compound | Test Species | Route | LD50 | Reference |
| Trimethyl Phosphate | Rat | Oral | 840 - 3390 mg/kg | [1][2] |
| Trimethyl Phosphate | Mouse | Oral | 1470 - 3610 mg/kg | [1] |
| Trimethyl Phosphate | Rabbit | Oral | 940 - 1271 mg/kg | [1] |
| Trimethyl Phosphate | Guinea Pig | Oral | 1050 - 1275 mg/kg | [1] |
| Trimethyl Phosphate | Rabbit | Dermal | 3388 mg/kg | [1] |
| Trimethyl Phosphite | Rat | Oral | 2.45 g/kg | [3] |
| Trimethyl Phosphite | Rat | Intraperitoneal | 2.25 g/kg | [3] |
Subchronic and Chronic Toxicity
Repeated dose toxicity studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL), which are critical for risk assessment.
| Compound | Test Species | Duration | Route | NOAEL | LOAEL | Effects Observed | Reference |
| Trimethyl Phosphate | Rat | 90 days | Oral (gavage) | 80 mg/kg/day | 160 mg/kg/day | Reduced body weight, effects on reproductive organs | [2] |
| Trimethyl Phosphate | Rat | 21 days | Oral (gavage) | 33 mg/kg/day | 164 mg/kg/day | Reduced locomotor activity and body weights | [2] |
| Trimethyl Phosphate | Rat | Combined repeated dose and reproductive/developmental toxicity study [OECD TG 422] | Oral | < 40 mg/kg/day | 40 mg/kg/day | Increased kidney weight, decreased fertility index and number of implantation sites | [2] |
Genotoxicity
Genotoxicity is a critical endpoint for pharmaceutical impurities, as DNA damage can lead to mutations and potentially cancer. Organophosphates, due to their alkylating potential, are often scrutinized for their genotoxic effects.
Based on the available information, trimethyl phosphate has been shown to be capable of causing chromosomal damage in mouse spermatids[4]. This suggests that this compound impurities should be considered potentially genotoxic.
Neurotoxicity
The primary mechanism of neurotoxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of neurological effects[5].
Symptoms of organophosphate-induced neurotoxicity can include muscle weakness, tremors, convulsions, and in severe cases, respiratory failure[4]. Chronic exposure to low levels of some organophosphates has been associated with long-term neurological and psychiatric disturbances. For trimethyl phosphate, neurotoxic effects such as weakness and paralysis have been observed in animal studies[4].
Experimental Protocols
This section details the methodologies for key toxicological assays relevant to the assessment of this compound impurities.
Genotoxicity Assays
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.
-
Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These bacteria are auxotrophic, meaning they cannot grow on a medium lacking the specific amino acid. The test chemical is added to the bacterial culture, and if it is a mutagen, it will cause a reverse mutation (reversion) that allows the bacteria to synthesize the required amino acid and grow on the minimal medium.
-
Methodology:
-
Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537 for S. typhimurium, and WP2 uvrA for E. coli) are selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The assay is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.
-
Procedure: The test chemical, bacterial culture, and S9 mix (if used) are combined in soft agar and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a positive result.
-
The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) effects.
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei is an indicator of chromosomal damage.
-
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines (e.g., CHO, V79, L5178Y, or TK6) are commonly used.
-
Treatment: Cells are exposed to the test chemical for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, or for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the comet tail are proportional to the amount of DNA damage.
-
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.
-
Neurotoxicity Assays
This in vitro assay is a primary screening tool for the neurotoxic potential of organophosphates.
-
Principle: The assay is based on the Ellman method, which measures the activity of AChE. Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.
-
Methodology:
-
Reagents: Acetylcholinesterase (from electric eel or human erythrocytes), acetylthiocholine iodide (substrate), DTNB, and a buffer solution (e.g., phosphate buffer, pH 8.0).
-
Procedure:
-
In a 96-well plate, the test compound at various concentrations is pre-incubated with the AChE enzyme.
-
DTNB is added to the wells.
-
The reaction is initiated by the addition of the acetylthiocholine substrate.
-
The absorbance at 412 nm is measured over time using a microplate reader.
-
-
Data Analysis: The rate of the reaction is calculated, and the percentage of AChE inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate in the control (without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.
-
This study provides comprehensive information on the potential neurotoxicity of a chemical in adult rodents following repeated exposure.
-
Principle: The test substance is administered daily to several groups of rodents (usually rats) for a period of 28 or 90 days. A battery of functional observational tests, motor activity assessment, and neuropathological examinations are conducted to detect and characterize any neurotoxic effects.
-
Methodology:
-
Animals and Dosing: At least 10 male and 10 female rats per dose group are used. The test substance is typically administered by gavage or in the diet. At least three dose levels and a control group are included.
-
Functional Observational Battery (FOB): This includes a detailed observation of the animals' appearance, behavior, and functional integrity. Observations include, but are not limited to, posture, gait, presence of convulsions or tremors, and reactivity to various stimuli.
-
Motor Activity: Motor activity is measured using an automated device to detect any changes in activity levels.
-
Neuropathology: At the end of the study, animals are euthanized, and a detailed histopathological examination of the central and peripheral nervous systems is performed.
-
Data Analysis: The data from the FOB, motor activity, and neuropathology are analyzed to determine the nature, severity, and dose-response relationship of any neurotoxic effects. A NOAEL for neurotoxicity is established.
-
Visualization of Key Pathways and Workflows
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Experimental Workflow: In Vitro Genotoxicity Assessment
Caption: Workflow for In Vitro Genotoxicity Assessment.
Logical Relationship: Risk Assessment Framework for Genotoxic Impurities (ICH M7)
Caption: ICH M7 Risk Assessment Framework for Genotoxic Impurities.
Conclusion and Recommendations
The toxicological profile of this compound impurities suggests a potential for both genotoxicity and neurotoxicity. Due to the limited direct data, a precautionary approach is warranted. It is recommended that:
-
Genotoxicity Assessment: A battery of in vitro genotoxicity tests (Ames, micronucleus, and comet assay) should be conducted to definitively assess the mutagenic potential of any specific this compound impurity.
-
Neurotoxicity Screening: An in vitro acetylcholinesterase inhibition assay should be performed as a primary screen for neurotoxic potential.
-
Risk Assessment: The principles of the ICH M7 guideline should be applied to assess and control the risk of these impurities in pharmaceutical products. This includes determining an acceptable intake based on the Threshold of Toxicological Concern (TTC) if the impurity is found to be mutagenic.
-
Process Control: Manufacturing processes should be optimized to minimize the formation of these impurities to levels that are as low as reasonably practicable (ALARP).
By following these recommendations, pharmaceutical manufacturers can ensure the safety and quality of their products for patients.
References
Cellular Responses to O,O,S-Trimethyl Phosphorothioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O,O,S-trimethyl phosphorothioate (OOS-TMP) is an organophosphorus compound and a notable impurity in some commercial pesticides. Its toxicological profile is of significant interest due to its potential to induce cellular damage, particularly in the pulmonary and immune systems. This technical guide provides an in-depth overview of the cellular responses to OOS-TMP, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.
Introduction
O,O,S-trimethyl phosphorothioate (OOS-TMP) is recognized for its delayed toxicity, with the lung being a primary target organ.[1] Exposure to OOS-TMP can lead to significant morphological and biochemical alterations in pulmonary tissues.[1][2] Furthermore, OOS-TMP has been shown to modulate the immune system, affecting the function of various immune cells.[3][4] Understanding the cellular and molecular mechanisms underlying OOS-TMP toxicity is crucial for risk assessment and the development of potential therapeutic interventions. This guide synthesizes the current knowledge on the cellular responses to this compound.
Pulmonary Toxicity
The most pronounced toxic effect of OOS-TMP is acute lung injury, characterized by damage to specific cell populations within the bronchiolar and alveolar regions.[2][5]
Cellular Targets and Morphological Changes
Studies in rodent models have identified the non-ciliated bronchiolar epithelial cells, or Clara cells, as the initial and most severely affected cell type following OOS-TMP administration.[5] Damage to Clara cells is followed by injury to the pulmonary parenchyma, including the endothelium and type I alveolar epithelium.[5] This leads to a cascade of events including increased lung weight and water content.[5]
In response to the damage of type I alveolar epithelial cells, a proliferative response is initiated in alveolar type II cells, which serve as progenitors for the alveolar epithelium.[2] This regenerative response is characterized by the proliferation of type II cells to replace the damaged type I cells.[2] OOS-TMP also stimulates the proliferation of Clara cells.[2]
Quantitative Data on Pulmonary Effects
The following tables summarize the available quantitative data on the pulmonary toxicity of OOS-TMP and related compounds.
Table 1: Acute Toxicity of O,S,S-trimethyl phosphorodithioate in Rats
| Compound | Route of Administration | LD50 (mg/kg) | Time Frame | Animal Model |
| O,S,S-trimethyl phosphorodithioate | Oral | 25 | - | Rat |
Data for a closely related compound, as specific LD50 for OOS-TMP was not available in the reviewed literature.
Table 2: Cellular Proliferation in Rat Lungs Following OOS-TMP Administration
| Cell Type | Effect | Time Point | Animal Model |
| Alveolar Type II Cells | Initiated Proliferation | 24 hours | Rat |
| Alveolar Type II Cells | Continued Increase in Proliferation | 3 and 7 days | Rat |
| Clara Cells | Increased Labeled Cells | 3 and 7 days | Rat |
Table 3: Biochemical Changes in Bronchoalveolar Lavage Fluid (BALF) of Rats
| Parameter | Dose of OOS-TMP | Effect |
| Lactate Dehydrogenase (LDH) | 20 mg/kg (oral) | Increased levels |
Experimental Protocols
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Administration: O,O,S-trimethyl phosphorothioate is dissolved in a suitable vehicle such as corn oil. A single oral dose (e.g., 20 mg/kg) is administered by gavage.[2]
-
Time Course: Animals are monitored for signs of toxicity and euthanized at various time points post-administration (e.g., 12 hours, 24 hours, 3 days, 7 days) to assess the progression of lung injury.[2]
-
Tissue Collection: Lungs are collected for histopathological analysis, and bronchoalveolar lavage fluid (BALF) is collected for biochemical assays.
-
Labeling: Rats are injected with [3H]thymidine (a radioactive precursor of DNA) at a specified time before euthanasia. This allows for the labeling of cells undergoing DNA synthesis (i.e., proliferating cells).
-
Tissue Processing: Lung tissues are fixed, embedded in paraffin, and sectioned.
-
Autoradiography: The tissue sections are coated with a photographic emulsion and stored in the dark for a period to allow the radiation from the [3H]thymidine to expose the emulsion. After developing the emulsion, the silver grains overlying the cell nuclei indicate which cells have incorporated the [3H]thymidine and were therefore proliferating.[2]
-
Quantification: The number of labeled cells of a specific type (e.g., alveolar type II cells, Clara cells) is counted per unit area or per number of total cells to determine a labeling index, which is a measure of cell proliferation.
-
Staining: Fixed lung tissue sections are stained with hematoxylin and eosin (H&E) for general morphological assessment.
-
Scoring: A semi-quantitative scoring system is used to evaluate the extent of lung injury. This typically involves assessing parameters such as:
-
Alveolar congestion
-
Hemorrhage
-
Infiltration or aggregation of inflammatory cells
-
Thickness of the alveolar wall/septum
-
-
Each parameter is assigned a score (e.g., from 0 for no injury to 3 or 4 for severe injury), and a total lung injury score is calculated.
Immunotoxicity
OOS-TMP has been shown to have a significant impact on the immune system, primarily by affecting macrophage function.[3][4]
Effects on Macrophages and Cytokine Production
Acute administration of OOS-TMP in mice has been shown to suppress the generation of cytotoxic T lymphocytes and antibody-secreting cells.[3] The primary immune cell population affected appears to be macrophages.[3] Macrophages from OOS-TMP-treated animals exhibit a diminished capacity to present antigens, which is a critical step in initiating an adaptive immune response.[4]
Interestingly, while suppressing some immune functions, OOS-TMP has been observed to increase the production of certain cytokines, including interleukin-1 (IL-1) by macrophages and interleukin-2 (IL-2).[4]
Quantitative Data on Immunological Effects
Table 4: Effects of OOS-TMP on Immune Cell Function and Cytokine Production in Mice
| Parameter | Dose of OOS-TMP | Time Frame | Effect |
| Cytotoxic T Lymphocyte Response | 10 mg/kg | 24 hours | Suppressed |
| Antibody-Secreting Cells | 10 mg/kg | 24 hours | Suppressed |
| Macrophage Antigen Presentation | 10 mg/kg | 24 hours | Decreased |
| Interleukin-1 (IL-1) Production | 10 mg/kg | 24 hours | Increased |
| Interleukin-2 (IL-2) Production | 10 mg/kg | 24 hours | Increased |
Experimental Protocols
-
Cell Culture: A suitable macrophage cell line (e.g., U937) or primary macrophages isolated from rodents are cultured.[6]
-
Treatment: Cells are exposed to varying concentrations of OOS-TMP for a defined period.
-
Antigen Presentation Assay: The ability of macrophages to present a specific antigen to T cells is assessed. This can be measured by the subsequent proliferation of T cells or their production of cytokines.
-
Phagocytosis Assay: The phagocytic capacity of macrophages can be quantified by incubating them with fluorescently labeled particles (e.g., beads or bacteria) and measuring their uptake using flow cytometry or fluorescence microscopy.
-
Cytokine Measurement: The concentration of cytokines (e.g., IL-1, TNF-α) in the cell culture supernatant is measured using enzyme-linked immunosorbent assay (ELISA).[6]
Mechanism of Action
The toxicity of OOS-TMP is believed to be mediated through several mechanisms, including metabolic activation by cytochrome P450 enzymes and inhibition of acetylcholinesterase.
Metabolic Activation
Organophosphorus compounds like OOS-TMP often require metabolic activation to exert their toxic effects. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues, including the lung.[7] The metabolism of phosphorothioates can lead to the formation of highly reactive oxon metabolites, which are potent inhibitors of acetylcholinesterase.[7]
Acetylcholinesterase Inhibition
A key mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE leads to the accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of neurological and systemic effects. OOS-trimethyl phosphorothioate has been shown to be a progressive inhibitor of acetylcholinesterase.
Quantitative Data on Acetylcholinesterase Inhibition
Table 5: Kinetic Data for Acetylcholinesterase Inhibition by OOS-trimethyl phosphorothioate
| Compound | Enzyme Source | Inhibition Rate Constant (ka) |
| OOS-trimethyl phosphorothioate | Bovine Erythrocyte Acetylcholinesterase | 30 M⁻¹ min⁻¹ |
Experimental Protocols
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are commonly used.
-
Incubation: OOS-TMP is incubated with the enzyme source in the presence of NADPH (a necessary cofactor for CYP activity).
-
Metabolite Analysis: The reaction mixture is analyzed at different time points to identify and quantify the formation of metabolites. This is typically done using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[7]
-
Enzyme Kinetics: By varying the concentration of OOS-TMP, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined for the specific CYP enzymes involved in its metabolism.[9]
-
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be quantified spectrophotometrically.
-
Procedure:
-
A solution of AChE is pre-incubated with various concentrations of the inhibitor (OOS-TMP).
-
The substrate (acetylthiocholine) and DTNB are added to initiate the reaction.
-
The change in absorbance at a specific wavelength (typically 412 nm) is measured over time.
-
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be calculated.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Cellular responses to O,O,S-trimethyl phosphorothioate-induced pulmonary injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations into the mechanism of immunosuppression caused by acute treatment with O,O,S-trimethyl phosphorothioate. II. Effect on the ability of murine macrophages to present antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations into the mechanism of immunosuppression caused by acute treatment with O,O,S-trimethyl phosphorothioate: generation of suppressive macrophages from treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphogenesis of O,O,S-trimethyl phosphorothioate-induced pulmonary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antisense phosphorothioate oligonucleotide inhibits interleukin 1 beta production in the human macrophage-like cell line, U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human hepatic cytochrome P450-specific metabolism of the organophosphorus pesticides methyl parathion and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Phosphorotrithioate: An In-depth Technical Guide on its Role as a Metabolite of Organophosphates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate (OP) pesticides represent a broad class of compounds extensively used in agriculture and public health, leading to widespread human exposure. The biotransformation of these compounds is a critical area of study for understanding their mechanisms of toxicity and for developing effective biomonitoring strategies and potential therapeutic interventions. While the metabolism of many organophosphates to dialkyl phosphates and their thio-analogs is well-documented, the formation and significance of phosphorotrithioate metabolites, particularly methyl phosphorotrithioate, are less commonly characterized but are of toxicological interest. This technical guide provides a comprehensive overview of this compound and related compounds as metabolites and impurities of certain organophosphates, focusing on their formation, analytical detection, and toxicological relevance.
Introduction to Organophosphate Metabolism
Organophosphorus compounds undergo extensive metabolism in biological systems, primarily through oxidative and hydrolytic pathways. The initial step for many phosphorothionate (P=S) pesticides is bioactivation via cytochrome P450-mediated oxidative desulfuration to their more toxic oxon (P=O) analogs, which are potent inhibitors of acetylcholinesterase (AChE).[1][2] Detoxification pathways involve the hydrolysis of the parent compound or its oxon metabolite by esterases, such as paraoxonases (PONs) and carboxylesterases, leading to the formation of various polar metabolites that are subsequently excreted.[3][4] The most commonly monitored urinary biomarkers of OP exposure are the dialkyl phosphates (DAPs), including dimethylphosphate (DMP), diethylphosphate (DEP), and their corresponding thio- and dithiophosphate analogs.[5][6]
Formation of Phosphorotrithioates
While not a universal metabolic pathway for all organophosphates, the formation of phosphorotrithioate metabolites is primarily associated with exposure to specific organophosphate pesticides that already contain a phosphorotrithioate or phosphorodithioate structure.
Metabolism of S,S,S-Tributyl Phosphorotrithioate (Tribufos)
A prominent example of an organophosphate that leads to phosphorotrithioate metabolites is S,S,S-tributyl phosphorotrithioate, a defoliant commonly known as tribufos or DEF.[7][8] Its metabolism involves the oxidation and hydrolysis of the butyl side chains. One of the identified metabolites is S,S-dibutyl phosphorotrithioate .[9] This indicates that the core phosphorotrithioate structure can persist through metabolic transformations. While not "this compound," this provides a clear example of a phosphorotrithioate metabolite.
Trimethylated Phosphorothioates as Impurities
O,O,S-trimethyl phosphorothioate and O,S,S-trimethyl phosphorodithioate have been identified as highly toxic impurities in technical-grade malathion.[10] While not direct metabolites of malathion in the traditional sense, their presence in pesticide formulations means that exposure to the commercial product can lead to the absorption and potential biological effects of these trimethylated compounds. Their toxicological significance lies in their ability to potentiate the toxicity of malathion, primarily through the inhibition of carboxylesterases that are responsible for malathion detoxification.
Quantitative Data
Quantitative data on this compound as a direct metabolite of common organophosphate pesticides is scarce in the literature. Most biomonitoring studies focus on the more prevalent dialkyl phosphate metabolites. However, data is available for these general metabolites, which provides a context for typical exposure levels.
| Metabolite | Matrix | Population | Concentration Range | Reference |
| Dimethylphosphate (DMP) | Urine | General Population (non-exposed) | 95th percentile: 72 µmol/mol creatinine | [5] |
| Diethylphosphate (DEP) | Urine | General Population (non-exposed) | 95th percentile: 72 µmol/mol creatinine | [5] |
| Total Dialkyl Phosphates | Urine | Occupationally Exposed | 95th percentile: 122 µmol/mol creatinine | [5] |
| S,S-Dibutyl phosphorotrithioate | Urine (rats) | Tribufos-treated | Major metabolite | [9] |
| S,S-Dibutyl phosphorotrithioate | Liver extracts (mice) | Tribufos-treated | Minor metabolite | [9] |
Experimental Protocols
The analysis of organophosphate metabolites, including phosphorotrithioates, in biological matrices typically involves extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.
Sample Preparation and Extraction
-
Matrix: Urine is the most common matrix for biomonitoring of organophosphate metabolites due to its non-invasive collection and the relatively high concentration of excreted metabolites.[6]
-
Enzymatic Hydrolysis: For metabolites that may be conjugated (e.g., with glucuronic acid or sulfate), an initial enzymatic hydrolysis step using β-glucuronidase/sulfatase is often employed to release the free metabolite.[11]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate and concentrate the metabolites from the biological matrix.[12] For polar metabolites, derivatization is often necessary to improve their volatility and chromatographic behavior.
Derivatization
A common derivatization technique for polar organophosphate metabolites is benzylation. This involves reacting the acidic metabolites with a benzylating agent, such as 3-benzyl-1-p-tolyltriazene, to form their more volatile benzyl esters.[13] Another widely used method is trimethylsilylation, where acidic protons are replaced with trimethylsilyl (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14][15]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and detection of derivatized organophosphate metabolites.[16][17]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a 5% OV-210 packed column, is typically used.[13]
-
Injector: Splitless or pulsed splitless injection is often employed to maximize sensitivity. Injector temperature is typically set around 250°C.
-
Oven Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 70°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium is the most common carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.
-
Detector: A flame photometric detector (FPD) in phosphorus mode can provide high selectivity for phosphorus-containing compounds.[13] For definitive identification and quantification, a mass spectrometer (e.g., quadrupole, time-of-flight) is used.
-
Acquisition Mode: Data can be acquired in full scan mode for identification of unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantifying known analytes.[18]
-
Mass Spectrometry Fragmentation
The mass spectral fragmentation patterns of derivatized phosphorotrithioates are crucial for their identification. For trimethylsilyl (TMS) derivatives of organophosphates, characteristic fragment ions include [M-15]⁺ (loss of a methyl group from a TMS group) and ions resulting from cleavage of the P-S and P-O bonds.[19][20] The exact fragmentation will depend on the specific structure of the phosphorotrithioate and the derivatizing agent used.
Toxicological Significance
The toxicity of phosphorotrithioates can vary. S,S,S-tributyl phosphorotrithioate (tribufos) is known to cause delayed neurotoxicity.[7] The trimethylated phosphorothioate and phosphorodithioate impurities in malathion are potent inhibitors of carboxylesterases, leading to a synergistic increase in the toxicity of malathion itself.[10] Furthermore, these impurities have been shown to interact with DNA, suggesting potential genotoxicity.[10]
Conclusion
This compound and related phosphorotrithioates represent a specialized but important area within the study of organophosphate metabolism and toxicology. While not common metabolites for the majority of organophosphate pesticides, their formation from specific compounds like tribufos and their presence as toxicologically significant impurities in formulations like malathion warrant their consideration in exposure assessment and toxicological research. The analytical methods outlined in this guide, particularly GC-MS with appropriate derivatization, provide a robust framework for the detection and quantification of these compounds in biological matrices. Further research is needed to fully elucidate the metabolic pathways leading to phosphorotrithioate formation and to establish their full spectrum of biological activity and potential for human health effects.
References
- 1. epa.gov [epa.gov]
- 2. Organophosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological monitoring of exposure to organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aaem.pl [aaem.pl]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Interaction of O,O,S-trimethyl phosphorothioate and O,S,S-trimethyl phosphorodithioate, the impurities of malathion with supercoiled PM2 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hh-ra.org [hh-ra.org]
- 12. Rapid and Sensitive Analytical Procedure for Biomonitoring of Organophosphates Pesticides' Metabolites in Human Urine Samples using Vortex-Assisted Salt-Induced Liquid-Liquid Microextraction Technique Coupled with UHPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 13. d-nb.info [d-nb.info]
- 14. mdpi.com [mdpi.com]
- 15. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
In Vivo S-Methylation of Phosphorodithioic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo S-methylation of phosphorodithioic acids, a significant metabolic pathway for a class of organophosphorus compounds, including many widely used pesticides. This document details the enzymatic processes, analytical methodologies for detection and quantification of metabolites, and available data on this biotransformation.
Introduction to S-Methylation of Phosphorodithioic Acids
In vivo S-methylation is a metabolic pathway that has been identified for O,O-dialkyl phosphorodithioic acids, which are intermediate metabolites of several major O,O-dimethyl and O,O-diethyl phosphorodithioate insecticides.[1][2] This metabolic process results in the formation of S-methyl phosphorodithioates and phosphorothiolates.[1][2] The reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent thiol S-methyltransferases.[3] This pathway is crucial for understanding the toxicology and detoxification of these widely used agricultural chemicals. The S-methylated metabolites can exhibit different toxicological properties compared to their parent compounds, making their study essential for risk assessment.[1][2]
Enzymatic Pathway of S-Methylation
The S-methylation of phosphorodithioic acids is an enzymatic reaction involving the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the sulfur atom of the phosphorodithioic acid. This reaction is catalyzed by thiol S-methyltransferases (TMTs, EC 2.1.1.9).[3] The general reaction is as follows:
S-adenosyl-L-methionine + a phosphorodithioic acid ⇌ S-adenosyl-L-homocysteine + an S-methylated phosphorodithioate
The enzyme responsible, thiol S-methyltransferase, is a member of the transferase family, specifically the methyltransferases.[3]
Figure 1: Enzymatic S-methylation of phosphorodithioic acids.
Quantitative Data on In Vivo S-Methylation
While the in vivo S-methylation of several phosphorodithioic acids has been confirmed, comprehensive quantitative data in a comparative tabular format is limited in the literature. The following tables summarize the available information on the S-methylated metabolites identified for various parent organophosphate compounds.
Table 1: S-Methylated Metabolites of Dimethoate in Mice
| Parent Compound | S-Methylated Metabolites Identified | Biological Matrix | Analytical Method | Reference |
| Dimethoate | O,O,S-Trimethyl phosphorodithioate ((MeO)2P(S)SMe) | Urine, Liver, Kidney, Lung | 31P NMR, GC-MS | [1][2] |
| O,O,S-Trimethyl phosphorothiolate ((MeO)2P(O)SMe) | Urine, Liver, Kidney, Lung | 31P NMR, GC-MS | [1][2] | |
| MeO(HS)P(O)SMe | Urine | 31P NMR | [1][2] | |
| MeO(HO)P(O)SMe | Urine | 31P NMR | [1][2] |
Table 2: In Vivo S-Methylation of Other Organophosphate Insecticides in Mice
| Parent Compound | Evidence of S-Methylation Pathway | Biological Matrix | Analytical Method | Reference |
| Ethion | Analogous S-methylation pathway established | Not specified | Not specified | [1][2] |
| Malathion | Analogous S-methylation pathway established | Not specified | Not specified | [1][2] |
| Phenthoate | Analogous S-methylation pathway established | Not specified | Not specified | [1][2] |
| Phosalone | Analogous S-methylation pathway established | Not specified | Not specified | [1][2] |
| Phosmet | Analogous S-methylation pathway established | Not specified | Not specified | [1][2] |
Note: Specific quantitative values for the percentage of dose excreted as S-methylated metabolites are not consistently reported in the literature in a tabular format.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of in vivo S-methylation of phosphorodithioic acids. These protocols are compiled from various sources and adapted for this specific application.
In Vivo Metabolism Study in Mice
This protocol describes a typical workflow for studying the metabolism of a phosphorodithioic acid-forming compound in a mouse model.
Figure 2: Experimental workflow for an in vivo metabolism study.
Protocol:
-
Animal Model: Male mice (e.g., Swiss-Webster) are commonly used.
-
Acclimatization: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Dosing: The test compound (e.g., dimethoate) is dissolved in a suitable vehicle (e.g., corn oil) and administered to the mice, typically via intraperitoneal (i.p.) injection. A control group receiving only the vehicle should be included.
-
Sample Collection:
-
Immediately after dosing, mice are housed individually in metabolic cages that allow for the separate collection of urine and feces.
-
Urine and feces are collected over a specified period (e.g., 24 or 48 hours).
-
At the end of the collection period, the mice are euthanized.
-
Tissues of interest (e.g., liver, kidneys, lungs) are immediately excised, rinsed in cold saline, blotted dry, and flash-frozen in liquid nitrogen.
-
-
Sample Storage: All samples (urine, feces, and tissues) should be stored at -80°C until analysis.
Sample Preparation for Metabolite Analysis
4.2.1. Urine Sample Preparation for GC-MS Analysis
-
Thawing: Frozen urine samples are thawed at room temperature.
-
Centrifugation: Samples are centrifuged to remove any particulate matter.
-
Enzymatic Hydrolysis (Optional): To analyze for conjugated metabolites, an aliquot of urine can be treated with β-glucuronidase/arylsulfatase.
-
Extraction:
-
The urine sample is acidified (e.g., with HCl).
-
Metabolites are extracted using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) by vortexing.
-
The mixture is centrifuged to separate the layers.
-
The organic layer is collected. The extraction process is repeated multiple times.
-
-
Derivatization: The pooled organic extracts are evaporated to dryness under a gentle stream of nitrogen. The residue is then derivatized (e.g., with diazomethane or a silylating agent like BSTFA) to increase the volatility of the metabolites for GC analysis.
-
Reconstitution: The derivatized sample is reconstituted in a suitable solvent (e.g., hexane) for injection into the GC-MS.
4.2.2. Tissue Sample Preparation for Metabolite Analysis
-
Homogenization: Frozen tissue samples are weighed and homogenized in a cold buffer (e.g., phosphate buffer) using a tissue homogenizer.
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the homogenate to precipitate proteins.
-
Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the metabolites is carefully collected.
-
Extraction and Derivatization: The supernatant is then processed similarly to urine samples for extraction and derivatization before GC-MS analysis.
Analytical Methods
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for organophosphate analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the metabolites. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).
-
Injector: Splitless injection is commonly used for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for metabolite identification or in selected ion monitoring (SIM) mode for targeted quantification.
4.3.2. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
-
Sample Preparation: The extracted and dried metabolites are reconstituted in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Spectrometer: A high-field NMR spectrometer is used.
-
Acquisition: ¹H-decoupled ³¹P NMR spectra are acquired. The chemical shifts are referenced to an external standard (e.g., 85% H₃PO₄).
-
Data Analysis: The chemical shifts of the signals in the ³¹P NMR spectrum are used to identify the phosphorus-containing metabolites.
Thiol S-Methyltransferase (TMT) Enzyme Assay
This protocol is a general method for assaying TMT activity and can be adapted for phosphorodithioic acid substrates.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
A source of TMT (e.g., liver microsomes)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
The phosphorodithioic acid substrate
-
-
Initiation: The reaction is initiated by the addition of the enzyme preparation.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination: The reaction is stopped by the addition of an acid (e.g., perchloric acid) or by flash-freezing.
-
Analysis: The formation of the S-methylated product is quantified using a suitable analytical method, such as HPLC or GC-MS. The activity of the enzyme is typically expressed as pmol or nmol of product formed per minute per mg of protein.
Conclusion
The in vivo S-methylation of phosphorodithioic acids is a critical metabolic pathway in the biotransformation of many organophosphate compounds. Understanding this pathway is essential for a complete toxicological assessment of these chemicals. This guide has provided an overview of the enzymatic process, a summary of the available data, and detailed experimental protocols for the study of this metabolic route. Further research is needed to provide more comprehensive quantitative data on the extent of S-methylation for a wider range of phosphorodithioic acids and to fully characterize the kinetic properties of the enzymes involved. The methodologies outlined here provide a solid foundation for researchers and scientists in the fields of toxicology, drug metabolism, and environmental science to further investigate this important biotransformation pathway.
References
- 1. A review on effects of dimethoate - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
- 2. S-methylation of O,O-dialkyl phosphorodithioic acids: O,O,S-trimethyl phosphorodithioate and phosphorothiolate as metabolites of dimethoate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol S-methyltransferase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Phosphorothioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of phosphorothioate (PS) oligonucleotides, a critical class of therapeutic molecules. The information is intended to guide researchers in chemistry, biology, and pharmacology, as well as professionals in drug development, through the efficient and high-purity synthesis of these modified nucleic acids.
Introduction
Phosphorothioate oligonucleotides are synthetic analogs of natural nucleic acids where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, a crucial property for in vivo therapeutic applications such as antisense therapy, siRNA, and aptamers. The synthesis of high-purity PS oligonucleotides is paramount for ensuring their safety and efficacy. This document outlines the predominant solid-phase synthesis method using phosphoramidite chemistry and also discusses the H-phosphonate approach.
Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
The most common method for synthesizing PS oligonucleotides is the automated solid-phase phosphoramidite method. The synthesis proceeds in a cyclical manner, with each cycle extending the oligonucleotide chain by one nucleotide. The process involves four key steps: detritylation, coupling, sulfurization, and capping.
Key Steps in Solid-Phase Synthesis:
-
Detritylation: The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane or toluene. The release of the orange-colored DMT cation allows for real-time monitoring of the coupling efficiency.
-
Coupling: The next phosphoramidite monomer, activated by a weak acid like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.
-
Sulfurization: This is the defining step for PS oligonucleotide synthesis. The unstable phosphite triester intermediate is converted to a more stable phosphorothioate triester by introducing a sulfurizing reagent. This step replaces the oxidation step used in the synthesis of natural phosphodiester oligonucleotides.
-
Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-hydroxyl groups are blocked or "capped" using reagents like acetic anhydride and N-methylimidazole. This ensures that only the full-length oligonucleotides are extended in subsequent cycles.
Caption: Solid-phase synthesis cycle for phosphorothioate oligonucleotides.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide
This protocol outlines the automated synthesis of a 20-mer PS oligonucleotide on a 1 µmol scale using an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
DNA phosphoramidites (A, C, G, T) with standard protecting groups (e.g., Bz for A and C, iBu for G).
-
Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile.
-
Detritylation solution: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Sulfurizing reagent: 0.2 M Phenylacetyl disulfide (PADS) in a 1:1 (v/v) mixture of acetonitrile and 3-picoline.
-
Capping solution A: Acetic anhydride/Pyridine/THF (1:1:8).
-
Capping solution B: 16% N-Methylimidazole in THF.
-
Anhydrous acetonitrile.
Procedure:
-
Synthesizer Setup: Prime the synthesizer with the required reagents and load the solid support column.
-
Synthesis Cycle: Program the synthesizer to perform the following steps for each nucleotide addition:
-
Detritylation: Treat the support with the detritylation solution for 60 seconds. Wash with acetonitrile.
-
Coupling: Deliver the phosphoramidite and activator solution to the column and allow to react for 4 minutes. Wash with acetonitrile.
-
Sulfurization: Deliver the sulfurizing reagent to the column and allow to react for 3 minutes. Wash with acetonitrile.
-
Capping: Deliver capping solutions A and B to the column and allow to react for 1 minute. Wash with acetonitrile.
-
-
Repeat: Repeat the synthesis cycle for the remaining 19 nucleotides.
-
Final Detritylation (Optional): The final 5'-DMT group can be left on for purification ("Trityl-on") or removed on the synthesizer ("Trityl-off").
Protocol 2: Deprotection and Cleavage from Solid Support
Materials:
-
Concentrated ammonium hydroxide.
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v).
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate the vial at 65°C for 15 minutes.
-
Cool the vial on ice and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
Protocol 3: Purification by Reverse-Phase HPLC
Materials:
-
Buffer
Application Notes and Protocols for Solid-Phase Synthesis of Phosphorothioate Modified DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of phosphorothioate (PS) modified DNA oligonucleotides. This modification, where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom, confers nuclease resistance, a critical attribute for therapeutic applications such as antisense oligonucleotides and siRNAs.[1][2][3][4] This document outlines the standard phosphoramidite chemistry cycle adapted for phosphorothioate synthesis, compares common sulfurizing reagents, and provides step-by-step protocols for synthesis, cleavage, deprotection, and purification.
Principle of Solid-Phase Phosphorothioate DNA Synthesis
The synthesis of phosphorothioate oligonucleotides is predominantly carried out using automated solid-phase phosphoramidite chemistry.[5][6] The oligonucleotide is assembled in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each synthesis cycle consists of four main steps: detritylation, coupling, sulfurization, and capping. The key difference from standard DNA synthesis is the replacement of the oxidation step with a sulfurization step to create the phosphorothioate linkage.[7]
Experimental Workflow
The overall workflow for solid-phase synthesis of phosphorothioate DNA is depicted in the following diagram:
Caption: Workflow of solid-phase phosphorothioate DNA synthesis.
Key Reagents and Equipment
-
DNA Synthesizer: An automated instrument for solid-phase synthesis.
-
Solid Support: Typically Controlled Pore Glass (CPG) functionalized with the first nucleoside.
-
Phosphoramidites: 5'-DMT-3'- (β-cyanoethyl-N,N-diisopropyl) phosphoramidites of dA, dC, dG, and T with appropriate exocyclic amine protecting groups (e.g., Bz for A and C, iBu or dmf for G).[2]
-
Activator: A weak acid, such as 5-(Ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), to activate the phosphoramidite for coupling.
-
Sulfurizing Reagent: A reagent to convert the phosphite triester to a phosphorothioate triester.
-
Capping Reagents: Acetic anhydride and N-methylimidazole to block unreacted 5'-hydroxyl groups.
-
Deblocking Reagent: Dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMT protecting group.
-
Cleavage and Deprotection Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[8]
-
Purification System: High-Performance Liquid Chromatography (HPLC) system (ion-exchange or reverse-phase) or Polyacrylamide Gel Electrophoresis (PAGE) equipment.
-
Analytical Instruments: HPLC and Mass Spectrometer (e.g., ESI-MS) for quality control.[5][9]
Comparative Data of Common Sulfurizing Reagents
The choice of sulfurizing reagent is critical for achieving high sulfurization efficiency and minimizing the formation of phosphodiester (P=O) impurities.[10]
| Sulfurizing Reagent | Abbreviation | Typical Concentration & Solvent | Reaction Time | Sulfurization Efficiency (%) | Advantages | Disadvantages |
| 3H-1,2-Benzodithiol-3-one 1,1-dioxide | Beaucage Reagent | 0.05 M in Acetonitrile | 30-240 seconds | >99% | High efficiency. | Expensive, limited stability on the synthesizer.[11][12] |
| 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione | DDTT | 0.05 M in Pyridine/Acetonitrile | 30-60 seconds | >99% | High efficiency, good stability in solution.[11] | More expensive than elemental sulfur. |
| Phenylacetyl disulfide | PADS | 0.2 M in 3-picoline/Acetonitrile | 2 minutes | >99% | Cost-effective for large-scale synthesis. | Can be less efficient for some sequences. |
| Tetraethylthiuram disulfide | TETD | 0.5 M in Acetonitrile | 15 minutes | ~95-98% | Inexpensive. | Slower reaction time, lower efficiency.[12] |
Detailed Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide
This protocol describes the synthesis of a generic 20-mer all-phosphorothioate DNA oligonucleotide on a 1 µmol scale.
1. Preparation of Reagents:
- Prepare solutions of phosphoramidites (0.1 M in anhydrous acetonitrile), activator (0.25 M ETT in acetonitrile), sulfurizing reagent (e.g., 0.05 M DDTT in pyridine/acetonitrile), capping reagents (acetic anhydride/lutidine/THF and N-methylimidazole/THF), and deblocking reagent (3% DCA in DCM) according to the synthesizer manufacturer's instructions.
2. Synthesis Cycle: The following steps are performed automatically by the DNA synthesizer for each nucleotide addition.
Protocol 2: Cleavage and Deprotection
1. Cleavage from Solid Support and Removal of Protecting Groups:
- After completion of the synthesis, the CPG solid support is transferred from the synthesis column to a screw-cap vial.[13]
- Add 1-2 mL of concentrated ammonium hydroxide to the vial.[8][13]
- Seal the vial tightly and incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups from the bases.[8]
- Cool the vial to room temperature before opening.
- Transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube, leaving the CPG support behind.
- Evaporate the ammonium hydroxide to dryness in a vacuum concentrator.
Protocol 3: Purification by Reverse-Phase HPLC (DMT-on)
This method is suitable for purifying the full-length product from shorter, failure sequences.
1. Sample Preparation:
- After synthesis, the final 5'-DMT group is left on (DMT-on synthesis).[2]
- Perform the cleavage and deprotection as described in Protocol 2.
- Resuspend the dried oligonucleotide pellet in 1 mL of sterile, nuclease-free water.
2. HPLC Conditions:
- Column: A reverse-phase C18 column.
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
- Detection: UV absorbance at 260 nm.
3. Fraction Collection and DMT Removal:
- The DMT-on product will be the most retained peak. Collect the corresponding fraction.
- Evaporate the acetonitrile from the collected fraction.
- Add 100 µL of 80% acetic acid to the fraction and incubate at room temperature for 30 minutes to remove the DMT group.
- Neutralize the solution with triethylamine.
- Desalt the oligonucleotide using a desalting column or by ethanol precipitation.
Protocol 4: Quality Control by HPLC and Mass Spectrometry
1. Purity Analysis by Anion-Exchange HPLC:
- Column: A weak anion-exchange (WAX) column.
- Mobile Phase A: 20 mM Tris-HCl, pH 8.5.
- Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
- Gradient: A linear gradient from 0% to 100% Mobile Phase B over 40 minutes.
- Detection: UV absorbance at 260 nm.
- The purity is calculated based on the area of the main peak relative to the total peak area.
2. Identity Verification by ESI-MS:
- Inject a desalted aliquot of the purified oligonucleotide into an electrospray ionization mass spectrometer.
- Acquire the mass spectrum in negative ion mode.
- Compare the observed molecular weight with the calculated theoretical molecular weight of the desired phosphorothioate oligonucleotide. Due to the presence of diastereomers, phosphorothioate oligonucleotides often yield broader peaks in both HPLC and mass spectrometry compared to their phosphodiester counterparts.[9]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Inactive phosphoramidite or activator.- Moisture in reagents or lines. | - Use fresh, high-quality reagents.- Ensure anhydrous conditions are maintained. |
| High Levels of P=O Impurities | - Incomplete sulfurization.- Oxidation of phosphite triester. | - Increase sulfurization time.- Use a more efficient sulfurizing reagent.- Ensure sulfurizing reagent is fresh and properly prepared. |
| Presence of n-1 Shortmers | - Incomplete coupling.- Inefficient capping. | - Optimize coupling time and reagent excess.- Ensure capping reagents are active. |
| Broad or Split Peaks in HPLC | - Presence of diastereomers. | - This is an inherent property of phosphorothioate oligonucleotides.[9] Use ESI-MS to confirm the mass of the product under the broad peak. |
| Incomplete Deprotection | - Old or low-quality ammonium hydroxide.- Insufficient incubation time or temperature. | - Use fresh, concentrated ammonium hydroxide.- Increase deprotection time or temperature as needed, being mindful of potential side reactions.[13] |
Applications of Phosphorothioate Modified DNA
Phosphorothioate modified DNA oligonucleotides are widely used in various research and therapeutic applications due to their enhanced stability against nuclease degradation.[1][2][3]
-
Antisense Oligonucleotides (ASOs): Used to modulate gene expression by binding to specific mRNA targets, leading to their degradation or blocking translation.[1]
-
Small interfering RNAs (siRNAs): Phosphorothioate modifications in the siRNA backbone increase their stability and therapeutic potential in RNA interference (RNAi) applications.[1]
-
Aptamers: Single-stranded oligonucleotides that bind to specific target molecules with high affinity and specificity. Phosphorothioate modifications enhance their stability in biological fluids.[1]
-
PCR Primers: The 3'-end of PCR primers can be modified with phosphorothioate linkages to prevent degradation by the proofreading activity of some DNA polymerases.
-
CRISPR/Cas9 Gene Editing: Phosphorothioate modifications in guide RNAs can improve their stability and efficiency.
References
- 1. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 9. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Cleavage and Deprotection of 3'ddC Trityl-on DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 13. rsc.org [rsc.org]
"methyl phosphorotrithioate as a sulfurizing reagent in oligonucleotide synthesis"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate oligonucleotides, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, are a cornerstone of nucleic acid-based therapeutics. This modification confers significant nuclease resistance, enhancing the in vivo stability of antisense oligonucleotides, siRNAs, and aptamers. The critical step in the synthesis of these modified oligonucleotides is the sulfurization of the internucleotide phosphite triester intermediate.
While a variety of sulfurizing reagents have been developed and are commercially available, this document provides a comprehensive overview of the sulfurization process in automated solid-phase oligonucleotide synthesis. It is important to note that a thorough review of scientific literature did not yield specific application data or protocols for the use of methyl phosphorotrithioate as a sulfurizing reagent in this context. Therefore, these notes will focus on commonly employed and well-documented sulfurizing agents.
Commonly Used Sulfurizing Reagents
Several reagents have been successfully used for the efficient sulfurization of phosphite triesters during oligonucleotide synthesis. The choice of reagent can impact the speed, efficiency, and cost of the synthesis. Some of the most widely used sulfurizing reagents include:
-
3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) : A highly efficient and fast-acting reagent.[1][2][3]
-
3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) : Offers improved stability in solution on the synthesizer compared to Beaucage Reagent.[1]
-
Phenylacetyl Disulfide (PADS) : An efficient sulfur-transfer agent used in large-scale synthesis.
-
Elemental Sulfur (S₈) : One of the earliest methods, though it can be slow and may lead to instrumental issues.[3]
-
3-Ethoxy-1,2,4-dithiazoline-5-one (EDITH) : An effective sulfurizing reagent for the preparation of phosphorothioate-containing oligonucleotides.[4]
Quantitative Data on Sulfurization Efficiency and Time
The efficiency and duration of the sulfurization step are critical parameters in oligonucleotide synthesis. The following table summarizes typical performance data for some common sulfurizing reagents.
| Reagent | Concentration | Typical Sulfurization Time | Sulfurization Efficiency | Reference |
| Beaucage Reagent | 0.05 M in Acetonitrile | 30 - 60 seconds | > 99% | [1][3] |
| DDTT | 0.05 M in Pyridine/Acetonitrile | 60 seconds | > 99% | [1] |
| Elemental Sulfur | Saturated solution in CS₂/Pyridine | ~15 minutes | Variable | [3] |
| PADS | 0.2 M in 3-picoline/Acetonitrile | 2 minutes | High | |
| EDITH | 0.1 M in Acetonitrile | 2 minutes | High | [4] |
Experimental Protocols
The following protocols describe the general steps for automated solid-phase synthesis of phosphorothioate oligonucleotides using the phosphoramidite method. The key difference from standard phosphodiester synthesis is the replacement of the oxidation step with a sulfurization step.
Protocol 1: Automated Synthesis of a Phosphorothioate Oligonucleotide
This protocol outlines a single cycle of chain elongation on a solid support.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
-
Anhydrous Acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator Solution: 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile.
-
Desired Nucleoside Phosphoramidites (0.1 M in Acetonitrile).
-
Sulfurizing Reagent Solution: (e.g., 0.05 M Beaucage Reagent or DDTT in the appropriate solvent).
-
Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine.
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Cleavage and Deprotection Solution: Concentrated Ammonium Hydroxide.
Procedure (Single Synthesis Cycle):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. This is followed by washing with anhydrous acetonitrile.
-
Coupling: The next nucleoside phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.
-
Sulfurization: The newly formed phosphite triester linkage is converted to a phosphorothioate triester by flushing the synthesis column with the sulfurizing reagent solution. The reaction time is dependent on the chosen reagent (see table above).
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Wash: The column is thoroughly washed with anhydrous acetonitrile to remove any residual reagents before initiating the next cycle.
These steps are repeated for each subsequent nucleotide addition until the desired sequence is synthesized.
Protocol 2: Cleavage from Solid Support and Deprotection
-
After the final synthesis cycle, the solid support is dried.
-
The support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
The ammonium hydroxide solution containing the oligonucleotide is then heated at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and the phosphate backbone.
-
The solution is cooled, and the ammonium hydroxide is removed by evaporation.
-
The resulting crude phosphorothioate oligonucleotide is then purified, typically by HPLC.
Diagrams
Automated Oligonucleotide Synthesis Cycle
The following diagram illustrates the key steps in one cycle of automated solid-phase oligonucleotide synthesis for the formation of a phosphorothioate linkage.
Caption: Automated synthesis cycle for phosphorothioate oligonucleotides.
Sulfurization Reaction Mechanism
This diagram shows the general mechanism of the sulfurization of a phosphite triester intermediate to a phosphorothioate triester using a generic sulfurizing reagent.
Caption: General mechanism of phosphite triester sulfurization.
References
Application Notes & Protocols for Mass Spectrometry Analysis of Phosphorothioate RNA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive analysis of phosphorothioate (PS) modified RNA using liquid chromatography-mass spectrometry (LC-MS). These methods are critical for the quantification of endogenous PS RNA modifications, the quality control of synthetic PS oligonucleotides, and for pharmacokinetic studies of RNA-based therapeutics.
Application Note 1: Quantification of Endogenous Phosphorothioate RNA Modifications in Cellular RNA
Introduction
Phosphorothioate (PS) modifications, where a non-bridging oxygen atom in the phosphate backbone of RNA is replaced by a sulfur atom, are a class of post-transcriptional modifications.[1][2] Accurate detection and quantification of these modifications are crucial for understanding their biological roles. This application note describes a robust and sensitive method for the analysis of PS RNA dinucleotides from total cellular RNA using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]
Experimental Workflow
The overall workflow for the analysis of endogenous PS RNA modifications involves RNA extraction, enzymatic digestion to dinucleotides, and subsequent analysis by UPLC-MS/MS.
Protocol: Digestion of Cellular RNA for PS Dinucleotide Analysis
-
RNA Extraction: Extract total RNA from cellular samples using a suitable method, such as TRIzol reagent, following the manufacturer's protocol.[1][2]
-
Enzymatic Digestion:
-
To 2-5 µg of total RNA, add a mixture of nuclease P1 (2U), S1 nuclease (20U), and calf intestinal alkaline phosphatase (2U) in a final volume of 50 µL of reaction buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂).
-
Incubate the reaction at 37°C for 2 hours.
-
The phosphodiester bonds will be hydrolyzed, while the nuclease-resistant PS linkages will remain intact, yielding PS-modified dinucleotides.[1]
-
-
Sample Cleanup:
-
After digestion, centrifuge the sample through a 3 kDa molecular weight cutoff filter to remove the enzymes.
-
Lyophilize the flow-through and reconstitute the sample in 100 µL of RNase-free water with 0.1% formic acid for LC-MS/MS analysis.[1]
-
UPLC-MS/MS Parameters
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC C18 column (e.g., 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A linear gradient tailored to separate the dinucleotides of interest. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters XEVO TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 0.8 - 2.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350 - 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data: MRM Transitions for PS-Dinucleotides
The quantification of PS-modified dinucleotides is achieved using Multiple Reaction Monitoring (MRM). Synthetic standards of known concentrations are used to generate a standard curve for absolute quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| GpsG | 643.08 | 227.06, 150.09, 133.12[1] |
| ApsA | Varies | Varies |
| CpsC | Varies | Varies |
| UpsU | Varies | Varies |
Note: The specific m/z values for other PS-dinucleotides will need to be determined based on their elemental composition.
Application Note 2: Bioanalysis of Phosphorothioate Oligonucleotide Therapeutics in Plasma
Introduction
Phosphorothioate oligonucleotides are a prominent class of antisense therapeutics.[3] Their bioanalysis in complex matrices like plasma is essential for pharmacokinetic and toxicokinetic studies. This application note details a robust LC-MS/MS method for the quantification of a PS oligonucleotide, GEM91, in human plasma.[4] The method involves sample extraction followed by sensitive LC-MS/MS detection.
Experimental Workflow
The workflow for the bioanalysis of PS oligonucleotides from plasma involves extraction to remove proteins and other interfering substances, followed by LC-MS/MS analysis.
Protocol: Extraction of PS Oligonucleotides from Plasma
-
Sample Preparation: Spike plasma samples with a known concentration of an internal standard (e.g., a stable isotope-labeled version of the analyte or a different oligonucleotide).
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add 400 µL of a phenol:chloroform:isoamyl alcohol (25:24:1) solution.[4]
-
Vortex vigorously for 5 minutes and then centrifuge at 14,000 rpm for 10 minutes to separate the phases.
-
-
Aqueous Phase Collection: Carefully collect the upper aqueous phase containing the oligonucleotide.
-
Second Extraction: Add 400 µL of chloroform to the collected aqueous phase, vortex, and centrifuge again to remove any residual phenol.[4]
-
Drying and Reconstitution: Transfer the final aqueous phase to a new tube, dry it under vacuum, and reconstitute the residue in a suitable buffer (e.g., 100 µM EDTA solution) for LC-MS/MS analysis.[4]
LC-MS/MS Parameters for PS Oligonucleotide Quantification
| Parameter | Setting |
| LC System | Waters ACQUITY Premier System or equivalent[4] |
| Column | Waters ACQUITY Premier Oligonucleotide C18, 1.7 µm, 2.1 x 50 mm[4] |
| Mobile Phase A | 100 mM Hexafluoroisopropanol (HFIP) + 15 mM N,N-Diisopropylethylamine (DIPEA) in Water[4] |
| Mobile Phase B | 100 mM Hexafluoroisopropanol (HFIP) + 15 mM N,N-Diisopropylethylamine (DIPEA) in 80% Acetonitrile[4] |
| Gradient | A suitable gradient to ensure separation from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 60 - 70°C[3] |
| Mass Spectrometer | High-performance tandem quadrupole (e.g., Waters Xevo TQ Absolute)[4] |
| Ionization Mode | ESI, Negative |
| Detection Mode | MRM |
Quantitative Data: Performance of GEM91 Quantification in Plasma
The following table summarizes the performance characteristics of the described method for the quantification of GEM91 in human plasma.[4]
| Parameter | Value |
| Linear Dynamic Range | 0.1 to 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] |
| Calibration Curve Linearity (r²) | >0.99[4] |
| Mean Accuracy of Calibration Points | 87–112%[4] |
| QC Sample Mean Accuracies | 90–114%[4] |
| QC Sample CVs | 1.1–10.5%[4] |
MRM Transitions for GEM91
| Precursor Ion (m/z) (Charge State) | Product Ion (m/z) |
| 597.2 (-14) | 94.8, 319.1[4] |
| 647.0 (-13) | 319.1[4] |
Advanced Topic: Characterization of PS RNA by Tandem Mass Spectrometry
Logical Relationship of Fragmentation
This advanced fragmentation analysis is crucial for the detailed characterization of therapeutic oligonucleotides and for understanding the sequence-specific nature of endogenous PS modifications.[5]
References
- 1. Detection and Quantification of RNA Phosphorothioate Modification Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and Quantification of RNA Phosphorothioate Modifications Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: The Use of Methyl Phosphorotrithioate in Proteomics Research - A Review of Current Literature
For the attention of: Researchers, scientists, and drug development professionals.
Subject: A review on the applications of methyl phosphorotrithioate and its analogs in the field of proteomics.
This document addresses the inquiry regarding the use of this compound in proteomics research. Following a comprehensive review of the current scientific literature, it is important to note that there are no established or documented applications of this compound as a chemical probe or reagent within the field of proteomics.
The search for direct applications of "this compound in proteomics research" and related terms did not yield any specific protocols, datasets, or publications detailing its use for protein analysis, such as protein labeling, cross-linking, or post-translational modification studies. The information available on this compound and related phosphorotrithioates is primarily centered on their chemical synthesis and applications in other domains, such as the preparation of nucleic acid analogs.
Understanding Phosphorotrithioates
Phosphorotrithioates are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to three sulfur atoms and an organic substituent. The synthesis of these compounds, including phosphorotrithioates and phosphorotrithioites, has been described, often starting from white phosphorus and thiols.[1][2] While the chemistry of these molecules is established, their interaction with and utility for studying proteins have not been explored in the context of proteomics.
Potential Considerations for Use in Proteomics
For a chemical compound to be a useful tool in proteomics, it typically needs to exhibit specific reactivity towards certain amino acid residues, be stable under physiological conditions, and be compatible with downstream analytical techniques like mass spectrometry.
Based on its chemical structure, a this compound molecule possesses a potentially reactive phosphorus center. It could theoretically interact with nucleophilic side chains of amino acids such as cysteine, lysine, or histidine. However, the lack of published research suggests that this reactivity may be non-specific, or the compound may be unstable in aqueous buffers used for proteomics experiments, limiting its utility.
Alternative Approaches in Proteomics
While this compound itself is not used, the broader field of chemical proteomics employs a vast array of probes to study protein function, interactions, and post-translational modifications. For instance, the study of protein phosphorylation, a key post-translational modification, utilizes enrichment strategies like Immobilized Metal Affinity Chromatography (IMAC) and tandem mass spectrometry for identification and quantification.[3][4][5] Similarly, specific chemical probes are designed to target and enrich other modified proteins for analysis.
Conclusion
Due to the absence of experimental data on the use of this compound in proteomics, the requested detailed application notes, experimental protocols, quantitative data tables, and visualizations of signaling pathways or experimental workflows cannot be provided. The generation of such materials would be speculative and not based on established scientific findings.
References
- 1. Direct synthesis of phosphorotrithioites and phosphorotrithioates from white phosphorus and thiols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Direct synthesis of phosphorotrithioates from [TBA][P(SiCl3)2] and disulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides | Book Chapter | PNNL [pnnl.gov]
Application Note: Methyl Phosphorotrithioate as an Internal Standard for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For accurate and reliable quantification, the use of an internal standard (IS) is crucial to correct for variations in sample preparation, injection volume, and instrument response. This application note describes the use of methyl phosphorotrithioate as an internal standard for the GC-MS analysis of organophosphorus compounds and other analytes with similar chemical properties.
This compound (MPTP) is a suitable internal standard for the analysis of various organophosphorus compounds due to its structural similarity to many common pesticides and nerve agent degradation products. Its volatility and thermal stability make it amenable to GC analysis. The presence of sulfur and phosphorus atoms provides a distinct mass spectrum, allowing for selective detection and minimizing interference from matrix components.
Key Characteristics of this compound as an Internal Standard:
-
Chemical Inertness: Does not react with the analyte or sample matrix.
-
Similar Physicochemical Properties: Exhibits similar chromatographic behavior and ionization response to the analytes of interest.
-
Distinct Mass Spectrum: Produces unique fragment ions that do not overlap with those of the target analytes, enabling selective monitoring.
-
Not Naturally Present: It is not expected to be found in the samples being analyzed.
Experimental Protocols
Preparation of Standard Solutions
a. Stock Solution of this compound (IS):
-
Accurately weigh approximately 10 mg of pure this compound.
-
Dissolve the weighed standard in 10 mL of a suitable solvent (e.g., ethyl acetate, methanol) to obtain a stock solution of 1 mg/mL.
-
Store the stock solution in an amber vial at 4°C.
b. Working Internal Standard Solution:
-
Prepare a working solution of the internal standard by diluting the stock solution. For example, dilute the 1 mg/mL stock solution to a final concentration of 10 µg/mL in the same solvent.
c. Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of the target analyte(s).
-
Spike each calibration standard with a constant concentration of the this compound internal standard working solution. A typical concentration for the internal standard in the final solution is 1 µg/mL.
-
The concentration range of the analyte should bracket the expected concentration in the unknown samples.
Sample Preparation
-
Accurately measure a known volume or weight of the sample (e.g., 1 mL of liquid sample or 1 g of solid sample).
-
If necessary, perform a sample extraction using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of extraction solvent and procedure will depend on the nature of the sample matrix and the target analytes.
-
Add a precise volume of the this compound internal standard working solution to the sample extract before any concentration steps.
-
Concentrate the extract to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
GC-MS Analysis
The following are general GC-MS conditions that may be adapted for specific applications. Optimization of these parameters is recommended.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 60°C (hold for 2 min) Ramp 1: 10°C/min to 200°C Ramp 2: 20°C/min to 280°C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temperature | 280°C |
Table 2: Suggested SIM Ions for this compound and Example Analyte
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound (IS) | ~ 8.5 | 142 | 95, 47 |
| Analyte X (e.g., a hypothetical organophosphate) | ~ 10.2 | 213 | 185, 125 |
Note: Retention times and mass fragments are illustrative and should be confirmed experimentally.
Data Presentation and Analysis
The concentration of the analyte in the sample is determined by calculating the response factor (RF) relative to the internal standard.
-
Calculate the Response Factor (RF) for each calibration standard:
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Calculate the Average Response Factor (Avg RF) from the calibration standards.
-
Calculate the concentration of the analyte in the unknown sample:
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Avg RF)
Table 3: Example Calibration Data for Analyte X using this compound as Internal Standard
| Calibration Level | Analyte X Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte X Peak Area | IS Peak Area | Response Factor |
| 1 | 0.1 | 1.0 | 12,500 | 150,000 | 0.833 |
| 2 | 0.5 | 1.0 | 63,000 | 152,000 | 0.829 |
| 3 | 1.0 | 1.0 | 128,000 | 151,000 | 0.848 |
| 4 | 5.0 | 1.0 | 645,000 | 149,000 | 0.866 |
| 5 | 10.0 | 1.0 | 1,290,000 | 150,500 | 0.857 |
| Average RF | 0.847 | ||||
| RSD (%) | 1.7% |
Visualization of Workflow and Rationale
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as an internal standard in a GC-MS analysis.
Caption: GC-MS workflow with an internal standard.
Logical Rationale for Using an Internal Standard
This diagram outlines the logical basis for employing an internal standard to ensure accurate quantification by correcting for potential variations during the analytical process.
Caption: Rationale for internal standard use.
This compound is a viable internal standard for the GC-MS quantification of organophosphorus compounds and other chemically related analytes. Its use can significantly improve the accuracy, precision, and reliability of analytical measurements by compensating for variations inherent in the analytical workflow. The protocols and parameters provided here serve as a starting point, and method optimization and validation are essential for specific applications.
Application Notes and Protocols for the Derivatization of Organophosphorus Compounds for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of organophosphorus compounds (OPCs) to facilitate their analysis by gas chromatography (GC). Many OPCs, including nerve agent degradation products and some pesticides, are polar and non-volatile, making them unsuitable for direct GC analysis.[1][2] Derivatization converts these compounds into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection sensitivity.[3][4] The most common derivatization techniques for OPCs are silylation, alkylation, and acylation.[5][6][7][8]
Silylation
Silylation involves the replacement of active hydrogen atoms in the OPC molecule with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[9] This process reduces the polarity and increases the volatility of the compounds.[9] Silylation is one of the most widely used derivatization techniques for the GC-MS analysis of polar analytes.[5][7]
Common Silylating Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile TMS reagent.[7]
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms TBDMS derivatives, which are more stable than TMS derivatives towards hydrolysis.[7][10]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective TMS reagent.
-
Trimethylchlorosilane (TMCS): Often used as a catalyst with other silylating reagents to increase their reactivity.[9]
Protocol: Silylation of Organophosphorus Acids with BSTFA
This protocol is a general guideline for the silylation of organophosphorus acids. Optimal conditions may vary depending on the specific analyte and sample matrix.
Materials:
-
Sample containing organophosphorus acids
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (or other suitable solvent, e.g., acetonitrile)
-
Heating block or water bath
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Sample Preparation: Evaporate the sample extract containing the organophosphorus acids to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of pyridine (or another appropriate solvent) to the dried sample to dissolve the residue. Then, add 100 µL of BSTFA.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Alkylation
Alkylation involves the introduction of an alkyl group (e.g., methyl, ethyl, pentafluorobenzyl) to the OPC molecule. This derivatization method is particularly useful for acidic OPCs, converting them into less polar and more volatile esters.[4]
Common Alkylating Reagents:
-
Diazomethane (CH₂N₂): A highly effective methylating agent, but it is also toxic and explosive, requiring careful handling.[5]
-
Trimethylsilyldiazomethane (TMS-DM): A safer alternative to diazomethane for methylation.[5]
-
Pentafluorobenzyl bromide (PFBBr): Used to introduce a pentafluorobenzyl group, which is strongly electron-capturing and enhances sensitivity for electron capture detection (ECD).[5]
-
Trimethyloxonium tetrafluoroborate (TMO): A versatile methylating agent.[5][6]
Protocol: Methylation of Phosphonic Acids with Trimethylsilyldiazomethane (TMS-DM)
This protocol describes the methylation of phosphonic acids, which are common degradation products of nerve agents.
Materials:
-
Sample containing phosphonic acids
-
Trimethylsilyldiazomethane (TMS-DM) solution (2.0 M in hexanes)
-
Methanol
-
Toluene
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Sample Preparation: Concentrate the sample extract to a small volume (e.g., 50 µL).
-
Reagent Addition: Add 200 µL of toluene and 20 µL of methanol to the sample in a GC vial. Add 50 µL of TMS-DM solution.
-
Reaction: Cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes. The appearance of a persistent yellow color indicates an excess of TMS-DM.
-
Quenching (if necessary): If excess TMS-DM is present, add a few drops of acetic acid to quench the reaction until the yellow color disappears.
-
Analysis: The sample is ready for GC-MS analysis.
Acylation
Acylation is the process of introducing an acyl group into a molecule, typically by reacting the analyte with an acid anhydride or an acyl halide.[3][9] This method is effective for derivatizing compounds with -OH, -NH, and -SH functional groups, converting them into esters, amides, and thioesters, respectively.[3][9] Fluorinated acylating reagents can significantly enhance sensitivity for ECD.
Common Acylating Reagents:
-
Trifluoroacetic anhydride (TFAA): A highly reactive reagent that forms trifluoroacetyl derivatives.[11]
-
Pentafluoropropionic anhydride (PFPA): Forms pentafluoropropionyl derivatives.[11]
-
Heptafluorobutyric anhydride (HFBA): Forms heptafluorobutyryl derivatives.[11]
Protocol: Acylation of an Organophosphorus Compound with Trifluoroacetic Anhydride (TFAA)
This protocol provides a general procedure for the acylation of OPCs containing hydroxyl or amino groups.
Materials:
-
Sample containing the organophosphorus compound
-
Trifluoroacetic anhydride (TFAA)
-
Solvent (e.g., benzene, acetonitrile)
-
Triethylamine (TEA) solution (optional, as a catalyst/acid scavenger)
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent in a GC vial.
-
Reagent Addition: Add the acylating reagent (e.g., 100 µL of TFAA). If the analyte is a weak acid or for catalytic purposes, a small amount of a base like triethylamine can be added.
-
Reaction: Cap the vial and heat at a suitable temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes). Reaction times and temperatures may need optimization.
-
Solvent Removal: After the reaction is complete, the excess reagent and solvent can be evaporated under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC analysis.
Quantitative Data Summary
The following tables summarize quantitative data for different derivatization methods applied to the analysis of organophosphorus compounds.
Table 1: Comparison of Silylation Methods for Phosphonic Acids
| Analyte(s) | Derivatization Reagent | Reaction Conditions | Limit of Detection (LOD) | Reference |
| EMPA, IMPA, CMPA, PMPA | BSTFA | - | 10–20 pg·mL⁻¹ | [5] |
| MPA, EPA, nPPA, nBPA, EMPA, IMPA, PMPA | MTBSTFA (with 1% TBDMSCl) | 60°C for 30 min | Not Specified | [7] |
| Seven V- and G-type nerve agent degradation products | MTBSTFA with 1% TBDMSCl | Not Specified | < 5 pg | [10] |
Table 2: Alkylation Methods for Phosphonic Acids
| Analyte(s) | Derivatization Reagent | Reaction Conditions | Limit of Detection (LOD) | Reference |
| IMPA, IBMPA, PMPA, CMPA, EMPA | Pentafluorobenzyl bromide | Not Specified | 0.1 ng·mL⁻¹ (except EMPA at 0.5 ng·mL⁻¹) | [5] |
| Phosphonic acids from Sarin, Soman, Tabun, Cyclosarin, VX | Diazomethane | Not Specified | Not Specified | [5] |
| Isopropyl-, pinacolyl- and cyclohexylmethylphosphonic acids | Trimethyloxonium tetrafluoroborate | 60°C for 90 min | Not Specified | [5][6] |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the derivatization of organophosphorus compounds for GC analysis.
Caption: General workflow for the derivatization of organophosphorus compounds for GC-MS analysis.
References
- 1. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of chiral organophosphorus compounds, a critical class of molecules in drug development, catalysis, and materials science. The following sections detail key synthetic strategies, including catalytic enantioselective hydrophosphinylation, phospha-Michael addition, phospha-Mannich reaction, and desymmetrization of prochiral precursors.
Introduction
Chiral organophosphorus compounds are of significant interest due to their wide range of applications as chiral ligands in asymmetric catalysis, as active pharmaceutical ingredients, and as key intermediates in organic synthesis. The development of stereoselective methods to access these molecules with high enantiopurity is a major focus of modern synthetic chemistry. This document outlines several powerful catalytic asymmetric methods for the construction of both P-chiral and C-chiral organophosphorus compounds.
Key Synthetic Strategies and Protocols
Several catalytic strategies have emerged as highly effective for the asymmetric synthesis of chiral organophosphorus compounds. These include metal-catalyzed reactions, which offer high efficiency and selectivity, and organocatalyzed transformations, which provide a complementary, metal-free approach.
Catalytic Enantioselective Hydrophosphinylation
Catalytic asymmetric hydrophosphinylation, the addition of a P-H bond across an unsaturated C-C or C=X bond, is a highly atom-economical method for constructing P-chiral and C-chiral centers.
a) Chiral Brønsted Acid-Catalyzed Hydrophosphinylation of 2-Vinylazaarenes
This method provides access to P-chiral 2-azaaryl-ethylphosphine oxides, which are valuable precursors to chiral P,N-ligands. The reaction is catalyzed by a chiral Brønsted acid and proceeds with high yields and enantioselectivities.[1][2]
Experimental Protocol:
To a solution of the 2-vinylazaarene (0.1 mmol) and the secondary phosphine oxide (0.12 mmol) in toluene (1.0 mL) is added the chiral Brønsted acid catalyst (5-10 mol%). The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for a designated time (e.g., 24-72 h) until completion, as monitored by TLC or NMR. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired P-chiral phosphine oxide.
b) Copper-Catalyzed Asymmetric Hydrophosphinylation of Ethynylazaarenes
This approach utilizes a cost-effective copper catalytic system to convert racemic secondary phosphine oxides into P-chiral tertiary phosphine oxides with high yields and excellent enantioselectivities.[3]
Experimental Protocol:
In a glovebox, a mixture of Cu(OAc)₂ (5 mol%), a chiral ligand (e.g., a derivative of SEGPHOS, 5.5 mol%), and a base (e.g., NaOtBu, 10 mol%) is dissolved in an anhydrous solvent (e.g., THF). The racemic secondary phosphine oxide (0.2 mmol) and the ethynylazaarene (0.24 mmol) are then added. The reaction vessel is sealed and stirred at a specific temperature (e.g., 40 °C) for the indicated time. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and the solvent is evaporated. The residue is purified by column chromatography to yield the enantiomerically enriched tertiary phosphine oxide.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| Chiral Brønsted Acid | 2-Vinylpyridine & Diphenylphosphine oxide | (R)-2-(2-(diphenylphosphoryl)ethyl)pyridine | 95 | 96 | [1][2] |
| Cu(OAc)₂ / (R)-DTBM-SEGPHOS | 2-Ethynylpyridine & Phenyl(methyl)phosphine oxide | (R)-(2-(1-phenylvinyl)pyridin-2-yl)(methyl)(phenyl)phosphine oxide | 92 | 94 | [3] |
Asymmetric Phospha-Michael Addition
The asymmetric phospha-Michael addition is a powerful tool for the formation of C-P bonds and the creation of stereogenic centers.
a) Cobalt-Catalyzed Asymmetric Phospha-Michael Reaction
This protocol describes a cobalt-catalyzed asymmetric phospha-Michael-type reaction of diarylphosphine oxides with electron-deficient alkenes, providing chiral organophosphorus compounds in good to excellent yields and enantioselectivities.[4]
Experimental Protocol:
In a nitrogen-filled glovebox, a solution of Co(OAc)₂ (10 mol%), a chiral N,N'-dioxide ligand (11 mol%), and an additive (e.g., 4Å molecular sieves) are stirred in a solvent such as chlorobenzene. The diarylphosphine oxide (0.1 mmol) and the Michael acceptor (0.12 mmol) are added, and the mixture is stirred at a specified temperature (e.g., 50 °C) for the required time. The reaction is then quenched, and the product is isolated and purified by column chromatography.
| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| Co(OAc)₂ / Chiral N,N'-dioxide ligand | Diphenylphosphine oxide | Chalcone | 99 | 99 | [4] |
Asymmetric Phospha-Mannich Reaction
The phospha-Mannich reaction is a three-component reaction that provides a straightforward route to α-amino phosphonates and their derivatives, which are important for their biological activities.
a) Organocatalytic Asymmetric Phospha-Mannich Reaction
This protocol utilizes a cinchona alkaloid-derived catalyst for the asymmetric Mannich-type reaction between an imine and a phosphite, yielding chiral α-amino phosphonates.[5][6]
Experimental Protocol:
To a mixture of the aldehyde (1.2 mmol) and the amine (1.0 mmol) in a suitable solvent (e.g., toluene), the organocatalyst (e.g., a thiourea-cinchona alkaloid derivative, 1-10 mol%) is added. The mixture is stirred at room temperature for a short period before the addition of the dialkyl phosphite (1.5 mmol). The reaction is then stirred at a specified temperature until completion. The product is isolated and purified by column chromatography.
| Catalyst | Substrate 1 | Substrate 2 | Substrate 3 | Yield (%) | ee (%) | Reference |
| Cinchona-derived thiourea | Benzaldehyde | Aniline | Diethyl phosphite | 92 | 94 | [5][6] |
Desymmetrization of Prochiral Phosphine Oxides
The desymmetrization of prochiral molecules is an efficient strategy for the synthesis of chiral compounds.
a) Cinchona Alkaloid-Catalyzed Desymmetrization of Bis(2-hydroxyphenyl)phosphine Oxides
This method employs a biscinchona alkaloid catalyst for the highly enantioselective desymmetrization of bis(2-hydroxyphenyl)phosphine oxides with Morita-Baylis-Hillman carbonates to generate optically active P-stereogenic phosphine oxides.[7]
Experimental Protocol:
To a solution of the bis(2-hydroxyphenyl)phosphine oxide (0.1 mmol) and the Morita-Baylis-Hillman carbonate (0.12 mmol) in a solvent such as CH₂Cl₂ at room temperature is added the biscinchona alkaloid catalyst (10 mol%). The reaction is stirred until the starting material is consumed. The solvent is evaporated, and the residue is purified by flash column chromatography to afford the enantioenriched P-chiral phosphine oxide.
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | er | Reference |
| Biscinchona alkaloid | Bis(2-hydroxyphenyl)methylphosphine oxide | Methyl 2-((((tert-butoxycarbonyl)oxy)methyl)acrylate) | 99 | 98.5:1.5 | [7] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Asymmetric Hydrophosphinylation of 2-Vinylazaarenes to Access P-Chiral 2-Azaaryl-Ethylphosphine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric copper-catalyzed hydrophosphinylation of ethynylazaarenes to access P-chiral 2-azaaryl-ethylphosphine oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Cobalt-catalyzed asymmetric phospha-Michael reaction of diarylphosphine oxides for the synthesis of chiral organophosphorus compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalytic Asymmetric Mannich Reaction [manu56.magtech.com.cn]
- 6. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 7. Access to P-chiral phosphine oxides by enantioselective allylic alkylation of bisphenols - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application of Methyl Phosphorotrithioate in Flame Retardant Synthesis: An Overview
Introduction
Methyl phosphorotrithioate (MPTT) is an organophosphorus compound containing a phosphorus atom bonded to three sulfur atoms and one oxygen atom, with a methyl group attached to one of the sulfur atoms. While phosphorus-containing compounds are a cornerstone in the development of halogen-free flame retardants, the specific application of S,S,S-trithis compound in this field is not extensively documented in publicly available scientific literature. Research on phosphorus-based flame retardants has largely focused on other chemical structures, such as phosphonates, phosphates, and phosphinates, which have demonstrated efficacy in both the gas and condensed phases during polymer combustion.[1][2]
This document aims to provide an overview of the general principles of phosphorus-based flame retardancy and to explore potential, albeit not explicitly documented, synthetic pathways and applications for this compound based on the known chemistry of related organophosphorus compounds.
General Mechanisms of Phosphorus-Based Flame Retardants
Phosphorus-based flame retardants can exert their fire-retardant effect through two primary mechanisms:
-
Gas Phase Inhibition: During combustion, volatile phosphorus-containing radicals (e.g., PO•, HPO•) are released into the gas phase. These radicals act as scavengers for the highly reactive H• and OH• radicals that propagate the combustion chain reaction, thus quenching the flame.[3][4]
-
Condensed Phase Action: In the solid phase of the burning polymer, phosphorus compounds can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration and charring of the polymer. The resulting char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and preventing the release of flammable volatiles.[1]
The effectiveness of a particular phosphorus-based flame retardant depends on its chemical structure, thermal stability, and its interaction with the specific polymer matrix.
Potential Synthetic Applications of this compound
One possible approach could involve the transesterification or reaction of the P=O group to incorporate moieties known for their flame-retardant properties, such as those derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). DOPO and its derivatives are well-known for their gas-phase flame inhibition activity.[5][6]
A hypothetical reaction scheme is presented below. It is important to note that this is a conceptual pathway and has not been experimentally verified based on the available literature.
Logical Relationship of a Hypothetical Synthesis Pathway
Caption: Hypothetical reaction pathway for synthesizing a DOPO-functionalized flame retardant from this compound.
Experimental Considerations and Data
As there are no specific experimental protocols for the synthesis of flame retardants from this compound in the reviewed literature, we present a generalized table of performance data for various phosphorus-based flame retardants to provide a benchmark for the evaluation of any newly synthesized compounds.
Table 1: Performance Data of Selected Phosphorus-Based Flame Retardants in PET
| Flame Retardant | Loading (wt%) | UL-94 Rating | LOI (%) | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) | Char Yield (%) | Reference |
| Neat PET | 0 | V-2 | 21 | 1050 | 85 | <1 | [3] |
| SPDPP | 10 | V-0 | 28 | 750 | 70 | 13 | [3] |
| PCO 910 | 10 | V-0 | 27 | 800 | 75 | 6 | [3] |
| DOPO-based additive | 5 | V-0 | 30 | Not Reported | Not Reported | Not Reported | [7] |
SPDPP: a spirocyclic phosphate; PCO 910: a commercial phosphonate.
Experimental Protocols for Common Phosphorus Flame Retardant Synthesis (for reference)
To provide context for the methodologies used in this field, a general protocol for the synthesis of a DOPO-based flame retardant is described below. This is not a protocol for a this compound-based flame retardant but illustrates a common synthetic approach in the field.
Synthesis of a DOPO-based Phosphonate Ester
-
Materials: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a diol (e.g., ethylene glycol), a suitable solvent (e.g., toluene), and a catalyst (e.g., p-toluenesulfonic acid).
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap, dissolve DOPO and the diol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired DOPO-based phosphonate ester.
-
Conclusion
Based on the available literature, the direct application of this compound in the synthesis of flame retardants is not a well-established area of research. However, the principles of phosphorus-based flame retardancy and the known reactivity of organophosphorus compounds suggest that this compound could potentially serve as a precursor for novel flame-retardant additives. Further research would be required to explore its reactivity and to synthesize and evaluate the performance of its derivatives in various polymer systems. The information provided herein serves as a foundational guide for researchers and scientists interested in exploring this potential application.
References
- 1. Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.umons.ac.be [orbi.umons.ac.be]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronics.org [electronics.org]
Application Notes and Protocols for Studying Renal Fibrosis Using O,O,S-trimethyl phosphorothioate
Disclaimer: Published research specifically utilizing O,O,S-trimethyl phosphorothioate (OOS-TMP) to induce and study a progressive renal fibrosis model is limited. The following application notes and protocols are a synthesized framework based on the known nephrotoxic effects of OOS-TMP and its parent compound malathion, combined with established methodologies from other chemical-induced and pathological models of renal fibrosis. This document is intended to guide researchers in developing a potential model, rather than detailing an established one.
Introduction
O,O,S-trimethyl phosphorothioate (OOS-TMP) is an organophosphate impurity found in some commercial pesticides, notably malathion. While not a therapeutic agent, its known toxicity to various organs, including the kidneys, presents a potential application for its use as a tool to induce and study renal injury and the subsequent fibrotic processes. Animal studies have indicated that malathion and its impurities can cause histological and functional damage to renal tubules and glomeruli, often associated with oxidative stress.[1] This suggests that OOS-TMP could serve as a chemical inducer in a model of nephrotoxicity leading to fibrosis, which is a common final pathway for many chronic kidney diseases.
The proposed mechanism of action for OOS-TMP-induced renal injury likely involves the induction of oxidative stress, leading to cellular damage and the activation of pro-fibrotic signaling pathways. A key pathway implicated in nearly all forms of renal fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling cascade.
Proposed Mechanism of Action and Signaling Pathway
It is hypothesized that OOS-TMP administration leads to an overproduction of reactive oxygen species (ROS) in renal cells, overwhelming the endogenous antioxidant defenses. This oxidative stress can directly damage cellular components and trigger the release and activation of latent TGF-β1. Activated TGF-β1 then binds to its receptors on renal fibroblasts and tubular epithelial cells, initiating downstream signaling through the Smad protein family. This cascade culminates in the transcription of genes encoding extracellular matrix (ECM) proteins, such as collagens and fibronectin, and the transdifferentiation of fibroblasts into myofibroblasts, leading to the progressive scarring characteristic of renal fibrosis.
Caption: Proposed signaling pathway for OOS-TMP-induced renal fibrosis.
Experimental Protocols
Animal Model of OOS-TMP-Induced Renal Fibrosis
This protocol outlines a potential method for inducing renal fibrosis in a rodent model.
-
Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).
-
Reagents:
-
O,O,S-trimethyl phosphorothioate (OOS-TMP)
-
Vehicle (e.g., corn oil)
-
-
Procedure:
-
Acclimatize animals for at least one week with standard housing and diet.
-
Prepare a fresh solution of OOS-TMP in the vehicle on each day of administration.
-
Divide animals into a control group (vehicle only) and experimental groups receiving different doses of OOS-TMP (e.g., 10, 20, 40 mg/kg body weight).
-
Administer OOS-TMP or vehicle via oral gavage daily for 4-8 weeks. The duration may need to be optimized based on pilot studies.
-
Monitor animal weight and general health status daily.
-
At the end of the treatment period, collect 24-hour urine for analysis of proteinuria.
-
Euthanize animals and collect blood for serum creatinine and blood urea nitrogen (BUN) analysis.
-
Perfuse kidneys with cold saline, then harvest. One kidney should be fixed in 10% neutral buffered formalin for histology, and the other snap-frozen in liquid nitrogen for molecular analysis.
-
Histological Assessment of Renal Fibrosis
-
Procedure:
-
Embed formalin-fixed kidney tissue in paraffin and cut 4-µm sections.
-
Perform Masson's trichrome staining to visualize collagen deposition (blue).
-
Perform Sirius Red staining, which can be viewed under polarized light to differentiate collagen types.
-
Quantify the fibrotic area as a percentage of the total cortical area using image analysis software (e.g., ImageJ).
-
Molecular and Biochemical Analyses
-
Quantitative PCR (qPCR):
-
Extract total RNA from frozen kidney tissue.
-
Synthesize cDNA.
-
Perform qPCR to measure the mRNA expression of key fibrotic markers:
-
Col1a1 (Collagen Type I Alpha 1)
-
Acta2 (Alpha-Smooth Muscle Actin, α-SMA)
-
Tgf-β1
-
Fn1 (Fibronectin 1)
-
-
Normalize to a stable housekeeping gene (e.g., Gapdh).
-
-
Western Blotting:
-
Extract total protein from frozen kidney tissue.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against α-SMA, Collagen I, Fibronectin, and phosphorylated Smad3.
-
Use an appropriate loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Oxidative Stress Markers:
-
Measure levels of malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) in kidney tissue homogenates as indicators of lipid peroxidation and DNA damage.
-
Assay the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Data Presentation
The following tables present hypothetical but expected quantitative data from a study using OOS-TMP to induce renal fibrosis.
Table 1: Renal Function and Proteinuria
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | 24-hr Urine Protein (mg/day) |
| Vehicle Control | 0.5 ± 0.1 | 20 ± 3 | 15 ± 4 |
| OOS-TMP (20 mg/kg) | 1.2 ± 0.3 | 45 ± 7 | 50 ± 12 |
| OOS-TMP (40 mg/kg) | 1.8 ± 0.4 | 68 ± 9 | 95 ± 20 |
Table 2: Histological and Molecular Markers of Renal Fibrosis
| Treatment Group | Masson's Trichrome (% Positive Area) | Col1a1 mRNA (Fold Change) | α-SMA Protein (Fold Change) |
| Vehicle Control | 1.5 ± 0.5 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| OOS-TMP (20 mg/kg) | 8.2 ± 2.1 | 4.5 ± 1.2 | 3.8 ± 0.9 |
| OOS-TMP (40 mg/kg) | 15.6 ± 3.5 | 9.8 ± 2.5 | 7.2 ± 1.8 |
Table 3: Markers of Oxidative Stress
| Treatment Group | Kidney MDA (nmol/mg protein) | Kidney SOD Activity (U/mg protein) |
| Vehicle Control | 2.1 ± 0.4 | 150 ± 25 |
| OOS-TMP (20 mg/kg) | 5.8 ± 1.1 | 95 ± 18 |
| OOS-TMP (40 mg/kg) | 9.3 ± 1.8 | 62 ± 12 |
Experimental Workflow
Caption: Proposed workflow for studying OOS-TMP-induced renal fibrosis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Solid-Phase Sulfurization Reactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in solid-phase synthesis, with a focus on the critical sulfurization step.
Troubleshooting Guide
This section addresses common problems encountered during solid-phase sulfurization reactions.
Question: My final product shows a high percentage of phosphate (P=O) diester impurities. What is the likely cause and how can I fix it?
Answer: This indicates incomplete or inefficient sulfurization of the phosphite triester intermediate. The trivalent phosphite is being oxidized to a pentavalent phosphate instead of being sulfurized to the desired phosphorothioate.
Potential Causes & Solutions:
-
Degraded or Inactive Reagent: Sulfurizing reagents can degrade over time or may be inconsistent between lots.
-
Solution: Use a fresh bottle of reagent or a newly prepared solution. For reagents like Phenylacetyl Disulfide (PADS), an "aging" period is actually beneficial. Preparing the PADS solution (e.g., 0.2 M in a 1:1 v/v mixture of acetonitrile and 3-picoline) at least one day before use can increase sulfurization efficiency to over 99.9%.[1][2][3]
-
-
Suboptimal Reaction Conditions: The concentration of the sulfurizing agent, reaction time, or temperature may be insufficient for complete conversion.
-
Solution: Optimize the reaction time and concentration based on the reagent used. For instance, with 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent), a concentration of 0.05M and a reaction time of up to 240 seconds may be required, especially for RNA synthesis.[4] For PADS, shorter contact times with freshly prepared solutions can lead to incomplete sulfurization.[1]
-
-
Incorrect Synthesis Cycle Order: In oligonucleotide synthesis, the capping step (to block unreacted 5'-OH groups) must be performed after the sulfurization step. If capping is done before, it can interfere with the sulfurization process.[5]
Below is a troubleshooting workflow for diagnosing and resolving low sulfurization efficiency.
Question: I am observing unexpected side products, what could be the cause?
Answer: Side reactions can arise from the reactivity of the sulfurizing reagent's byproducts or interactions with protecting groups and the solid support.
-
In-situ Capping by Byproducts: Byproducts of some sulfurizing reagents can react with and cap the 5'-OH groups of failure sequences.[6][7] While this can potentially eliminate the need for a separate capping step, it is an uncontrolled reaction that can lead to a complex mixture of side products if not properly characterized.
-
Reaction with Protecting Groups: In peptide synthesis, acidic conditions used for cleavage (e.g., with TFA) can lead to side reactions like O-sulfonation of serine and threonine residues if certain arginine protecting groups are present.[8]
-
Reagent Reactivity: Lawesson's reagent is highly reactive and can thionate a wide variety of carbonyl groups, and in some cases, even convert alcohols to thiols.[9][10] If your molecule contains other susceptible functional groups, you may observe non-selective thionation.
Frequently Asked Questions (FAQs)
Q1: Which sulfurizing reagent should I choose?
The choice depends on the scale of your synthesis, the substrate (DNA, RNA, peptide), and desired efficiency.
-
Beaucage Reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide): Highly efficient but can have limited stability in solution on an automated synthesizer.[4]
-
PADS (Phenylacetyl disulfide): Well-suited for large-scale synthesis due to cost-effectiveness and high efficiency, especially when the solution is "aged".[1][2]
-
DDTT (3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione): An efficient reagent for both DNA and RNA synthesis, sometimes showing higher efficiency and better stability than Beaucage Reagent.[4]
-
Lawesson's Reagent: A powerful thionating agent, typically used in solution-phase synthesis but also adaptable for solid-phase modification of peptides.[11][12] It is very reactive and may not be suitable for sensitive substrates.
Q2: How do I monitor the efficiency of my sulfurization reaction?
The most common method is to analyze the final, cleaved product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2]
-
LC-MS can be used to quantify the ratio of the desired phosphorothioate (P=S) product to the undesired phosphate (P=O) impurity. The mass difference between a P=S and a P=O linkage is approximately 16 Da, which is easily resolved by mass spectrometry.
Q3: Can temperature and solvent affect the reaction?
Yes, both temperature and solvent play a crucial role.
-
Temperature: Most solid-phase sulfurization reactions are performed at room temperature. Higher temperatures can increase the reaction rate but may also promote the degradation of the reagent or the solid-supported molecule.[13][14] Lawesson's reagent, for example, often requires heating (e.g., refluxing in toluene), which may not be compatible with standard solid-phase supports.[11]
-
Solvent: The reagent must be soluble and stable in the chosen solvent. Acetonitrile is commonly used, often with a base like 3-picoline or pyridine to facilitate the reaction.[1][2] The choice of solvent can significantly impact reagent stability and performance.
Data Presentation: Comparison of Common Sulfurizing Reagents
The following table summarizes typical conditions for sulfurizing reagents used in automated oligonucleotide synthesis.
| Reagent | Typical Concentration | Solvent System | Typical Reaction Time | Reported Stepwise Efficiency | Key Considerations |
| Beaucage Reagent | 0.05 M - 0.1 M | Acetonitrile | 60 - 240 seconds | >99% | Limited stability in solution on synthesizer.[4] |
| PADS | 0.2 M | Acetonitrile / 3-Picoline (1:1) | 2 - 5 minutes | >99.9% | Requires "aging" of solution for at least 24 hours for maximum efficiency.[1][3] |
| DDTT | 0.05 M | Acetonitrile | 60 - 240 seconds | >99.5% | Often more stable and efficient than Beaucage, especially for RNA.[4] |
| Xanthane Hydride | 0.1 M | Acetonitrile / Pyridine | 2 minutes | >99% | An effective and fast-acting reagent.[2] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle with Sulfurization
This protocol outlines the key steps for a single chain-extension cycle to introduce a phosphorothioate linkage.
Methodology:
-
Detritylation: The solid support-bound oligonucleotide is treated with an acid (e.g., 3% trichloroacetic acid in dichloromethane) to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing the 5'-hydroxyl group for the next coupling step.
-
Coupling: The next phosphoramidite monomer and an activator (e.g., tetrazole) are delivered to the column. The phosphoramidite couples with the free 5'-hydroxyl group, forming an unstable phosphite triester linkage.[5]
-
Sulfurization: The sulfurizing agent (e.g., 0.05M DDTT in acetonitrile) is flushed through the column. This reaction converts the phosphite triester into a more stable phosphorothioate triester. This step replaces the standard oxidation step used for creating phosphodiester bonds.[5][15]
-
Capping: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated using a capping reagent (e.g., acetic anhydride). This prevents the formation of deletion-mutant oligonucleotides (n-1 mers). This step must be performed after sulfurization.[5][6]
-
Cycle Repetition: The cycle is repeated until the desired oligonucleotide sequence is assembled.
Protocol 2: Preparation and Use of "Aged" PADS Reagent for High-Efficiency Sulfurization
Objective: To achieve >99.9% stepwise sulfurization efficiency by using an optimized PADS reagent solution.[1]
Materials:
-
Phenylacetyl disulfide (PADS)
-
Anhydrous Acetonitrile (ACN)
-
3-Picoline
-
Anhydrous, inert gas (Argon or Nitrogen)
-
Stirring plate and stir bar
Procedure:
-
Reagent Preparation (Perform at least 24 hours before use):
-
In a clean, dry, silanized glass bottle, add the desired amount of PADS solid.
-
Under an inert atmosphere, add a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline to achieve a final concentration of 0.2 M PADS.
-
Add a stir bar, seal the bottle, and stir the solution until the PADS is completely dissolved.
-
Store the sealed bottle at room temperature, protected from light, for at least 24 hours. This "aging" period is critical for the formation of the active sulfur-transfer species.[1][2]
-
-
Application in Solid-Phase Synthesis:
-
Install the aged PADS solution on a dedicated port on the automated DNA/RNA synthesizer.
-
Program the synthesis protocol to deliver the PADS solution during the sulfurization step for a contact time of 2-3 minutes.
-
Proceed with the synthesis as outlined in the standard cycle (Protocol 1).
-
-
Analysis:
-
After completion of the synthesis, cleave and deprotect the oligonucleotide from the solid support.
-
Analyze the crude product by LC-MS to determine the ratio of P=O to P=S linkages and confirm the purity of the final product.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organica1.org [organica1.org]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Sulfurization Temperature on the Formation and Properties of Chalcogenide Perovskites [mdpi.com]
- 14. Effect of Sulfurization Temperature on the Chemical Composition and Phase Transformation of CuAlS2 Thin Films Prepared by two-stage Vacuum Thermal Evaporation | Scholars Middle East Publishers [saudijournals.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Side Reactions in Phosphoramite Chemistry
Welcome to the technical support center for phosphoramidite chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common side reactions encountered during oligonucleotide synthesis.
Troubleshooting Guides
This section offers detailed, question-and-answer-based guides for the most common and critical issues in phosphoramidite chemistry.
Guide 1: Low Coupling Efficiency & n-1 Shortmer Formation
Q1: My final product purity is low, and mass spectrometry shows a significant peak at n-1 molecular weight. What is the primary cause?
A1: The most common cause of a prominent n-1 peak is low coupling efficiency in one or more synthesis cycles.[1][] The n-1 peak represents a heterogeneous mixture of sequences, each missing a single nucleotide.[1] This occurs when the coupling reaction fails, and the unreacted 5'-hydroxyl group is not successfully capped.[3][4] This uncapped failure sequence is then free to react in subsequent cycles, leading to a product that is one base shorter than the target oligonucleotide.
Q2: What are the most likely causes of poor coupling efficiency?
A2: Low coupling efficiency is almost always traced back to the presence of moisture in the reagents or on the synthesizer.[5][6] Water can hydrolyze the activated phosphoramidite, rendering it unable to couple with the growing oligonucleotide chain. Other potential causes include:
-
Degraded Phosphoramidites: Amidites can degrade over time, especially if not stored under anhydrous conditions.
-
Ineffective Activator: The activator (e.g., Tetrazole, DCI) may be old, degraded, or contaminated with water.
-
Insufficient Reagent Delivery: Clogged lines or improperly calibrated pumps on the synthesizer can lead to inadequate delivery of phosphoramidite or activator.
-
Steric Hindrance: Some modified phosphoramidites are bulkier and may require longer coupling times or more potent activators.[7]
Q3: How can I troubleshoot and prevent low coupling efficiency?
A3: A systematic approach is crucial.
-
Ensure Anhydrous Conditions: Use fresh, high-quality, anhydrous acetonitrile (<30 ppm water).[5][7] Ensure that the argon or helium supply to the synthesizer is passed through a drying trap.
-
Check Reagent Quality: Use fresh phosphoramidites and activator solutions. If you suspect degradation, replace them. It is good practice to dissolve phosphoramidites just before placing them on the synthesizer.
-
Optimize Coupling Time: For standard monomers, a 45-90 second coupling time is typical. For modified or bulky monomers, this may need to be extended to 5-15 minutes.[7]
-
Synthesizer Maintenance: Perform regular maintenance on your synthesizer, including cleaning lines and calibrating reagent delivery volumes.
-
Monitor Trityl Cation Release: The orange color of the dimethoxytrityl (DMT) cation released during the deblocking step is a good real-time indicator of coupling efficiency in the previous cycle.[][8] A consistent and strong color indicates high efficiency.
Troubleshooting Workflow: Low Coupling Efficiency
This diagram outlines a logical workflow for diagnosing the root cause of low coupling efficiency.
Caption: A step-by-step guide to diagnosing low coupling efficiency.
Guide 2: Nucleobase Modifications
Q1: I am observing depurination in my final product, especially with sequences rich in Adenine (A) and Guanine (G). What causes this and how can it be minimized?
A1: Depurination is the cleavage of the N-glycosidic bond between the purine base (A or G) and the deoxyribose sugar, creating an apurinic (AP) site.[5][9] This occurs under the acidic conditions of the detritylation (deblocking) step.[5][9] The resulting AP site is unstable and will be cleaved during the final basic deprotection step, leading to chain scission and a significant reduction in full-length product yield.[3][9]
To minimize depurination:
-
Use a Weaker Acid: Switch from Trichloroacetic Acid (TCA) to Dichloroacetic Acid (DCA) for the deblocking step.[10] DCA is less acidic and reduces the rate of depurination.[10]
-
Reduce Deblocking Time: Minimize the contact time of the acid with the solid support to what is necessary for complete detritylation.[4]
-
Use Modified Bases: For particularly sensitive sequences, using phosphoramidites with more acid-resistant protecting groups can be beneficial.
Q2: My guanine residues appear to be modified, leading to unexpected peaks in my analysis. What kind of side reactions can occur with guanine?
A2: Guanine is susceptible to several side reactions. One common modification is the formation of an adduct at the O6 position.[3] This can happen if the capping step is performed after the oxidation step. The activated phosphoramidite can react with the O6 position of guanine.[3] This modification can lead to depurination upon oxidation.[3] Another potential issue is the modification of guanine by capping reagents like DMAP (dimethylaminopyridine), which can lead to fluorescent byproducts.[11][12]
To prevent guanine modification:
-
Capping Before Oxidation: Ensure your synthesis cycle performs the capping step before oxidation. This allows the capping reagent to remove any adducts formed on the O6 position of guanine.[3]
-
Use N-methylimidazole (NMI): Using N-methylimidazole instead of DMAP as a catalyst in the capping solution can eliminate the formation of fluorescent guanine adducts.[11][12]
Phosphoramidite Synthesis Cycle and Side Reaction Points
This diagram illustrates the standard phosphoramidite cycle and highlights the steps where common side reactions occur.
Caption: The four main steps of the synthesis cycle and their associated side reactions.
Frequently Asked Questions (FAQs)
Q: What causes the orange color during the deblocking step, and what does its intensity signify?
A: The orange color is due to the release of the dimethoxytrityl (DMT) cation, which is the protecting group on the 5'-hydroxyl of the nucleoside.[] The intensity of this color is directly proportional to the amount of DMT group cleaved, and therefore serves as a reliable, real-time indicator of the coupling efficiency of the preceding cycle.[8][13] A consistently strong orange color from cycle to cycle indicates high and uniform coupling efficiency.
Q: I see a +53 Da peak in my mass spectrometry results. What is this impurity?
A: A +53 Da mass addition is typically due to the N3-cyanoethylation of a thymidine residue.[5] This occurs during the final ammonia deprotection step, where acrylonitrile (a byproduct of the deprotection of the phosphate groups) can react with thymine.[][5] This can be minimized by using a larger volume of ammonia for deprotection or by using a mixture of ammonium hydroxide and methylamine (AMA), as methylamine is a more effective scavenger of acrylonitrile.[5]
Q: Can the solid support affect the synthesis of long oligonucleotides?
A: Yes, the choice of solid support is critical, especially for long oligos. As the oligonucleotide chain grows, the pores of the controlled-pore glass (CPG) support can become crowded.[5] This steric hindrance can impede the diffusion of reagents, leading to a drop in coupling efficiency.[5] For oligonucleotides longer than 100 bases, it is often recommended to use a support with a larger pore size (e.g., 2000 Å) or to switch to a polystyrene (PS) support, which is less prone to these diffusion limitations.[5]
Q: How can I confirm the quality of my phosphoramidite reagents before use?
A: Stringent quality control of starting materials is essential.[14][15] The purity of phosphoramidites can be assessed using methods like ³¹P NMR and reverse-phase HPLC.[16] ³¹P NMR is excellent for detecting the presence of P(V) species (oxidized phosphoramidite) and other phosphorus-containing impurities.[16] HPLC can be used to determine the overall purity and identify any non-phosphorus impurities.[14] It is also critical to measure the water content of solvents using Karl Fischer titration to ensure they are sufficiently anhydrous.[15]
Data Summary
The efficiency of each step in the synthesis cycle has a cumulative effect on the final yield of the full-length product (FLP). Even small decreases in average coupling efficiency lead to a dramatic reduction in the final yield, especially for longer oligonucleotides.
| Average Coupling Efficiency | Theoretical FLP Yield (20-mer) | Theoretical FLP Yield (50-mer) | Theoretical FLP Yield (100-mer) |
| 99.5% | 90.5% | 77.9% | 60.6% |
| 99.0% | 81.8% | 60.5% | 36.6% |
| 98.5% | 73.6% | 46.8% | 21.9% |
| 98.0% | 66.8% | 36.4% | 13.3%[5] |
Table data is calculated based on the formula: Yield = (Coupling Efficiency)^(n-1), where n is the length of the oligonucleotide. A coupling efficiency of 99.4% for a 20mer can result in 89.2% full-length product, while the same efficiency for a 50mer yields 74.5% FLP.[17]
Key Experimental Protocol
Protocol: Quality Control of Phosphoramidite Reagents by ³¹P NMR
This protocol provides a method to assess the purity of a phosphoramidite solution and check for oxidation, a common cause of coupling failure.
Objective: To quantify the ratio of active P(III) phosphoramidite to inactive, oxidized P(V) phosphonate.
Materials:
-
Phosphoramidite sample
-
Anhydrous acetonitrile (for DNA synthesis)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Triethylamine (TEA)
-
NMR tubes
-
Gas-tight syringe
Procedure:
-
Sample Preparation: a. In a clean, dry vial under an inert atmosphere (e.g., argon), dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of anhydrous CDCl₃ containing 1% (v/v) TEA. The TEA is added to prevent degradation during the measurement. b. Using a gas-tight syringe, transfer the solution to a dry NMR tube. c. Cap the NMR tube securely.
-
NMR Acquisition: a. Acquire a proton-decoupled ³¹P NMR spectrum. b. The chemical shift for the diastereomers of the desired P(III) phosphoramidite should appear in the region of ~146-150 ppm . c. The key impurity to look for is the corresponding H-phosphonate, which is the hydrolysis product, appearing around 0-10 ppm . Oxidized P(V) species will also appear in this upfield region.
-
Data Analysis: a. Integrate the area of the P(III) peaks and the area of any P(V) peaks. b. Calculate the purity by dividing the integral of the P(III) peaks by the sum of all phosphorus-containing peak integrals. c. A high-quality phosphoramidite should have a purity of >98% P(III).
Interpretation: A significant peak in the 0-10 ppm region indicates that the phosphoramidite has been compromised by water and has hydrolyzed or oxidized. Using such a reagent will lead to poor coupling efficiency and should be avoided.
References
- 1. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. WO2020234605A1 - Method of quality control of oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Guanine modification during chemical DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atdbio.com [atdbio.com]
- 14. waters.com [waters.com]
- 15. 寡核苷酸质量控制和质量保证 [sigmaaldrich.com]
- 16. usp.org [usp.org]
- 17. idtdna.com [idtdna.com]
Technical Support Center: Purification of Phosphorothioate Oligonucleotides by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of phosphorothioate (PS) oligonucleotides using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC purification of phosphorothioate oligonucleotides.
Issue: Broad or Split Peaks in the Chromatogram
Possible Cause 1: Presence of Diastereomers. The introduction of a sulfur atom at the phosphorus center creates a chiral center, leading to the formation of 2^(n-1) diastereomers for an oligonucleotide with 'n' phosphorothioate linkages.[1] These diastereomers can have slightly different retention times, resulting in peak broadening or splitting.[1]
Solution:
-
Elevated Temperature: Increasing the column temperature (e.g., 50-90°C) can suppress the separation of diastereomers, leading to sharper peaks.[2] However, excessively high temperatures can potentially melt duplex structures if present.[3]
-
Ion-Pairing Agent Selection: The choice and concentration of the ion-pairing agent can significantly impact diastereomer resolution.[4] Using ion-pairing amines with moderate hydrophobicity, such as tributylamine, can help suppress the separation of diastereomers.[4][5]
-
Mobile Phase Modifiers: The addition of organic solvents like acetonitrile to the mobile phase can help reduce hydrophobic interactions that contribute to peak broadening.[6]
Possible Cause 2: Secondary Structure Formation. Oligonucleotides can form secondary structures such as hairpins or G-quadruplexes, which can lead to broad or multiple peaks.
Solution:
-
Chaotropic Agents: The use of chaotropic agents in the mobile phase can disrupt secondary structures.[6]
-
Elevated Temperature: As with diastereomers, increasing the column temperature can help to denature secondary structures.[7]
-
pH Adjustment: Operating at a high pH (e.g., pH 12 for DNA-based oligonucleotides) can help to stretch out the oligonucleotide sequences and reduce secondary structure formation.[6][7]
Issue: Poor Resolution Between the Full-Length Product (FLP) and Impurities (e.g., n-1 shortmers)
Possible Cause 1: Suboptimal Mobile Phase Conditions. The mobile phase composition is critical for achieving good resolution between the desired oligonucleotide and closely related impurities.
Solution:
-
Optimize Ion-Pairing System: The hydrophobicity and concentration of the ion-pairing amine affect the resolution of n and n-1 mers.[4] Increasing the hydrophobicity of the ion-pairing agent generally improves the resolution between different length oligonucleotides.[5]
-
Gradient Optimization: A shallower gradient around the elution time of the target oligonucleotide can improve the separation of closely eluting species.[7]
-
Counterion Addition: The use of a hydrophobic counterion, such as heptanoic acid, in conjunction with an alkylamine ion-pair, can enhance the selectivity between the phosphorothioate oligonucleotide and its impurities.[5]
Possible Cause 2: Inappropriate Column Chemistry. The choice of stationary phase plays a significant role in the separation selectivity.
Solution:
-
Column Selection: While C18 columns are commonly used, other stationary phases like phenyl-based columns can offer alternative selectivity and sharper peaks for oligonucleotide separations.[1][8]
-
Particle Size: Using columns with smaller particle sizes (e.g., UPLC with 1.7 µm particles) can provide higher resolution separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic phosphorothioate oligonucleotides?
A1: Common impurities include:
-
n-1 and n+1 mers (shortmers and longmers): Sequences that are one nucleotide shorter or longer than the full-length product, resulting from incomplete coupling or capping steps during synthesis.[8][9]
-
Phosphodiester (PO) impurities: Oligonucleotides where one or more phosphorothioate linkages have been converted back to a phosphodiester linkage.[5]
-
Deaminated impurities: Degradation products resulting from the deamination of nucleobases.[10]
-
Failure sequences: Truncated oligonucleotides formed due to incomplete synthesis cycles.[9]
Q2: What is the principle of Ion-Pair Reversed-Phase (IP-RP) HPLC for oligonucleotide purification?
A2: IP-RP HPLC is a widely used technique for oligonucleotide analysis and purification.[11] The negatively charged phosphate backbone of the oligonucleotide is paired with a positively charged ion-pairing agent (e.g., triethylammonium acetate - TEAA).[12] This ion pair has increased hydrophobicity, allowing it to be retained and separated on a hydrophobic stationary phase (like C18) based on the overall hydrophobicity of the oligonucleotide, which is largely dependent on its length.[10][13]
Q3: How does temperature affect the HPLC separation of phosphorothioate oligonucleotides?
A3: Temperature has a significant impact on the separation:
-
Peak Sharpening: Elevated temperatures can reduce the partial separation of diastereomers, resulting in narrower and sharper peaks.[2]
-
Improved Resolution: For n and n-1 mers, higher temperatures can improve resolution.[2]
-
Retention Time: In reversed-phase chromatography, increasing the temperature generally leads to a decrease in retention time.[3]
Q4: Can Anion-Exchange (AEX) HPLC be used for phosphorothioate oligonucleotide purification?
A4: Yes, Anion-Exchange (AEX) HPLC is another common technique.[14] It separates oligonucleotides based on the negative charge of their phosphate backbone.[7] However, the increased hydrophobicity of phosphorothioate oligonucleotides can sometimes lead to peak broadening on AEX columns.[6] To mitigate this, organic solvents are often added to the mobile phase to reduce non-specific hydrophobic interactions.[6]
Quantitative Data Summary
Table 1: Effect of Ion-Pairing Reagent on Retention and Resolution
| Ion-Pairing Reagent | Hydrophobicity | Effect on Diastereomer Separation | Effect on n/n-1 Resolution |
| Triethylammonium Acetate (TEAA) | Low | Partial Resolution | Moderate |
| Tributylamine (TBuA) | Moderate | Suppressed | Improved |
| Alkylamines (longer chains) | High | More Suppressed | Generally Improved |
Note: This table provides a qualitative summary based on trends observed in the literature.[4][5][13]
Experimental Protocols
Protocol 1: General Ion-Pair Reversed-Phase (IP-RP) HPLC Method for Phosphorothioate Oligonucleotide Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[10]
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 100 mM Triethylammonium Acetate (TEAA) in acetonitrile.
-
Flow Rate: 0.2 mL/min.[10]
-
Column Temperature: 60°C.[10]
-
Gradient:
-
0-1 min: 40% B
-
1-21 min: Linear gradient from 40% to 60% B
-
21-23 min: Hold at 60% B
-
23-25 min: Ramp to 100% B
-
-
Detection: UV at 260 nm.
Protocol 2: Anion-Exchange (AEX) HPLC for Phosphorothioate Oligonucleotide Purification
-
Column: Strong anion-exchange column (e.g., TSKgel DNA-STAT, 4.6 x 100 mm, 5 µm particle size).[10]
-
Mobile Phase A: 20 mM Tris-HCl (pH 8) in 10:90 (v/v) acetonitrile:water.[10]
-
Mobile Phase B: 20 mM Tris-HCl (pH 8) with 2 M NaCl in 10:90 (v/v) acetonitrile:water.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (can be optimized).[7]
-
Gradient: Linear gradient from 0% to 100% B over a specified time, optimized for the target oligonucleotide.
-
Detection: UV at 260 nm.
Visualizations
Caption: General workflow for the HPLC purification of phosphorothioate oligonucleotides.
Caption: Troubleshooting logic for broad or split peaks in HPLC purification.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: Effect of ion-pairing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the chromatographic separation of phosphorothioate oligonucleotide from impurities by optimizing selectivity through mobile-phase conditions in Ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-works.com [bio-works.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ymc.co.jp [ymc.co.jp]
Technical Support Center: Improving Yield and Purity of Synthetic Oligonucleotides
Welcome to the technical support center for synthetic oligonucleotide production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, purification, and handling of oligonucleotides.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Synthesis Yield
Q1: My final oligonucleotide yield is significantly lower than expected. What are the common causes?
A1: Low final yield can originate from several stages of the synthesis and post-synthesis process. The primary culprits are poor coupling efficiency during synthesis, issues with cleavage and deprotection, and losses during purification.
-
Coupling Inefficiency: The stepwise yield of phosphoramidite chemistry is critical. Even a small drop in coupling efficiency per cycle results in a dramatic decrease in the final yield of the full-length product. For instance, for a 100-mer oligonucleotide, a 98% average coupling efficiency yields only 13% full-length product, whereas a 99% efficiency yields 37%.[1]
-
Reagent Quality: The presence of moisture is a major cause of reduced coupling efficiency.[1] Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite. Key reagents to check for water content include the acetonitrile (ACN) solvent, the activator solution, and the phosphoramidites themselves.[1] Using old or improperly stored reagents can also lead to poor performance.[2]
-
Cleavage and Deprotection: Incomplete cleavage from the solid support or incomplete removal of protecting groups from the bases and phosphate backbone will reduce the yield of the desired product.[2][3][4] The choice of deprotection reagents and conditions (time, temperature) is critical and must be compatible with any modifications present in the oligonucleotide.[5][6]
-
Purification Losses: Significant loss of product can occur during the purification step.[2] The chosen method (e.g., HPLC, PAGE), the resolution of the separation, and the fractionation strategy all impact the final recovered yield.[2]
Q2: How can I identify and troubleshoot low coupling efficiency?
A2: Low coupling efficiency is often indicated by a weak or diminishing color intensity of the trityl cation released during the deblocking step.
-
Solution - Ensure Anhydrous Conditions: The most critical step is to minimize water in the system. Use fresh, anhydrous grade acetonitrile (<15 ppm water) for all reagents.[1] Store phosphoramidites in a desiccator and allow them to warm to room temperature before opening to prevent condensation. Use molecular sieves to dry solvents and in-line drying filters for the inert gas supply.[1][7][8]
-
Solution - Check Reagents: Use fresh activator (e.g., Tetrazole, DCI) and phosphoramidite solutions. Some modified phosphoramidites have lower coupling efficiencies, which can be a factor.[2]
-
Solution - Instrument Maintenance: Ensure the synthesizer is delivering the correct volumes of reagents and that there are no leaks or blockages in the fluidics system.[9] If a synthesizer has been idle, it may take a few runs to become fully dry and achieve optimal performance.[1]
Issue 2: Low Product Purity
Q1: My final product shows significant impurities. What are the most common types and their sources?
A1: The most common impurities are shortmers (truncated sequences), particularly n-1 sequences, and products with chemical modifications that occurred during synthesis or deprotection.[10][][12]
-
Truncated Sequences (n-1, n-2): These are the most prevalent impurities and arise from incomplete coupling at one of the synthesis cycles.[] If the unreacted 5'-hydroxyl group is not successfully "capped" in the subsequent step, it can elongate in later cycles, leading to deletion mutants.[1][]
-
Depurination Products: The acidic deblocking step (removing the DMT group) can sometimes lead to the cleavage of the glycosidic bond of purine bases (A and G), creating abasic sites.[12]
-
Modified Bases: Side reactions can occur during deprotection. For example, using AMA (ammonia/methylamine) for deprotection with benzoyl-protected cytidine (Bz-dC) can lead to base modification; acetyl-protected dC (Ac-dC) is recommended for this deprotection scheme.[5][6]
-
Phosphodiester Impurities: In the synthesis of phosphorothioate (PS) oligonucleotides, incomplete sulfurization can leave a phosphodiester (PO) linkage, resulting in an impurity with a mass 16 Da lower than the target molecule.[][13]
Q2: How can I improve the purity of my oligonucleotide product?
A2: Improving purity involves optimizing both the synthesis chemistry and the final purification method.
-
Solution - Optimize Capping: Ensure the capping step is highly efficient to block unreacted sequences from further elongation. Use fresh capping reagents (Cap A and Cap B). Inefficient capping is a major source of difficult-to-remove n-1 impurities.[1][]
-
Solution - Choose the Right Purification Method: The choice of purification is critical and depends on the oligonucleotide length and intended application.[14]
-
Reverse-Phase HPLC (RP-HPLC): Excellent for purifying oligonucleotides with hydrophobic modifications (like dyes) and generally for sequences <50 bases.[15] It separates based on hydrophobicity.
-
Polyacrylamide Gel Electrophoresis (PAGE): Provides the highest purity by separating oligonucleotides based on size and charge, capable of resolving the full-length product from n-1 shortmers.[15][16] It is recommended for long oligos (≥50 bases) or when the highest purity is essential.[15] However, yields from PAGE are typically lower than HPLC.[15][17]
-
Anion-Exchange HPLC (AEX-HPLC): Separates based on the number of phosphate groups (charge), which is proportional to length. It is effective at removing shortmers.[15]
-
Purification Method Comparison
The selection of a purification strategy is a trade-off between yield, purity, and suitability for the specific oligonucleotide and its downstream application.
| Purification Method | Principle of Separation | Typical Purity | Typical Yield | Recommended For | Not Recommended For |
| Desalting | Size exclusion or butanol extraction | Lowest | Highest | PCR, sequencing, probes | Cloning, mutagenesis, in-vivo use |
| Cartridge (Reverse-Phase) | Hydrophobicity | 65-80% | Good | Routine applications, short oligos (<40 bases) | Long oligos, high purity needs |
| RP-HPLC | Hydrophobicity | >85% | 50-70% | Modified oligos (dyes), large scale, <50 bases | Unmodified long oligos (>50 bases) where n-1 resolution is critical[15] |
| PAGE | Size and Charge | >95% | 20-50% | Long oligos (≥50 bases), applications requiring highest purity (cloning, crystallography)[15][17] | Oligos with base-labile modifications (e.g., some fluorophores)[14] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using Ammonium Hydroxide
This protocol is suitable for standard, unmodified DNA oligonucleotides.
Objective: To cleave the oligonucleotide from the solid support and remove the protecting groups from the phosphate backbone and nucleobases.
Materials:
-
Synthesized oligonucleotide on solid support (e.g., CPG in a column).
-
2 mL screw-cap tubes.
-
Heating block or oven set to 55°C.
-
Syringes.
Methodology:
-
Carefully push the CPG support from the synthesis column into a 2 mL screw-cap tube.
-
Add 1-2 mL of fresh concentrated ammonium hydroxide to the tube containing the CPG.
-
Ensure the cap is tightly sealed to prevent ammonia gas from escaping.
-
Place the tube in a heating block or oven set at 55°C.
-
Heat for a minimum of 8-12 hours (overnight is common). Note: The exact time and temperature depend on the specific nucleobase protecting groups used.
-
After incubation, allow the tube to cool completely to room temperature.
-
Carefully open the tube in a fume hood.
-
Using a syringe fitted with a filter, draw the supernatant (containing the cleaved and deprotected oligonucleotide) and transfer it to a new, clean tube.
-
Wash the CPG with 0.5 mL of water or 50% ethanol and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator. The resulting pellet is the crude oligonucleotide, ready for purification.
Protocol 2: UltraFAST Cleavage and Deprotection using AMA
This protocol is for rapid deprotection and requires the use of nucleobases with fast-deprotecting groups (e.g., Ac-dC instead of Bz-dC).[5][6]
Objective: To rapidly cleave and deprotect oligonucleotides.
Materials:
-
Synthesized oligonucleotide on solid support.
-
AMA reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-33%) and aqueous methylamine (40%).[5][6]
-
2 mL screw-cap tubes.
-
Heating block.
Methodology:
-
Transfer the solid support to a 2 mL screw-cap tube.
-
Add 1-2 mL of AMA reagent to the tube.
-
Seal the tube tightly.
-
Incubate the tube at 65°C for 10 minutes.
-
Cool the tube to room temperature.
-
Transfer the supernatant to a new tube.
-
Dry the sample in a vacuum concentrator. The crude oligonucleotide is now ready for purification.
Visual Guides
Frequently Asked Questions (FAQs)
Q1: How does oligonucleotide length affect the final yield and purity? A1: As the length of the oligonucleotide increases, the overall yield of the full-length product decreases exponentially. This is because the final yield is the product of the coupling efficiency at each step. For example, with a 99% coupling efficiency, the theoretical yield for a 20-mer is (0.99)^19 ≈ 83%, but for a 100-mer, it drops to (0.99)^99 ≈ 37%.[17] Longer oligos also accumulate a higher proportion of truncated sequences, making purification more challenging and requiring methods with higher resolution like PAGE.[17]
Q2: When should I choose PAGE over HPLC purification? A2: You should choose PAGE purification when the highest possible purity is required, especially for applications like cloning, mutagenesis, or crystallography.[14][16] PAGE is the recommended method for purifying long oligonucleotides (≥50 bases) because it offers the best resolution to separate the full-length product from n-1 deletion mutants.[15] However, be prepared for lower mass recovery compared to HPLC.[17]
Q3: Can I use the same deprotection protocol for all my oligonucleotides? A3: No. The deprotection strategy must be chosen based on the components of the oligonucleotide.[5][6] Many common modifications, such as fluorescent dyes, are sensitive to harsh deprotection conditions (e.g., prolonged heating in ammonium hydroxide) and require milder reagents or conditions to prevent their degradation.[2][5] Always check the technical specifications for any modified amidites used in your synthesis for the recommended deprotection protocol.[6]
Q4: What is the source of "n+1" impurities? A4: "n+1" or longmer impurities are sequences containing an extra nucleotide.[12][18] A common cause is the inherent acidity of the activator (like tetrazole) which can act as a weak deblocking agent, prematurely removing the DMT group from a small fraction of the capped failure sequences. These uncapped failure sequences can then be incorporated in the next coupling cycle, leading to an n+1 impurity relative to the intended failure sequence. Another source can be the presence of dimer impurities in the phosphoramidite starting material.[]
Q5: My phosphorothioate (PS) oligo is toxic to my cells. Could this be a purity issue? A5: Yes. Crude or insufficiently purified phosphorothioate oligos can exhibit cellular toxicity. Additional purification, typically by HPLC, is recommended for all phosphorothioate oligos intended for use in tissue culture or in-vivo applications to remove toxic impurities.[17]
References
- 1. glenresearch.com [glenresearch.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. Are cleavage and deprotection bottlenecks slowing down your oligonucleotides production - Milestone - Helping Chemists [milestonesrl.com]
- 4. vapourtec.com [vapourtec.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 10. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. idtdna.com [idtdna.com]
- 15. labcluster.com [labcluster.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 18. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Stability of Phosphorothioate Linkages Under Deprotection Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of phosphorothioate (PS) linkages during oligonucleotide deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using phosphorothioate (PS) linkages in oligonucleotides?
A1: The primary advantage of incorporating PS linkages is to enhance the nuclease resistance of oligonucleotides. By replacing a non-bridging oxygen atom with a sulfur atom in the phosphate backbone, PS linkages make the oligonucleotide less susceptible to degradation by cellular nucleases, thereby increasing its in vivo half-life.
Q2: What is the most common degradation pathway for phosphorothioate linkages during deprotection?
A2: The most common degradation pathway is desulfurization, where the sulfur atom in the PS linkage is replaced by an oxygen atom, converting it back to a standard phosphodiester (PO) linkage. This can occur under various conditions, including exposure to oxidizing agents and during standard deprotection with aqueous ammonia at elevated temperatures.[1][2]
Q3: Are phosphorothioate linkages stable under acidic conditions?
A3: While PS linkages are generally more stable to nucleases, they can be susceptible to degradation under acidic conditions. Depurination, the cleavage of the N-glycosidic bond between a purine base and the sugar, can be induced by acidic treatment, such as during the removal of the 5'-dimethoxytrityl (DMT) group.[1][3] This can subsequently lead to strand cleavage. The presence of 2'-O-modifications on purine residues can increase their stability against depurination.[1]
Q4: How does the choice of deprotection reagent affect the stability of PS linkages?
A4: The choice of deprotection reagent significantly impacts the stability of PS linkages.
-
Aqueous Ammonia: Concentrated aqueous ammonia at elevated temperatures is a common deprotection reagent but can lead to significant desulfurization.[4] The presence of metal ions, such as from stainless steel reactors, can exacerbate this degradation.[4]
-
Ammonium Hydroxide/Methylamine (AMA): AMA is a faster and often milder deprotection reagent compared to aqueous ammonia.[5][6] It can suppress the formation of some side products, like N3-cyanoethyl thymidine adducts, by acting as a scavenger for acrylonitrile.[5] However, the compatibility of all modifications and labels with methylamine should be verified.
-
Potassium Carbonate in Methanol: This is an ultra-mild deprotection condition often used for oligonucleotides with sensitive modifications. It is generally considered to be more compatible with preserving the integrity of PS linkages.[7]
Q5: What are other potential side reactions, besides desulfurization, that can occur during the deprotection of phosphorothioate oligonucleotides?
A5: Besides desulfurization, other side reactions can include:
-
Depurination: As mentioned, acidic conditions can lead to the loss of purine bases.[1][3]
-
Deamination: The conversion of cytidine or 5-methylcytidine to uridine or thymidine, respectively, can be induced by basic or thermal conditions.[1]
-
N3-Cyanoethyl Thymidine Adduct Formation: Acrylonitrile, a byproduct of the removal of the cyanoethyl protecting group from the phosphate backbone, can alkylate the N3 position of thymidine residues.[8][9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the deprotection of phosphorothioate-modified oligonucleotides.
Problem 1: Significant desulfurization observed after deprotection with aqueous ammonia.
| Possible Cause | Recommended Solution |
| High Temperature and/or Prolonged Deprotection Time: Elevated temperatures and long incubation times increase the rate of desulfurization. | Optimize the deprotection time and temperature. Use the mildest conditions that still ensure complete removal of base protecting groups. For example, consider lowering the temperature from 55°C to room temperature, although this will require a significantly longer incubation time. |
| Presence of Metal Ions: Metal ions from stainless steel vessels can catalyze the desulfurization reaction.[4] | Whenever possible, use glass vials for deprotection instead of stainless steel containers. |
| Oxidizing Contaminants: The presence of oxidizing agents in the ammonia solution or on the solid support can lead to sulfur loss. | Use fresh, high-quality aqueous ammonia for deprotection. Ensure the solid support is handled and stored properly to avoid exposure to air and potential oxidation. |
| Inherent Instability: The specific sequence of the oligonucleotide can influence the stability of the PS linkages. | Consider adding a reducing agent like 2-mercaptoethanol to the deprotection solution to suppress sulfur loss.[2] Alternatively, switch to a milder deprotection reagent such as AMA or potassium carbonate in methanol.[5][7] |
Problem 2: Appearance of unexpected peaks in HPLC analysis after deprotection.
| Possible Cause | Recommended Solution |
| Incomplete Deprotection: Protecting groups on the nucleobases may not be fully removed. | Increase the deprotection time or temperature according to the protecting groups used. Ensure the deprotection reagent is fresh and has not lost its potency. |
| Formation of N3-cyanoethyl Thymidine Adducts: Acrylonitrile byproduct reacting with thymidine.[8][9][10] | Perform a pre-treatment with a non-nucleophilic base like triethylamine in acetonitrile to remove the cyanoethyl groups before the main deprotection step. Using AMA as the deprotection reagent can also mitigate this issue as methylamine acts as a scavenger for acrylonitrile.[5] |
| Depurination: Loss of purine bases due to acidic conditions during detritylation.[1][3] | Use milder acidic conditions for detritylation (e.g., 2-3% trichloroacetic acid in dichloromethane for a shorter duration). Ensure the oligonucleotide is thoroughly dried before detritylation. |
| Diastereomers: Phosphorothioate linkages create chiral centers, resulting in a mixture of diastereomers that can appear as broadened or multiple peaks in HPLC.[11] | This is an inherent property of phosphorothioate oligonucleotides synthesized by standard methods. The presence of multiple peaks due to diastereomers does not necessarily indicate impurity. Mass spectrometry can be used to confirm the identity of the main product. |
Data Presentation
Table 1: Comparison of Deprotection Reagents and their Impact on Phosphorothioate Stability
| Deprotection Reagent | Temperature | Typical Time | Advantages | Disadvantages |
| Aqueous Ammonia (28-30%) | 55°C | 8-16 hours | Effective for standard protecting groups. | Can cause significant desulfurization, especially with prolonged heating.[4] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 10-15 minutes | Fast deprotection, reduces some side reactions (e.g., N3-cyanoethyl-dT).[5][6] | Methylamine can be incompatible with certain sensitive modifications and labels. |
| Potassium Carbonate (0.05 M in Methanol) | Room Temp | 4-24 hours | Very mild, suitable for sensitive modifications and helps preserve PS linkages.[7] | Slower deprotection, may not be effective for all protecting groups. |
Experimental Protocols
Protocol 1: Standard Deprotection and Cleavage using Aqueous Ammonia
-
Transfer the CPG solid support containing the synthesized oligonucleotide to a 2 mL screw-cap glass vial.
-
Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30%).
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8-16 hours in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the CPG with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal vacuum concentrator.
Protocol 2: Analysis of Phosphorothioate Oligonucleotide Deprotection by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
-
Sample Preparation: Reconstitute the dried oligonucleotide in sterile, nuclease-free water to a concentration of approximately 1 OD/100 µL.
-
HPLC System: Use a standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 150 mm) is suitable for this analysis.[1]
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in water.
-
Mobile Phase B: 100 mM TEAA, pH 7.0, in 50% acetonitrile.
-
Gradient: A typical gradient would be from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.25 mL/min.[1]
-
Detection: Monitor the absorbance at 260 nm.
-
Analysis: The appearance of a peak with a shorter retention time compared to the main product peak may indicate the presence of the more polar phosphodiester (desulfurized) product. Mass spectrometry can be used to confirm the identity of the peaks.
Visualizations
Caption: Standard workflow for oligonucleotide deprotection and purification.
Caption: Troubleshooting logic for addressing desulfurization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of phosphorothioate oligonucleotides in aqueous ammonia in presence of stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. Simplified Oligonucleotide Phosphorus Deprotection Process with Reduced 3-(2-Cyanoethyl) Thymidine Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
Technical Support Center: Synthesis of Methylphosphonate Oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of methylphosphonate oligonucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of methylphosphonate oligonucleotides.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Degradation of phosphoramidite synthons: Chirally pure methylphosphonate dimer synthons can be unstable and lose their ability to couple over time, even under anhydrous conditions.[1] | - Use fresh, high-quality synthons for each synthesis. - Minimize the time synthons are on the synthesizer. - Store synthons under strictly anhydrous conditions and at the recommended temperature. |
| Suboptimal activator: The choice and concentration of the activator are crucial for efficient coupling. | - Use a milder activator like DCI (4,5-dicyanoimidazole) or tetrazole at an optimized concentration. - Ensure the activator is fresh and anhydrous. | |
| Product Degradation during Deprotection | Use of standard ammonium hydroxide: The methylphosphonate backbone is highly sensitive to strong bases and will degrade under normal deprotection conditions with ammonium hydroxide.[1] | - Avoid using concentrated ammonium hydroxide for deprotection. - Employ a milder, two-step deprotection protocol (see Experimental Protocols section). |
| Formation of Undesired Adducts | Transamination of cytidine: Using ethylenediamine (EDA) for deprotection can cause transamination of N4-benzoyl cytidine, leading to EDA adducts.[1] | - Use a modified cytidine protecting group that is less susceptible to transamination, such as N4-isobutyryl-2'-deoxycytidine (dC-ibu). - Implement a one-pot deprotection method that minimizes side reactions (see Experimental Protocols section). |
| Poor Product Yield and Solubility | Insolubility in deprotection solution: Methylphosphonate oligonucleotides can be poorly soluble in aqueous deprotection reagents, leading to precipitation and loss of product.[1][2] | - Limit the number of consecutive methylphosphonate linkages; it is recommended not to exceed three on either end of the DNA strand.[3] - Consider using a chimeric backbone with standard phosphodiester linkages to improve solubility. - For purification, use a solvent system that enhances solubility, such as increasing the percentage of DMSO.[2] |
| Broad or Multiple Peaks on HPLC | Presence of diastereomers: The chiral nature of the methylphosphonate linkage results in a mixture of Rp and Sp diastereomers, which can separate during chromatography.[4][5][6] | - This is an inherent property of racemic methylphosphonate synthesis. For applications requiring a single stereoisomer, consider using chirally pure synthons. - Optimize HPLC conditions (e.g., gradient, temperature, ion-pairing reagent) to improve peak shape or achieve baseline separation. |
| Failure to Activate RNase H | Neutral backbone: The neutral charge of the methylphosphonate backbone can interfere with the binding and activation of RNase H.[2][7] | - This is a known limitation of fully modified methylphosphonate oligonucleotides. - Design chimeric oligonucleotides with phosphodiester or phosphorothioate linkages to support RNase H activity. - Consider alternative antisense mechanisms that are not dependent on RNase H. |
Frequently Asked Questions (FAQs)
Q1: Why is standard ammonium hydroxide deprotection not suitable for methylphosphonate oligonucleotides?
A1: The methylphosphonate backbone is extremely sensitive to basic conditions. Standard deprotection with ammonium hydroxide will lead to the complete degradation of the oligonucleotide.[1]
Q2: What are the main challenges associated with the chirality of methylphosphonate oligonucleotides?
A2: The methylphosphonate linkage introduces a chiral center at the phosphorus atom, leading to the formation of a mixture of diastereomers (Rp and Sp). This can result in:
-
Broad or multiple peaks during chromatographic analysis.
-
Variable hybridization affinities to the target sequence.[2][7]
-
Potentially different biological activities for each stereoisomer.
Q3: Can I synthesize a fully modified methylphosphonate oligonucleotide?
A3: While technically possible, synthesizing fully modified methylphosphonate oligonucleotides is challenging due to their low solubility and reduced product yield.[3] It is generally recommended to incorporate a limited number of methylphosphonate linkages, often at the 3' and/or 5' ends to provide nuclease resistance, while the rest of the oligonucleotide contains standard phosphodiester linkages.[3]
Q4: How does the methylphosphonate modification affect the thermal stability (Tm) of my oligonucleotide duplex?
A4: The neutral methylphosphonate backbone generally leads to a decrease in the thermal stability (Tm) of the duplex formed with its target sequence compared to a standard phosphodiester backbone.[2]
Q5: Are there any specific recommendations for the storage of methylphosphonate phosphoramidites?
A5: Yes, chirally pure methylphosphonate dimer synthons (phosphoramidites) can be unstable. They should be stored under strictly anhydrous conditions at the manufacturer's recommended temperature to prevent degradation and loss of coupling efficiency.[1]
Experimental Protocols
One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is designed to minimize degradation of the methylphosphonate backbone and reduce the formation of cytidine adducts.[1]
Reagents:
-
Mild ammonium hydroxide solution (e.g., 10% in water)
-
Ethylenediamine (EDA)
Procedure:
-
After synthesis, keep the oligonucleotide bound to the solid support.
-
In a sealed vial, add the mild ammonium hydroxide solution to the solid support.
-
Incubate for 30 minutes at room temperature. This step is to revert any potential dG adducts.
-
To the same vial, add one volume of ethylenediamine (EDA).
-
Seal the vial tightly and incubate at the recommended temperature and duration to complete the deprotection of the exocyclic amine protecting groups.
-
After incubation, quench the reaction and proceed with the purification of the oligonucleotide.
Visualizations
Caption: Key challenges in the synthesis of methylphosphonate oligonucleotides.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 3. methyl-phosphonate oligo synthesis [biosyn.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
"minimizing 'n-1' impurities in oligonucleotide synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of "n-1" impurities during oligonucleotide synthesis.
Troubleshooting Guide: Minimizing n-1 Impurities
N-1 impurities are deletion mutations where a single nucleotide is missing from the target oligonucleotide sequence. These impurities are often difficult to separate from the full-length product and can negatively impact downstream applications. This guide addresses common causes of n-1 impurity formation and provides systematic troubleshooting strategies.
Issue 1: High Levels of n-1 Impurities Detected Post-Synthesis
High levels of n-1 impurities are typically traced back to inefficiencies in one or more steps of the solid-phase synthesis cycle. The primary causes are incomplete detritylation, inefficient coupling, or failed capping of unreacted 5'-hydroxyl groups.
Initial Assessment Workflow
Technical Support Center: Optimization of GC-MS Methods for Pesticide Residue Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) methods for pesticide residue analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for GC-MS analysis of pesticide residues?
A1: The most critical parameters to optimize include sample preparation, gas chromatograph (GC) inlet conditions, the temperature program of the GC oven, the choice of the capillary column, and the mass spectrometer (MS) settings.[1] Proper optimization of these parameters is vital for achieving the best results in terms of sensitivity, selectivity, and reproducibility.[1]
Q2: Why is the QuEChERS method so commonly used for pesticide residue analysis?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method because it is a simple, fast, and cost-effective technique for the extraction of a broad range of pesticide residues from various food matrices.[1][2] It generally provides good recoveries (70-120%) with low relative standard deviations (RSDs <5%) for a wide variety of compounds.
Q3: What is the "matrix effect" in GC-MS pesticide analysis and how can it be minimized?
A3: The matrix effect is the alteration of the analyte's signal (enhancement or suppression) due to co-eluting compounds from the sample matrix.[3] This can lead to inaccurate quantification. To minimize the matrix effect, several strategies can be employed, including optimizing the sample cleanup procedure to remove interfering matrix components, using matrix-matched calibration standards, or employing internal standards.[4]
Q4: When should I use GC-MS versus LC-MS for pesticide residue analysis?
A4: The choice between GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the properties of the pesticides. GC-MS is ideal for the analysis of volatile and thermally stable pesticides.[5] In contrast, LC-MS is better suited for polar, non-volatile, and thermally labile compounds.[5][6] For comprehensive pesticide monitoring, a combination of both techniques is often required.[6]
Q5: How can I improve the sensitivity of my GC-MS method for trace-level pesticide analysis?
A5: To enhance sensitivity, you can optimize several parameters. Using a GC-MS/MS (triple quadrupole) system in Multiple Reaction Monitoring (MRM) mode significantly improves sensitivity and selectivity compared to single quadrupole GC-MS.[7] Additionally, optimizing the injection volume, using a suitable injection technique like splitless or Programmed Temperature Vaporization (PTV), ensuring a clean ion source, and using a high-efficiency GC column can all contribute to lower detection limits.[1] For some applications, large-volume injection can be employed to introduce more sample into the system, thereby increasing the signal.
Troubleshooting Guides
This section provides solutions to common problems encountered during GC-MS pesticide residue analysis.
Poor Chromatographic Peak Shape
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Active sites in the GC inlet liner or column.- Poor column cutting.- Improper column installation height in the inlet. | - Use a fresh, deactivated inlet liner.- Trim 10-20 cm from the front of the column.- Re-cut the column to ensure a clean, 90-degree cut.- Verify and adjust the column installation height according to the manufacturer's instructions.[8] |
| Peak Fronting | - Column overload.- Mismatch between sample solvent and stationary phase polarity.- Incorrect initial oven temperature in splitless injection. | - Reduce the injection volume or dilute the sample.- Use a column with a thicker film or larger internal diameter.- Ensure the stationary phase polarity is compatible with the solvent.- Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[8] |
| Split Peaks | - Improper injection technique (too slow for manual injections).- Inefficient solvent trapping at the head of the column.- Incompatible sample solvent and stationary phase. | - For manual injections, use a smooth and rapid injection technique.- Optimize the initial oven temperature to be well below the solvent's boiling point.- Use a liner with glass wool to aid in sample vaporization.- Ensure the solvent is compatible with the column's stationary phase.[8][9] |
Baseline and Sensitivity Issues
| Problem | Possible Causes | Solutions |
| High Baseline Noise | - Contamination in the carrier gas, inlet, or column.- Septum bleed.- Detector contamination. | - Use high-purity carrier gas and install gas purifiers.- Perform regular inlet maintenance, including replacing the liner and septum.- Bake out the column to remove contaminants.- Clean the MS ion source.[10][11][12] |
| No Peaks or Low Sensitivity | - Syringe issue (plugged or incorrect volume).- Leak in the GC system.- Incorrect instrument parameters.- Analyte degradation in the hot inlet. | - Check the syringe for blockage and ensure the correct injection volume is set.- Perform a leak check of the entire system.- Verify all method parameters (temperatures, flows, MS settings).- For thermally labile pesticides, consider using a cooler injection temperature or an on-column injection technique.[13][14][15] |
| Low Analyte Recovery | - Inefficient sample extraction or cleanup.- Adsorption of analytes in the GC system.- pH-dependent degradation of certain pesticides. | - Optimize the QuEChERS extraction and cleanup steps (e.g., choice of sorbents).- Use analyte protectants to minimize active sites in the GC system.- For pH-sensitive pesticides, use a buffered QuEChERS method (e.g., AOAC or EN versions). |
Experimental Protocols
QuEChERS Sample Preparation Protocol (General)
This is a generalized protocol for the QuEChERS method. Specific details may vary depending on the sample matrix and target pesticides.
-
Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10-15 mL of acetonitrile (often with 1% acetic acid) to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., for the AOAC 2007.01 method, this includes magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[16]
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing the appropriate cleanup sorbent (e.g., PSA, C18, GCB) and magnesium sulfate.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[16]
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant for GC-MS analysis.
-
The extract may be analyzed directly or undergo solvent exchange and concentration.
-
GC-MS Instrument Setup and Calibration
-
Instrument Setup:
-
Injector: Typically set to 250°C in splitless mode.[17]
-
Column: A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[16][17]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 75°C, hold for 3 min), then ramps up to a high temperature (e.g., 300°C) in multiple steps. For example: ramp to 120°C at 25°C/min, then to 300°C at 5°C/min and hold for 11 min.[17]
-
MS Parameters: The transfer line is typically set to 280-300°C, and the ion source to 230-300°C. The mass spectrometer is operated in electron ionization (EI) mode. For targeted analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used.
-
-
Calibration:
-
Prepare a series of calibration standards by diluting a stock solution of the target pesticides in a suitable solvent or matrix blank.
-
Inject the calibration standards and the samples.
-
Construct a calibration curve by plotting the peak area of each analyte against its concentration.
-
Quantify the pesticides in the samples using the calibration curve. The use of matrix-matched standards is highly recommended to compensate for matrix effects.[4]
-
Quantitative Data Summary
Table 1: Comparison of QuEChERS Cleanup Sorbent Performance
This table summarizes the recovery of pesticides using different d-SPE sorbents in rapeseed samples.
| d-SPE Sorbent | % of Pesticides with Recovery 70-120% | % of Pesticides with Recovery 30-70% |
| EMR-Lipid | 57.5% | 39.1% |
| Z-Sep+ | 56.4% | 37.4% |
| Z-Sep | 51.4% | 40.8% |
| PSA/C18 | 49.2% | 41.3% |
Data synthesized from a study on 179 pesticides in rapeseeds.[18]
Table 2: Effect of GC Inlet Temperature on Peak Shape
This table illustrates the impact of the inlet temperature on the chromatography of early eluting pesticides when using a Multi-Mode Inlet (MMI).
| Inlet Temperature (°C) | Observation on Peak Shape |
| 60 | Significant peak splitting observed. |
| 70 | Peak splitting is reduced. |
| 75 | Peak splitting is nearly eliminated, and peak shape is optimal. |
Based on a study optimizing large volume injection.[19]
Visualizations
Caption: Workflow for GC-MS pesticide residue analysis.
Caption: Troubleshooting logic for common GC-MS issues.
References
- 1. conquerscientific.com [conquerscientific.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00612C [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. hpst.cz [hpst.cz]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. gcms.cz [gcms.cz]
- 11. Troubleshooting GC Column Baseline Issues [restek.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 14. agilent.com [agilent.com]
- 15. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Pesticide Residues in food by QuEChERS and GCMS [sigmaaldrich.com]
- 17. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Technical Support Center: Enhancing Detection Limits for Organophosphorus Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection limits of organophosphorus (OP) compounds in their experiments.
Troubleshooting Guides
This section addresses specific issues encountered during the analysis of organophosphorus compounds using various analytical techniques.
Gas Chromatography (GC)
Issue: Low Sensitivity / Poor Signal Intensity
Question: My GC analysis of organophosphorus compounds is showing low sensitivity for my target analytes. What are the potential causes and how can I troubleshoot this?
Answer: Low sensitivity in the GC analysis of organophosphorus compounds can stem from several factors, from sample preparation to instrument parameters. Follow this troubleshooting guide to identify and resolve the issue.
Troubleshooting Steps:
-
Injector Problems:
-
Leaks: A leak in the injector system, especially at the septum, can lead to sample loss.[1] Check for leaks using an electronic leak detector.
-
Contamination: A contaminated inlet liner can adsorb active analytes, reducing the amount that reaches the column.[1][2] Clean or replace the inlet liner and septum.[3]
-
Incorrect Injection Parameters: For splitless injections, an initial column temperature that is too high can prevent proper sample refocusing.[1] Consider lowering the initial oven temperature.
-
-
Column Issues:
-
Contamination: The front end of the GC column can become contaminated with non-volatile matrix components, leading to active sites that trap analytes.[1] Try baking the column at a high temperature or trimming the first 0.5-1 meter of the column.
-
Degradation: Over time, the stationary phase of the column can degrade, especially when exposed to oxygen at high temperatures. This leads to a loss of performance. If the column is old or has been used extensively, consider replacing it.
-
-
Detector Settings (NPD and FPD):
-
Gas Flows: Incorrect or fluctuating gas flows (hydrogen, air, and makeup gas) to the detector can significantly impact sensitivity.[4] Verify that the gas flows are set to the manufacturer's recommendations.
-
Detector Contamination: The detector can become contaminated over time, leading to a decrease in response. For a Nitrogen-Phosphorus Detector (NPD), the bead can become coated. For a Flame Photometric Detector (FPD), the photomultiplier tube can become dirty.[4] Refer to your instrument manual for instructions on cleaning the detector.
-
NPD Bead Position: The position of the NPD bead is critical for optimal sensitivity. If it has shifted, it may need to be readjusted.
-
-
Sample Preparation:
-
Incomplete Extraction: The extraction method may not be efficiently recovering the organophosphorus compounds from the sample matrix. Re-evaluate your extraction solvent and procedure.
-
Sample Degradation: Some organophosphorus compounds can degrade during sample storage or preparation.[1] Ensure samples are stored correctly and processed in a timely manner.
-
Issue: Peak Tailing
Question: I am observing significant peak tailing for my organophosphorus compounds in my GC chromatogram. What could be causing this and how can I fix it?
Answer: Peak tailing is a common issue in the GC analysis of active compounds like organophosphorus pesticides and is often caused by unwanted interactions within the system.
Troubleshooting Steps:
-
Active Sites in the Injector: The injector liner, particularly if it contains glass wool, can have active silanol groups that interact with the polar organophosphorus compounds.
-
Solution: Use a deactivated inlet liner and deactivated glass wool.[2] Consider a liner with a taper design to minimize contact between the sample and the metal surfaces of the injector.
-
-
Column Activity: The column itself can have active sites, especially at the inlet end where contamination can accumulate.
-
Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the front end of the column (0.5-1m).[5]
-
-
Low Injector Temperature: If the injector temperature is too low, less volatile organophosphorus compounds may not vaporize completely and instantaneously, leading to tailing.
-
Solution: Increase the injector temperature, but be careful not to exceed the thermal stability limit of your analytes.
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volumes where the sample can linger, causing peak tailing.
-
Solution: Reinstall the column, ensuring the correct insertion depth into both the injector and detector.[5]
-
High-Performance Liquid Chromatography (HPLC)
Issue: Poor Peak Shape (Fronting or Tailing)
Question: My HPLC analysis of organophosphorus compounds is resulting in poor peak shapes. What are the likely causes and solutions?
Answer: Poor peak shape in HPLC can be caused by a variety of factors related to the column, mobile phase, and sample.
Troubleshooting Steps:
-
Column Problems:
-
Column Contamination: Buildup of sample matrix components on the column can lead to peak distortion.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[6]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
-
-
Mobile Phase Issues:
-
Incorrect pH: The pH of the mobile phase can affect the ionization state of some organophosphorus compounds, influencing their interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form if possible.
-
-
Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[6]
-
-
-
Extra-Column Effects:
-
Dead Volume: Excessive tubing length or fittings that are not properly connected can create dead volume, leading to peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter and ensure all connections are secure.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Issue: Matrix Effects (Ion Suppression or Enhancement)
Question: I suspect matrix effects are impacting the accuracy of my LC-MS/MS quantification of organophosphorus compounds. How can I confirm and minimize this?
Answer: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis.[7]
Troubleshooting and Mitigation Strategies:
-
Diagnosis:
-
Post-Column Infusion: Infuse a constant flow of the analyte solution into the LC eluent after the column and inject a blank matrix extract. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
-
Mitigation Strategies:
-
Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.
-
Chromatographic Separation: Improve the separation of the analyte from matrix components.
-
Solution: Optimize the gradient profile or try a column with a different selectivity.
-
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[10][11]
-
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most reliable way to compensate for matrix effects.[7][12]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[11]
-
Frequently Asked Questions (FAQs)
General
-
Q1: What is the most significant factor for improving detection limits for organophosphorus compounds?
-
A1: While there is no single answer for all applications, optimizing sample preparation is often the most critical step. A clean sample extract with a high concentration of the target analyte will yield the best sensitivity. This involves choosing an efficient extraction method and a selective cleanup step to remove matrix interferences.[8][9]
-
-
Q2: When should I consider derivatization for organophosphorus compound analysis?
-
A2: Derivatization is often employed in GC analysis to improve the volatility and thermal stability of polar organophosphorus compounds. In LC-MS, derivatization can be used to enhance ionization efficiency, especially for compounds that do not ionize well in their native form.[13]
-
Gas Chromatography (GC)
-
Q3: Which GC detector is more sensitive for organophosphorus compounds, NPD or FPD?
-
A3: Both the Nitrogen-Phosphorus Detector (NPD) and the Flame Photometric Detector (FPD) are highly sensitive and selective for organophosphorus compounds. The NPD is generally more selective for phosphorus-containing compounds over nitrogen-containing compounds, while the FPD is specific for phosphorus and sulfur. The choice between the two often depends on the specific analytes and the sample matrix.
-
-
Q4: How can I prevent the degradation of thermally labile organophosphorus compounds in the GC inlet?
-
A4: Use a deactivated inlet liner and operate at the lowest possible injector temperature that still allows for efficient vaporization of your analytes. A splitless injection with a fast oven ramp can also help to transfer the analytes to the column quickly, minimizing their residence time in the hot injector.
-
Liquid Chromatography (LC)
-
Q5: What are the common mobile phase additives used for LC analysis of organophosphorus compounds?
-
A5: For reversed-phase LC, formic acid or acetic acid are commonly added to the mobile phase to improve peak shape and ionization efficiency in positive ion mode ESI-MS. Ammonium formate or ammonium acetate can be used as buffers and are suitable for both positive and negative ion modes.[14]
-
Biosensors
-
Q6: My acetylcholinesterase (AChE) biosensor shows a weak response. What could be the issue?
-
A6: A weak response in an AChE biosensor can be due to several factors:
-
Enzyme Inactivity: The immobilized enzyme may have lost its activity due to improper storage or harsh experimental conditions.
-
Poor Immobilization: The enzyme may not be effectively immobilized on the electrode surface, leading to a low concentration of active enzyme.[15]
-
Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) may be too low.
-
Inhibitor Presence: The sample may contain other compounds that inhibit the enzyme, leading to a false positive or a weak response.
-
-
-
Q7: How can I regenerate my AChE biosensor after analysis?
-
A7: Regeneration of an AChE biosensor that has been inhibited by an organophosphorus compound can sometimes be achieved by rinsing with a solution containing a nucleophilic agent like pralidoxime (2-PAM), which can reactivate the phosphorylated enzyme.[16] However, complete regeneration is not always possible, and the sensor's response may decrease with each cycle.
-
Quantitative Data Summary
| Analytical Technique | Detector | Analyte | Matrix | Limit of Detection (LOD) | Reference |
| GC | NPD | Dichlorvos | Drinking Water | 0.02 µg/L | [17] |
| GC | NPD | Demeton | Drinking Water | 0.1 µg/L | [17] |
| GC | NPD | Phorate | Drinking Water | 0.02 µg/L | [17] |
| HPLC | DAD | Dimethoate | Tomatoes | 0.09 ppm | [18] |
| HPLC | DAD | Dimethylphosphate | Human Urine | 0.3 ppm | [18] |
| Biosensor | Potentiometric | Diazinon | - | 10⁻⁷ mg L⁻¹ | [19] |
| Biosensor | Potentiometric | Profenofos | - | 10⁻⁷ mg L⁻¹ | [19] |
Experimental Protocols
QuEChERS Sample Preparation for Vegetable Samples
This protocol is a general guideline for the extraction of organophosphorus pesticides from vegetable samples using the QuEChERS method.
Materials:
-
Homogenizer (e.g., blender)
-
Centrifuge
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
Procedure:
-
Sample Homogenization:
-
Weigh 10-15 g of the representative vegetable sample into a blender.
-
Homogenize the sample until a uniform consistency is achieved.[20]
-
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.[21]
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.[22] This will separate the sample into an upper ACN layer (containing the pesticides) and a lower aqueous/solid layer.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the upper ACN layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.[23]
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge for 2 minutes at high speed.
-
-
Final Extract:
-
The supernatant is the final extract. Transfer it to an autosampler vial for GC or LC analysis.
-
Solid-Phase Extraction (SPE) of Organophosphates from Water Samples
This protocol provides a general procedure for the extraction and concentration of organophosphorus pesticides from water samples using SPE.
Materials:
-
SPE manifold
-
SPE cartridges (e.g., C18 or polymeric)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., ethyl acetate, dichloromethane)[17]
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5-10 mL of the elution solvent through it, followed by 5-10 mL of methanol, and finally 5-10 mL of deionized water. Do not allow the cartridge to go dry.[24]
-
-
Sample Loading:
-
Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.[17]
-
-
Washing:
-
After the entire sample has been loaded, wash the cartridge with a small volume of deionized water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained organophosphorus compounds from the cartridge with a small volume (e.g., 2 x 3 mL) of the elution solvent.[17]
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[17] The sample is now ready for analysis.
-
Visualizations
Caption: Troubleshooting workflow for low GC sensitivity.
References
- 1. aasnig.com [aasnig.com]
- 2. analysis.rs [analysis.rs]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. shopshimadzu.com [shopshimadzu.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. "Determination of Organophosphorus Compounds by HPLC with Post-Column P" by Stephen R. Priebe [scholarworks.wmich.edu]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. google.com [google.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Organophosphorus Pesticides
This guide provides a comprehensive comparison of analytical methods for the validation of organophosphorus pesticides, tailored for researchers, scientists, and drug development professionals. It offers a detailed overview of performance data, experimental protocols, and a visual workflow to aid in the selection and implementation of appropriate analytical techniques.
Performance Comparison of Analytical Methods
The selection of an analytical method for the determination of organophosphorus pesticides is critical and depends on various factors, including the matrix, the specific pesticides of interest, and the required sensitivity. The following tables summarize the performance of commonly employed analytical methods based on experimental data from various studies.
Table 1: Gas Chromatography-Based Methods
| Analytical Method | Sample Matrix | Pesticide(s) | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (µg/kg) | LOQ (µg/kg) |
| GC-NPD | Tomatoes | Acephate, Chlorpyrifos, Malathion, Methamidophos, Parathion-methyl | >0.99 | 88 - 118 | <15 | - | 13.2 - 135 |
| Water | 12 Organophosphorus Pesticides | ≥0.992 | 80 - >95 | 1.56 - 10.99 | 0.67 - 2.23 (µg/L) | 2.24 - 7.45 (µg/L) | |
| GC-FPD | Plasma & Breast Milk | 11 Organophosphorus Pesticides | 0.996 - 0.999 | 59.4 - 94.0 | 2.3 - 19.5 | 0.18 - 2.66 (ng/mL) | - |
| Olive Oil | Dimethoate, Parathion-methyl, Fenthion, Parathion-ethyl, Methidathion | - | 78 - 97 | - | - | 50 | |
| GC-MS/MS | Animal Liver | Chlorpyrifos-methyl, Parathion, Pirimiphos-methyl, Diazinon | - | 73 - 104 | <20 | - | <3 (ng/g) |
| Edible Insects | 47 Pesticides (including OPs) | 0.9940 - 0.9999 | 64.54 - 122.12 | 1.86 - 6.02 | 1 - 10 | 10 - 15 |
Table 2: Liquid Chromatography-Based Methods
| Analytical Method | Sample Matrix | Pesticide(s) | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (ng/mL) | LOQ (ng/mL) |
| UPLC-MS/MS | Urine | 6 DAP Metabolites | - | 93 - 102 | 0.62 - 11.33 | 0.0201 - 0.0697 | 0.0609 - 0.2112 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of key experimental protocols.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1]
a. Extraction:
-
Homogenize 10-15 g of the sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
The resulting supernatant is ready for analysis.
Gas Chromatography (GC) Analysis
GC is a robust technique for the separation and detection of volatile and semi-volatile organophosphorus pesticides.
-
Injector: A split/splitless injector is commonly used. For trace analysis, splitless injection is preferred to maximize the transfer of analytes to the column.[2]
-
Column: A capillary column with a mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is often employed.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the pesticides based on their boiling points.
-
Detector:
-
Nitrogen-Phosphorus Detector (NPD): Highly selective for nitrogen- and phosphorus-containing compounds, making it ideal for organophosphorus pesticide analysis.[3]
-
Flame Photometric Detector (FPD): Selective for sulfur- and phosphorus-containing compounds.[1]
-
Mass Spectrometry (MS/MS): Provides high selectivity and structural information for confirmation and quantification.[4]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Analysis
UPLC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of pesticides, including the more polar organophosphorus compounds and their metabolites.[5]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Column: A reversed-phase column, such as a C18, is typically used.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique.
-
Mass Analyzer: A triple quadrupole mass analyzer is used for its high selectivity and sensitivity in selected reaction monitoring (SRM) mode.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for organophosphorus pesticides.
Caption: Workflow for analytical method validation.
References
"comparative analysis of sulfurizing reagents for oligonucleotide synthesis"
For researchers, scientists, and drug development professionals navigating the critical step of sulfurization in oligonucleotide synthesis, the choice of reagent can significantly impact the yield, purity, and overall success of their work. This guide provides an objective comparison of commonly used sulfurizing reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for specific research needs.
The synthesis of phosphorothioate oligonucleotides (PS-Oligos), a prominent class of therapeutic nucleic acids, necessitates the conversion of a phosphite triester linkage to a phosphorothioate triester. This is achieved through a sulfurization step, which replaces an oxygen atom with a sulfur atom. The efficiency and cleanliness of this reaction are paramount to obtaining high-quality oligonucleotides. This comparison focuses on the performance of several key sulfurizing reagents: Beaucage Reagent, 3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT or Sulfurizing Reagent II), Phenylacetyl Disulfide (PADS), and Xanthane Hydride.
Performance Comparison of Sulfrizing Reagents
The selection of a sulfurizing reagent is often a trade-off between efficiency, stability, cost, and ease of use. The following table summarizes key performance data for the most common reagents.
| Reagent | Typical Concentration & Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages |
| Beaucage Reagent | 0.05M, 60-240 seconds | >99% | High efficiency, fast reaction time.[1][2] | Limited stability on synthesizer, potential for oxidative side products.[1][3][4] |
| DDTT (Sulfurizing Reagent II) | 0.05M, 60-240 seconds | >99% | High efficiency, good stability on synthesizer, effective for both DNA and RNA.[1][3] | More expensive than some alternatives.[5] |
| Phenylacetyl Disulfide (PADS) | 0.2M, >24 hours "aging" | >99.9% | High efficiency with "aged" solutions, cost-effective for large-scale synthesis.[6][7][8] | Requires an "aging" period for optimal performance, freshly prepared solutions have lower efficiency.[6][8] |
| Xanthane Hydride (ADTT) | Not specified in results | >99% | High efficiency, stable in various solvents, low cost.[4] | Less commonly cited in recent literature compared to others. |
| Tetraethylthiuram disulfide (TETD) | Not specified in results | Lower efficiency | Inexpensive. | Relatively low sulfurization rate, leading to phosphodiester bond formation.[2] |
| EDITH & DtsNH | Not specified in results | Effective for DNA and RNA | Good performance for RNA sulfurization.[5] | Can be expensive.[5] |
Experimental Methodologies
To ensure a fair and accurate comparison of sulfurizing reagents, it is crucial to employ standardized experimental protocols. The following outlines a general methodology for evaluating the performance of different sulfurizing reagents in solid-phase oligonucleotide synthesis.
General Protocol for Oligonucleotide Synthesis and Sulfurization
-
Solid Support: Synthesis is initiated on a solid support, typically controlled pore glass (CPG), pre-loaded with the first nucleoside.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Addition of the next phosphoramidite monomer in the presence of an activator (e.g., 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT)).
-
Sulfurization: Introduction of the sulfurizing reagent to convert the newly formed phosphite triester to a phosphorothioate triester. The concentration and reaction time should be varied according to the reagent being tested (see table above).
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer impurities.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a base (e.g., concentrated ammonium hydroxide or a mixture of aqueous methylamine).
-
Analysis: The crude oligonucleotide product is analyzed to determine the efficiency of the sulfurization and the presence of any side products.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Ion-exchange (IEX) or reverse-phase (RP) HPLC is used to separate the full-length phosphorothioate oligonucleotide from failed sequences (n-1) and any phosphodiester (P=O) species. The percentage of the desired product is calculated from the peak areas in the chromatogram.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, verifying the incorporation of sulfur at each linkage.
-
31P Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can be used to quantify the ratio of phosphorothioate to phosphodiester linkages in the final product.
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes involved in oligonucleotide synthesis and the logical relationships in reagent selection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. US6096881A - Sulfur transfer reagents for oligonucleotide synthesis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. organica1.org [organica1.org]
- 7. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of O,O,S-Trimethyl Phosphorothioate and O,S,S-Trimethyl Phosphorodithioate Activity
This guide provides a detailed comparison of the biological activities of O,O,S-trimethyl phosphorothioate (OOS-TMP) and O,S,S-trimethyl phosphorodithioate (OSS-TMP), two organophosphorus compounds known for their toxicological effects. This document is intended for researchers, scientists, and professionals in drug development and toxicology.
Overview of Biological Activity
Both OOS-TMP and OSS-TMP are contaminants found in technical-grade insecticides and are known to induce delayed toxicity, particularly pneumotoxicity. Their primary mechanism of toxicity involves the metabolic activation by cytochrome P-450 monooxygenases, leading to the formation of reactive intermediates that damage lung tissue. While both compounds target the lungs, the severity and progression of the damage can differ.
Comparative Toxicity Data
The following table summarizes the acute toxicity of OOS-TMP and OSS-TMP in rats.
| Compound | Route of Administration | LD50 (mg/kg) | Observation Period | Reference |
| O,O,S-Trimethyl Phosphorothioate | Oral | 126 | 14 days | |
| O,S,S-Trimethyl Phosphorodithioate | Oral | 38.5 | 14 days |
Mechanism of Action and Signaling Pathways
The toxicity of both compounds is initiated by metabolic activation in the liver and lungs. The key steps involve cytochrome P-450-mediated desulfuration, which generates highly reactive intermediates. These intermediates can then cause cellular damage through oxidative stress and alkylation of cellular macromolecules.
Experimental Protocols
Acute Oral Toxicity Study in Rats
A standardized acute oral toxicity study is conducted to determine the LD50 values of the compounds.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Dosing: The test compounds are dissolved in a suitable vehicle (e.g., corn oil) and administered via oral gavage.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the moving average method.
Comparative Effects on Acetylcholinesterase
While both are organophosphorus compounds, their primary toxicity is not mediated by acetylcholinesterase (AChE) inhibition. However, some in vitro studies have investigated their potential to inhibit AChE. OOS-trimethyl phosphorothioate has been shown to be a very poor in vitro inhibitor of AChE.
Conclusion
Both O,O,S-trimethyl phosphorothioate and O,S,S-trimethyl phosphorodithioate are potent pneumotoxicants, with O,S,S-trimethyl phosphorodithioate exhibiting higher acute oral toxicity in rats. Their toxicity is primarily driven by metabolic activation via cytochrome P-450 enzymes, leading to the formation of reactive intermediates that cause lung injury. Neither compound is a potent direct inhibitor of acetylcholinesterase. Further research is needed to fully elucidate the nuanced differences in their toxicological profiles.
A Comparative Guide to Phosphorothioate and Phosphorodithioate DNA Modifications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oligonucleotide-based therapeutics and research, the strategic modification of the DNA backbone is paramount to enhancing stability, cellular uptake, and efficacy. Among the most pivotal of these modifications are the phosphorothioate (PS) and phosphorodithioate (PS2) linkages. This guide provides an in-depth, objective comparison of these two critical modifications, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal modification for their specific applications.
At a Glance: Key Differences
| Feature | Phosphorothioate (PS) | Phosphorodithioate (PS2) |
| Structure | One non-bridging oxygen is replaced by sulfur. | Both non-bridging oxygens are replaced by sulfur. |
| Chirality | Chiral at the phosphorus center (Rp and Sp isomers). | Achiral at the phosphorus center. |
| Nuclease Resistance | Significantly increased compared to phosphodiester. | Generally higher than phosphorothioate.[1] |
| Duplex Stability (Tm) | Decreases Tm compared to phosphodiester. | Decreases Tm more significantly than phosphorothioate. |
| Cellular Uptake | Enhanced compared to phosphodiester.[2][3][4] | Generally good, with some studies suggesting improvement.[1] |
| Toxicity | Can exhibit sequence-dependent cytotoxicity.[5][6] | Generally considered to have low toxicity. |
| Applications | Antisense oligonucleotides, siRNAs, aptamers. | Antisense oligonucleotides, aptamers.[1] |
Performance Data: A Quantitative Comparison
The selection of a backbone modification is often a trade-off between stability and hybridization affinity. The following tables summarize quantitative data from experimental studies to facilitate a direct comparison.
Nuclease Resistance
The enhanced nuclease resistance of phosphorothioate and phosphorodithioate modifications is a primary driver for their use. Phosphorodithioates generally exhibit superior stability in the presence of nucleases.[1]
| Modification | Nuclease Resistance Profile | Half-life in Serum |
| Unmodified DNA | Rapidly degraded by endo- and exonucleases. | Minutes |
| Phosphorothioate (PS) | Substantially more resistant to nuclease degradation than unmodified DNA.[7] | Hours to days (sequence and organism-dependent)[8] |
| Phosphorodithioate (PS2) | More stable to nucleases than their phosphorothioate counterparts.[1] | Generally longer than phosphorothioates under similar conditions. |
Note: Direct side-by-side quantitative comparisons of half-life in the same serum conditions are limited in the literature. The increased stability of PS2 over PS is a generally accepted qualitative observation.
Thermal Stability (Melting Temperature, Tm)
The introduction of sulfur into the phosphate backbone typically leads to a decrease in the thermal stability of the DNA duplex. This effect is more pronounced with the phosphorodithioate modification.
Table 1: Melting Temperatures of a Self-Complementary 12-mer DNA Duplex (d(CGCGAATTCGCG))
| Modification | Melting Temperature (Tm) in 1 M Salt (°C) |
| Unmodified Phosphodiester | 68 |
| Phosphorothioate (PS) | 49 |
| Phosphorodithioate (PS2) | 21 |
Data sourced from NMR investigations of duplex stability.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful synthesis and evaluation of modified oligonucleotides.
Solid-Phase Synthesis of Modified Oligonucleotides
1. Synthesis of Phosphorothioate (PS) Oligonucleotides
This protocol outlines the key steps in solid-phase synthesis using the phosphoramidite method, with a specific focus on the sulfurization step for introducing the phosphorothioate linkage.
-
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Phosphoramidites of desired bases (A, C, G, T)
-
Activator solution (e.g., Tetrazole or 5-Ethylthio-1H-tetrazole)
-
Sulfurizing reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione, DDTT)
-
Capping solution (e.g., acetic anhydride)
-
Oxidizing solution (for phosphodiester linkages, if any)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Acetonitrile (synthesis-grade)
-
-
Procedure:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution.
-
Coupling: The next phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Sulfurization: The newly formed phosphite triester linkage is converted to a phosphorothioate triester by reaction with the sulfurizing reagent. This step replaces the standard oxidation step.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Cycle Repetition: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).
-
2. Synthesis of Phosphorodithioate (PS2) Oligonucleotides
The synthesis of phosphorodithioate oligonucleotides is similar to that of phosphorothioates but requires the use of nucleoside thiophosphoramidites.
-
Materials:
-
Same as for PS synthesis, with the following key difference:
-
Nucleoside Thiophosphoramidites: Instead of standard phosphoramidites, nucleoside thiophosphoramidites are used.
-
A sulfurizing reagent is also required for the second sulfur atom.
-
-
Procedure:
-
Detritylation: Identical to the PS synthesis protocol.
-
Coupling: The nucleoside thiophosphoramidite is activated and coupled to the growing chain.
-
Sulfurization: A sulfurizing reagent is used to convert the resulting thiophosphite triester to a phosphorodithioate triester.
-
Capping: Identical to the PS synthesis protocol.
-
Cycle Repetition, Cleavage, Deprotection, and Purification: These steps are carried out as described for the PS oligonucleotide synthesis.
-
Nuclease Resistance Assay (Serum Stability)
This protocol provides a method to assess the stability of modified oligonucleotides in the presence of serum nucleases.
-
Materials:
-
Modified and unmodified control oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Polyacrylamide gel electrophoresis (PAGE) apparatus and reagents
-
Gel imaging system
-
-
Procedure:
-
Incubate a known amount of the oligonucleotide with a specified percentage of serum (e.g., 50-90%) in a buffer solution at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the reaction mixture.
-
Stop the degradation reaction by adding a solution containing a denaturing agent and proteinase K to digest the serum proteins.
-
Extract the oligonucleotides from the reaction mixture using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
-
Resuspend the purified oligonucleotides in a suitable buffer.
-
Analyze the integrity of the oligonucleotides at each time point by PAGE.
-
Visualize the gel using a suitable staining method (e.g., SYBR Gold) and quantify the amount of full-length oligonucleotide remaining at each time point using a gel imaging system.
-
Calculate the half-life of the oligonucleotide in serum.
-
Melting Temperature (Tm) Determination
This protocol describes the determination of the melting temperature of a DNA duplex using UV-Vis spectrophotometry.
-
Materials:
-
Modified oligonucleotide and its complementary strand
-
Annealing buffer (e.g., saline-sodium citrate buffer)
-
UV-Vis spectrophotometer with a temperature controller
-
-
Procedure:
-
Anneal the modified oligonucleotide with its complementary strand by mixing equimolar amounts in the annealing buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Place the annealed duplex solution in a quartz cuvette in the spectrophotometer.
-
Monitor the absorbance at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate.
-
Plot the absorbance as a function of temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition. This is typically calculated by finding the maximum of the first derivative of the melting curve.
-
Visualizing Key Processes
Diagrams created using the DOT language provide clear visual representations of complex workflows and mechanisms.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Comparison of cellular binding and uptake of antisense phosphodiester, phosphorothioate, and mixed phosphorothioate and methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro [frontiersin.org]
- 7. The stability, toxicity and effectiveness of unmodified and phosphorothioate antisense oligodeoxynucleotides in Xenopus oocytes and embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Pharmacokinetics and Metabolism of Phosphorothioate Antisense Oligonucleotide G3139 in Rat by Capillary Electrophoresis with Laser-Induced Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Backbone Chemistries: Phosphorothioate vs. Boranophosphate Moieties in Oligonucleotides
A detailed structural and functional comparison for researchers and drug development professionals.
In the realm of oligonucleotide-based therapeutics, the chemical modification of the phosphodiester (PO) backbone is a cornerstone of rational drug design. These modifications are primarily introduced to enhance nuclease resistance, thereby increasing the in vivo stability and therapeutic efficacy of oligonucleotides. Among the most widely studied and utilized backbone modifications are the phosphorothioate (PS) and boranophosphate (PB) linkages. This guide provides a comprehensive structural and functional comparison of these two pivotal moieties, supported by experimental data, to aid researchers in the selection of appropriate modifications for their therapeutic and research applications.
Structural Overview: A Tale of Two Atoms
At the heart of the comparison lies the substitution of a non-bridging oxygen atom in the phosphodiester backbone. In a phosphorothioate linkage, this oxygen is replaced by a sulfur atom, while in a boranophosphate linkage, it is replaced by a borane (BH₃) group.[1][2] Both substitutions create a chiral center at the phosphorus atom, leading to the existence of Rp and Sp diastereomers, which can influence the properties of the oligonucleotide.[3]
While structurally similar in maintaining the overall charge and general shape of the phosphate group, key differences in electronegativity, bond lengths, and the ability to engage in hydrogen bonding can lead to distinct physicochemical and biological properties.[3]
Figure 1. Chemical structures of phosphodiester, phosphorothioate, and boranophosphate linkages.
Performance Comparison: A Data-Driven Analysis
The choice between phosphorothioate and boranophosphate modifications often depends on a trade-off between nuclease resistance, duplex stability, and potential toxicity. The following table summarizes key quantitative data from comparative studies.
| Property | Phosphodiester (PO) | Phosphorothioate (PS) | Boranophosphate (PB) | Key Observations & References |
| Nuclease Resistance | Low | High | Very High | Boranophosphate oligonucleotides are reported to have higher nuclease resistance than their phosphorothioate counterparts.[2][3] The stereochemistry of the linkage also plays a role, with (Sp)-PS/PO showing the highest resistance to 3'-exonucleases.[3] |
| Thermal Stability (Tm of duplex with complementary RNA) | 45.0 °C (Reference) | 34.0 °C | 32.2 °C | Both PS and PB modifications generally decrease the thermal stability of the duplex compared to the unmodified phosphodiester.[1][2] The extent of destabilization can be significant.[4] |
| Tm of Chimeric Duplexes (with PO linkages) | N/A | PS/PO: 37.3 °C | PB/PO: 35.0 °C | Incorporating phosphodiester linkages into modified oligonucleotides can improve duplex stability compared to fully modified strands.[1][2] |
| RNase H Activity | High | High | Moderate to Low | Increasing the ratio of boranophosphate linkages in an oligonucleotide has been suggested to suppress RNase H activity.[2] |
| Cytotoxicity | Low | Can be cytotoxic | Generally low cytotoxicity | Phosphorothioate modifications have been associated with cytotoxicity through non-specific protein interactions.[3] Boranophosphate oligonucleotides are reported to exhibit low cytotoxicity.[3][5] |
Tm values are from a study on chimeric oligonucleotides and are sequence-dependent. The values are for duplexes with complementary RNA.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of modified oligonucleotides. Below are methodologies for key experiments cited in the comparison.
Nuclease Degradation Assay (3'-Exonuclease)
This protocol is designed to assess the stability of modified oligonucleotides against 3'-exonuclease digestion, such as that from snake venom phosphodiesterase (SVPDE).
Materials:
-
Modified and unmodified oligonucleotides (e.g., 20 µM stock solutions in nuclease-free water)
-
Snake Venom Phosphodiesterase (SVPDE) (e.g., from Crotalus adamanteus)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)
-
Nuclease-free water
-
Stop solution (e.g., 50 mM EDTA)
-
HPLC system with an appropriate column (e.g., reversed-phase)
Procedure:
-
Prepare reaction mixtures by combining the oligonucleotide solution, reaction buffer, and nuclease-free water to the desired final volume and concentration (e.g., 2 µM oligonucleotide in a 50 µL reaction).
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the digestion by adding a pre-determined amount of SVPDE (e.g., 0.01 U/µg of oligonucleotide).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and immediately quench the digestion by adding an equal volume of stop solution and heating to 95°C for 5 minutes.
-
Analyze the samples by HPLC to determine the percentage of intact oligonucleotide remaining at each time point.
-
Plot the percentage of intact oligonucleotide versus time to compare the degradation kinetics of the different modifications.
Thermal Denaturation (Melting Temperature, Tm) Measurement
This protocol outlines the determination of the melting temperature (Tm) of oligonucleotide duplexes by monitoring the change in UV absorbance with temperature.
Materials:
-
Modified and unmodified oligonucleotides and their complementary strands (e.g., 20 µM stock solutions in nuclease-free water)
-
Melting Buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller (Peltier)
-
Quartz cuvettes
Procedure:
-
Prepare the duplex samples by mixing equimolar amounts of the oligonucleotide and its complementary strand in the melting buffer to a final concentration of, for example, 1 µM.
-
Anneal the duplexes by heating the samples to 90°C for 2 minutes and then slowly cooling to room temperature.
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.
-
Equilibrate the sample at the starting temperature (e.g., 20°C).
-
Measure the UV absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute) up to a final temperature (e.g., 90°C).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This is typically calculated from the first derivative of the melting curve.
Logical Relationships and Workflows
Visualizing the decision-making process and experimental workflows can aid in the rational design and evaluation of modified oligonucleotides.
Figure 2. Workflow for the design and evaluation of modified oligonucleotides.
Conclusion
The choice between phosphorothioate and boranophosphate modifications is not straightforward and depends heavily on the specific application. Phosphorothioates are a well-established modification with a long history of use and proven efficacy in enhancing nuclease resistance. However, the potential for decreased duplex stability and cytotoxicity must be carefully managed. Boranophosphates represent a promising alternative, offering potentially superior nuclease resistance and a favorable toxicity profile.[2][3] The trade-off for this enhanced stability can be a more pronounced reduction in duplex stability and potentially altered RNase H recruitment.[1][2]
The use of chimeric oligonucleotides, which strategically combine different backbone modifications, offers a powerful approach to fine-tune the properties of therapeutic oligonucleotides, balancing the benefits of each modification to achieve optimal performance.[1][2] Ultimately, empirical testing of various modification strategies, guided by the principles outlined in this guide, is essential for the development of safe and effective oligonucleotide-based drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides and Their Potential as Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis and properties of stereocontrolled boranophosphate/phosphate and phosphorothioate/phosphate chimeric oligouridylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
The Stereo-Conundrum: A Comparative Guide to Phosphorothioate Chirality in Antisense Oligonucleotides
An in-depth analysis of how stereochemically defined phosphorothioate linkages in antisense oligonucleotides can significantly influence their therapeutic activity, supported by experimental data and detailed protocols.
The introduction of a phosphorothioate (PS) backbone is a cornerstone modification in the development of antisense oligonucleotide (ASO) therapeutics. This simple substitution of a non-bridging oxygen atom with sulfur in the phosphodiester linkage confers crucial resistance against nuclease degradation, thereby enhancing the drug's stability and pharmacokinetic profile.[1][2][3] However, this modification introduces a chiral center at the phosphorus atom, resulting in two distinct diastereomers: Rp and Sp.[3] Consequently, a conventional ASO with 'n' PS linkages is not a single chemical entity but a complex mixture of 2^n distinct stereoisomers.[4][5][6] This guide provides a comparative analysis of stereopure (or stereodefined) ASOs versus their stereorandom counterparts, focusing on the impact of this chirality on their biological activity.
The RNase H-Mediated Antisense Mechanism
The primary mechanism of action for many ASOs involves the recruitment of RNase H1, an endogenous enzyme that cleaves the RNA strand of a DNA:RNA heteroduplex. This process ultimately leads to the degradation of the target messenger RNA (mRNA) and the silencing of a specific gene. The chirality of the PS linkages within the ASO can influence multiple steps in this pathway.
Comparative Analysis of Stereopure vs. Stereorandom ASOs
Systematic studies have revealed that the stereochemical configuration of PS linkages has a profound impact on various pharmacological properties of ASOs. While stereorandom mixtures have proven successful, evidence suggests that controlling the chirality can lead to a more optimized therapeutic profile.
Impact on RNase H1 Cleavage and In Vitro Potency
The interaction between the ASO:RNA duplex and RNase H1 is highly sensitive to the stereochemistry of the PS backbone. It has been demonstrated that bacterial RNase H preferentially cleaves substrates containing Rp stereoisomers.[4] More recent studies with stereopure ASOs have confirmed that specific stereochemical motifs can significantly enhance RNase H1 activity. For instance, a triplet stereochemical code of 3′-SpSpRp has been shown to promote target RNA cleavage.[7]
One study directly compared a stereopure ASO targeting MALAT1 RNA (MALAT1-200) with its stereorandom counterpart (MALAT1-181). The stereopure version exhibited a nearly two-fold higher initial velocity (V0) for RNase H cleavage.[8] This enhanced cleavage rate often translates to improved potency in cell-based assays.
| Parameter | Stereorandom ASO (MALAT1-181) | Stereopure ASO (MALAT1-200) | Reference |
| RNase H Initial Velocity (V0) | 8.3 nM/s | 16.3 nM/s | [8] |
| In Vitro Potency (IC50 in iCell Neurons) | ~100 nM | ~30 nM | [8] |
In Vivo Efficacy and Durability
The advantages of stereopure ASOs often extend to in vivo models, where they can exhibit enhanced efficacy, potency, and a more durable response compared to stereorandom mixtures.[7][8] In a study in mice, the stereopure MALAT1-200 ASO was found to be more efficacious at all tested doses compared to the stereorandom MALAT1-181.[8] Notably, a 15 µg dose of the stereopure ASO achieved greater target knockdown than a 50 µg dose of the stereorandom version, suggesting at least a three-fold increase in potency.[8]
| Model | Dose | Target Knockdown (Stereorandom MALAT1-181) | Target Knockdown (Stereopure MALAT1-200) | Reference |
| Mouse Eye (Posterior) | 5 µg | ~60% | ~74% | [8] |
| Mouse Eye (Posterior) | 15 µg | ~61% | ~83% | [8] |
| Mouse Eye (Posterior) | 50 µg | ~66% | ~85% | [8] |
| Non-human Primate Retina | 300 µg | Not explicitly stated | ~95% (maintained for 4 months) | [8] |
Nuclease Stability and Toxicity Profile
While the Rp configuration is generally favored for RNase H1 activity, the Sp configuration has been shown to confer greater stability against nuclease-mediated degradation.[4] This suggests that a strategic combination of both Rp and Sp isomers within a single ASO may be necessary to achieve an optimal balance between target cleavage and stability.[9]
Controlling PS chirality can also influence the toxicity profile of ASOs. For a known toxic gapmer ASO, a version with a full Sp gap was found to be significantly less toxic than both the stereorandom parent and the full Rp gap ASO.[4] However, it's important to note that ASO sequence and design are the primary drivers of pharmacological and toxicological properties.[4][5][6] While chirality can modulate these properties, it may not be sufficient on its own to overcome inherent issues with a particular sequence or design.[1][4]
| Parameter | Rp Configuration | Sp Configuration | Reference |
| RNase H Preference | Preferred | Less Preferred | [4] |
| Nuclease Stability | Less Stable | More Stable | [4] |
| Toxicity (in a toxic ASO model) | As toxic as stereorandom | Significantly less toxic | [4] |
Experimental Methodologies
A comprehensive understanding of the effects of PS chirality relies on robust experimental protocols. Below are summaries of typical methods used in the cited studies.
Oligonucleotide Synthesis and Characterization
-
Stereorandom ASOs : Synthesized using standard automated solid-phase phosphoramidite chemistry. The sulfurization step, typically using agents like 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT), is non-stereospecific, yielding a mixture of Rp and Sp isomers at each linkage.
-
Stereopure ASOs : Synthesized using stereodefined phosphoramidite building blocks, often employing chiral auxiliaries on the phosphorus atom to direct the stereochemistry during the coupling reaction.[10] A scalable synthetic process has been developed that yields therapeutic ASOs with high stereochemical purity.[7]
-
Purification and Characterization : Oligonucleotides are typically purified by ion-exchange or reversed-phase high-performance liquid chromatography (HPLC).[11] The final products are characterized by mass spectrometry to confirm their identity and purity.
In Vitro RNase H Cleavage Assay
-
Heteroduplex Formation : The ASO is annealed with a complementary 32P-labeled target RNA strand in an appropriate buffer (e.g., Tris-HCl, KCl, MgCl2).
-
Enzyme Reaction : Recombinant human RNase H1 is added to the heteroduplex solution, and the reaction is incubated at 37°C. Aliquots are taken at various time points.
-
Quenching and Analysis : The reaction in the aliquots is stopped by adding a quenching solution (e.g., EDTA in formamide).
-
Visualization : The cleavage products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the bands corresponding to the full-length and cleaved RNA is quantified to determine the cleavage rate.[8]
Cell Culture and ASO Activity Assays
-
Cell Lines : Relevant cell lines (e.g., iCell neurons, 3T3-L1 cells) are cultured under standard conditions.[4][8]
-
ASO Delivery : ASOs are delivered to the cells either through transfection reagents (e.g., Lipofectamine) or under "free-uptake" (gymnotic) conditions, which better reflects the in vivo situation.[8]
-
Dose-Response : Cells are treated with a range of ASO concentrations for a specified period (e.g., 48-72 hours).
-
RNA Quantification : Total RNA is extracted from the cells, and the levels of the target mRNA are quantified using quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene.
-
IC50 Determination : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve to determine the ASO's potency.
In Vivo Animal Studies
-
Animal Models : Studies are conducted in relevant animal models, such as mice or non-human primates.[8]
-
ASO Administration : ASOs are administered via a clinically relevant route, such as intravitreal injection for ocular diseases or systemic injection for liver targets.[8]
-
Tissue Collection : At the end of the study, animals are euthanized, and target tissues are collected.
-
Pharmacodynamic Analysis : Target mRNA levels in the tissues are quantified by qRT-PCR to assess the extent and duration of gene silencing.
-
Toxicity Assessment : Blood samples are collected to measure markers of toxicity, such as alanine aminotransferase (ALT) for liver toxicity.[4]
Conclusion
The chirality of phosphorothioate linkages is a critical parameter that can significantly modulate the therapeutic properties of antisense oligonucleotides. While stereorandom ASOs represent a complex mixture of isomers, they have proven to be effective therapeutics. However, the evidence strongly suggests that controlling the PS stereochemistry can lead to ASOs with superior characteristics. Optimized, stereopure ASOs have demonstrated enhanced RNase H1 recruitment, leading to greater potency, efficacy, and durability of the gene silencing effect in both in vitro and in vivo models.[7][8][12] Furthermore, specific chiral configurations can influence nuclease stability and mitigate toxicity. As synthetic methodologies for producing stereopure oligonucleotides become more robust and scalable, the rational design of ASOs with specific stereochemical patterns holds the promise of developing next-generation antisense therapeutics with significantly improved safety and efficacy profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Chirality matters: stereo-defined phosphorothioate linkages at the termini of small interfering RNAs improve pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereochemistry Enhances Potency, Efficacy, and Durability of Malat1 Antisense Oligonucleotides In Vitro and In Vivo in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of a Tricyclic PIII Chiral Auxiliary for Solid-Supported Synthesis of Stereopure Phosphorothioate-Containing Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Solid-Phase Extraction (SPE) Columns for Organophosphate Extraction
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient extraction of organophosphate pesticides (OPPs) from various matrices is a critical step in ensuring food safety, environmental monitoring, and toxicological studies. Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of these compounds prior to chromatographic analysis. The choice of SPE sorbent is paramount to achieving high recovery, reproducibility, and low limits of detection. This guide provides an objective comparison of the performance of different SPE columns for organophosphate extraction, supported by experimental data.
Performance Comparison of SPE Sorbents
The selection of an appropriate SPE sorbent depends on the specific organophosphates of interest, the sample matrix, and the analytical method. The following table summarizes the performance of commonly used and novel SPE sorbents for the extraction of various organophosphate pesticides.
| Sorbent Type | Organophosphate Analyte(s) | Matrix | Average Recovery (%) | RSD (%) | Limit of Detection (LOD) | Reference |
| C18 | Diazinon, Malathion, Methyl Parathion, etc. | Vegetables | 70-110 | <12 | 0.011-0.032 mg/kg | [1] |
| Chlorpyrifos, Prophenofos | Vegetables & Fruits | More efficient than LLE | - | - | [2] | |
| 5 OPPs | Water | 73-95 | 1.0-6.9 | 2.5-5.0 µg/L | [3] | |
| Multi-residue | Groundwater | Lower recovery than polymeric sorbents | - | - | [4][5] | |
| Oasis HLB | Multi-residue (60+ pesticides) | Surface Water | 80-108 | 2-13 | 1-12 ng/L | [6] |
| 16 Pesticides (including Fenitrothion) | Groundwater | >70 | - | 0.003-0.04 µg/L | [4][5] | |
| Multi-residue (65 pesticides) | Surface Water | 70-120 | <14 | - | [7] | |
| PSA | Multi-residue | Fruits & Vegetables | Effective cleanup, removes interferences | - | - | |
| PSA + C18 (d-SPE) | Multi-residue | Rapeseeds | Recoveries below 30% for some pesticides | - | - | [1][8] |
| Multi-residue | Meat Products | - | - | - | [9] | |
| RAM-MISPE | 6 OPPs | Honey | 90.9-97.6 | 2.25-5.12 | 0.5–1.9 ng/mL | |
| Florisil | 6 OPPs | Honey | 72.3-77.4 | - | - | |
| Graphene Aerogel | 6 OPPs | Water | 93.8-104.2 | - | 0.12–0.58 ng/mL | |
| N-RGO/Fe3O4 | Fenitrothion, Chlorpyrifos methyl, Chlorpyrifos | Environmental Water | 84.40-105.05 | 1.21-4.22 | 0.04–0.06 µg/mL |
Note: Recovery, RSD, and LOD values are highly dependent on the specific experimental conditions, including the matrix, spiking level, and analytical instrumentation. The data presented here is for comparative purposes. RAM-MISPE stands for Restricted Access Material - Molecularly Imprinted Solid-Phase Extraction. d-SPE refers to dispersive SPE, commonly used in QuEChERS methods.
Experimental Workflow & Methodologies
The general workflow for Solid-Phase Extraction of organophosphate pesticides involves four key steps: conditioning, loading, washing, and elution.
References
- 1. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS [mdpi.com]
A Guide to Inter-Laboratory Validation of Pesticide Analysis Methods
The validation of analytical methods is a critical requirement for any laboratory involved in pesticide residue analysis. It ensures that a chosen method is fit for its intended purpose, providing reliable and accurate data. When a method is to be used across multiple laboratories, an inter-laboratory validation, often conducted as a collaborative study or proficiency test, is essential to establish its reproducibility and ensure comparability of results. This guide compares key performance criteria based on established guidelines and outlines the typical experimental protocol for such a validation.
Key Performance Parameters in Method Validation
The performance of a pesticide analysis method is evaluated based on several quantitative parameters. These characteristics determine the method's reliability and its suitability for routine use in different laboratory settings. The most critical parameters include:
-
Accuracy: The closeness of a measured value to the true or an accepted reference value. In pesticide analysis, it is typically determined through recovery studies on spiked blank samples.
-
Precision: The degree of agreement among independent test results obtained under stipulated conditions. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at two levels:
-
Repeatability (RSDr): Precision under the same operating conditions over a short interval of time (within-laboratory precision).[1]
-
Reproducibility (RSDR): Precision between laboratories, which accounts for variables like different analysts, equipment, and environments (inter-laboratory precision).[1][2]
-
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. It is often evaluated by the coefficient of determination (R²).
Comparison of Performance Criteria
Different regulatory bodies and guidelines provide acceptance criteria for method validation. The following table summarizes typical requirements, with a focus on the widely adopted SANTE/11312/2021 guidelines used in the European Union, and compares them with performance data from a multi-residue method study.[3][4]
| Performance Parameter | SANTE/11312/2021 Guideline Criteria | Typical Performance (e.g., QuEChERS with LC-MS/MS or GC-MS/MS) |
| Accuracy (Mean Recovery) | 70% - 120%[5] | 67% - 113%[6] |
| Precision (Repeatability, RSDr) | ≤ 20%[7] | 0.2% - 15.2%[6] |
| Precision (Reproducibility, RSDR) | Typically derived from proficiency tests; a target standard deviation of 25% is often used.[8][9] | Varies by study; proficiency test schemes are the best measure of inter-laboratory performance.[10] |
| Limit of Quantification (LOQ) | Must be ≤ the Maximum Residue Level (MRL). | Generally achieved at or below 0.01 mg/kg (10 µg/kg).[5] |
| Linearity (R²) | R² ≥ 0.99[7] | ≥ 0.99 is commonly achieved.[7] |
Experimental Protocol for an Inter-Laboratory Validation Study
An inter-laboratory study is a structured process organized by a central body to assess the performance of a specific analytical method across multiple laboratories. The process follows a rigorous protocol to ensure the statistical validity of the results.
1. Study Design and Laboratory Recruitment
-
Objective Definition: The coordinating laboratory defines the scope of the study, including the specific pesticide(s), matrix (e.g., tomato, rice), and the analytical method to be validated.
-
Protocol Development: A detailed protocol is established, outlining every step of the analytical procedure, from sample preparation to data reporting.
-
Laboratory Selection: A sufficient number of competent laboratories (typically 8-12 for a collaborative study) are recruited to participate.[11]
2. Preparation and Distribution of Test Materials
-
Sample Preparation: A bulk sample of the chosen matrix is sourced and processed to be homogeneous. It is then divided into portions. Some portions are fortified (spiked) with known concentrations of the target pesticides, while others are left as blanks.
-
Homogeneity and Stability Testing: Before distribution, the organizing laboratory must confirm the homogeneity of the spiked samples to ensure all participants receive identical material.[12] Stability tests are also conducted to guarantee that the pesticide concentrations will not change during shipment and the duration of the study.[12]
-
Distribution: Test materials, including spiked samples and blanks, are sent to participating laboratories under controlled conditions (e.g., frozen).
3. Analysis and Data Reporting
-
Sample Analysis: Each participating laboratory analyzes the test materials according to the provided protocol. Any deviations from the protocol must be documented and reported.
-
Data Submission: Laboratories submit their analytical results, including quantitative findings (concentrations), recovery percentages, and LOQs, to the coordinating body by a specified deadline.
4. Statistical Evaluation and Performance Assessment
-
Outlier Removal: The collected data is first screened for outliers using statistical tests such as Cochran's and Grubbs' tests, which identify laboratories with inconsistent variance or mean values.[13]
-
Calculation of Performance Parameters: The valid data is used to calculate key precision parameters:
-
Repeatability Standard Deviation (sr) and Relative Repeatability Standard Deviation (RSDr).
-
Reproducibility Standard Deviation (sR) and Relative Reproducibility Standard Deviation (RSDR).
-
-
Laboratory Performance (Proficiency Testing): In proficiency tests, the performance of individual laboratories is often evaluated using a z-score, which indicates how far a laboratory's result is from the assigned (consensus) value.[14] A z-score between -2 and +2 is generally considered satisfactory.[14]
-
Final Report: The organizing body compiles a comprehensive report detailing the study's design, the data received, the statistical analysis, and the final performance characteristics of the method. This report concludes whether the method is considered validated for inter-laboratory use.
Workflow Visualization
The logical flow of an inter-laboratory validation study, from planning to final reporting, is illustrated below.
Caption: Workflow of an inter-laboratory method validation study.
References
- 1. metrology-journal.org [metrology-journal.org]
- 2. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 3. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 4. bvl.bund.de [bvl.bund.de]
- 5. scielo.br [scielo.br]
- 6. A comparison of the determination of multiple pesticide residues in fruits, vegetables, and edible fungi using gas chromatography combined with filtration purification and solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. TestQual [testqual.com]
- 9. niphm.gov.in [niphm.gov.in]
- 10. Laboratory proficiency testing for pesticide residue analysis in tobacco | CORESTA [coresta.org]
- 11. aoac.org [aoac.org]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Derivatization Agents for Enhanced GC-MS Analysis
For researchers, scientists, and drug development professionals seeking to optimize Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polar and non-volatile compounds, derivatization is a critical sample preparation step. This guide provides a comparative study of common derivatization agents, supported by experimental data, to facilitate the selection of the most appropriate reagent for specific analytical challenges.
Derivatization enhances the volatility and thermal stability of analytes, leading to improved chromatographic peak shape, resolution, and detection sensitivity.[1][2][3] The three primary strategies for derivatization are silylation, acylation, and alkylation/esterification, each with distinct advantages and applications.[1][4][5]
Comparative Performance of Derivatization Agents
The choice of derivatization agent is contingent upon the functional groups present in the analyte, the complexity of the sample matrix, and the desired analytical outcome. The following tables summarize the performance of common silylation, acylation, and alkylation/esterification agents based on experimental data from various studies.
Silylation Agents
Silylation is the most widely used derivatization technique, replacing active hydrogens on functional groups like hydroxyls, carboxyls, amines, and thiols with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1][4][6]
| Derivatization Agent | Target Analytes | Reaction Conditions | Advantages | Limitations |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Steroids, Amino Acids, Fatty Acids, Sugars, Phenols[7][8] | 60-125°C for 15-120 min[7][9] | Volatile by-products, effective for a wide range of compounds. | Moisture sensitive, may not be ideal for sterically hindered compounds.[4][8] |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Steroids, Amino Acids, Metabolites[2][10][11] | Room temp to 100°C for instantaneous to 60 min reaction[10][12] | More volatile by-products than BSTFA, can be used at lower temperatures.[2][13] | May be less effective for some sterically hindered groups compared to BSTFA with a catalyst.[8] |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Steroids, Amino Acids, Polar Compounds[8][14] | 60-100°C for 30-60 min | Forms stable t-BDMS derivatives that are resistant to hydrolysis.[4] Produces characteristic mass spectra.[8] | Slower reaction rates, may not be suitable for high-throughput analysis.[8] |
Acylation Agents
Acylation introduces an acyl group into molecules containing active hydrogens, forming esters, amides, and thioesters. This method is particularly useful for highly polar compounds and can enhance detection sensitivity.[4][5]
| Derivatization Agent | Target Analytes | Reaction Conditions | Advantages | Limitations |
| TFAA (Trifluoroacetic Anhydride) | 6-Acetylmorphine, Synthetic Cathinones[10][15] | 60-90°C for 15-30 min[10] | Produces stable and volatile derivatives.[10] Good choice based on validation parameters.[15] | Can be corrosive, by-products may interfere with analysis. |
| PFPA (Pentafluoropropionic Anhydride) | Synthetic Cathinones, Amino Acids[15][16] | 60-70°C for 20-30 min[15] | Excellent choice for enhancing sensitivity with Electron Capture Detection (ECD).[15] | Can lead to racemization of amino acid enantiomers.[16][17] |
| HFBA (Heptafluorobutyric Anhydride) | Synthetic Cathinones[15] | 60-70°C for 20-30 min[15] | Generates derivatives with high electron-capturing ability for sensitive detection.[15] | Can produce multiple fragmentation patterns in MS.[15] |
Alkylation and Esterification Agents
Alkylation replaces active hydrogens with an alkyl group, while esterification converts carboxylic acids to esters. These methods are effective for acidic compounds like fatty acids and phenols.[4][5][7]
| Derivatization Agent | Target Analytes | Reaction Conditions | Advantages | Limitations |
| BF3 in Methanol (Boron Trifluoride) | Fatty Acids[9][18] | 50-80°C for 10-60 min[9][18] | Rapid and quantitative formation of fatty acid methyl esters (FAMEs).[9] | Reagent is corrosive and moisture-sensitive.[9] |
| PFBBr (Pentafluorobenzyl Bromide) | Carboxylic Acids, Phenols[7] | Room temp to 75°C for 15-60 min | Creates derivatives with high ECD response.[6] | Reagent can be toxic.[3] |
| Methyl Chloroformate | Amino Acids[16] | Room temperature | No racemization observed for amino acid analysis.[16] | Highly exothermic reaction, can cause hydrolysis of proteins and peptides in biological samples.[16][17] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are example protocols for the derivatization of steroids and fatty acids.
Dual Derivatization of Steroids (Methoximation followed by Silylation)
This two-step process is commonly used for the comprehensive analysis of steroid profiles.[12][19]
-
Methoximation: To a dried sample extract, add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).[12]
-
Incubate the mixture at 80°C for 1 hour with agitation.[12] This step converts carbonyl groups to methyloxime derivatives.[12]
-
Silylation: Add 80 µL of MSTFA + 1% TMCS (trimethylchlorosilane).[12]
-
Incubate at 100°C for 1 hour with agitation to convert hydroxyl groups to trimethylsilyl (TMS) derivatives.[12]
-
The sample is now ready for GC-MS analysis.
Esterification of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol is a standard method for preparing fatty acids for GC-MS analysis.[18][20][21]
-
Add 2 mL of 1M methanolic sodium hydroxide to approximately four drops of the oil sample in a tube.[18]
-
Heat the mixture in a water bath until it becomes colorless, shaking occasionally.[18] This step performs saponification.
-
Add 3 mL of boron trifluoride (BF3) in methanol.[18]
-
Heat the tube in a water bath at 70-80°C for 10 minutes, shaking occasionally.[18] This is the transesterification step.
-
Cool the tube to room temperature and add 3 mL of hexane.[18]
-
Shake the tube vigorously to extract the FAMEs into the hexane layer.[18]
-
The upper hexane layer is collected for GC-MS analysis.[18]
Visualizing Derivatization Workflows
The following diagrams illustrate the logical flow of the derivatization processes described.
By understanding the principles and practical considerations of different derivatization strategies, researchers can significantly enhance the quality and reliability of their GC-MS data, ultimately leading to more robust and accurate analytical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chromtech.com [chromtech.com]
- 5. gcms.cz [gcms.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. academic.oup.com [academic.oup.com]
- 11. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. knowledge.leco.com [knowledge.leco.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies [agris.fao.org]
A Head-to-Head Battle: Cross-Validating LC-MS and GC-MS for Robust Pesticide Analysis
A comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of pesticide residues, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.
In the realm of food safety and environmental monitoring, the accurate detection and quantification of pesticide residues are of paramount importance. Two of the most powerful and widely adopted analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both methods offer high sensitivity and selectivity, their applicability and performance can vary significantly depending on the chemical properties of the pesticides and the complexity of the sample matrix. This guide provides a detailed comparison of LC-MS and GC-MS for pesticide analysis, supported by experimental data and protocols to aid in method selection and cross-validation.
Performance Comparison: A Quantitative Look
The choice between LC-MS and GC-MS often hinges on the specific pesticides being targeted. LC-MS is generally more suitable for a wider range of modern pesticides, many of which are polar, thermally labile, or non-volatile. In contrast, GC-MS excels in the analysis of volatile and semi-volatile compounds, particularly organochlorine pesticides. The following tables summarize key performance parameters for a selection of pesticides analyzed by both techniques.
| Pesticide | Technique | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| Chlorpyrifos | LC-MS/MS | 0.03 - 0.5 | 0.6 - 1.5 | 70-120 | [1] |
| GC-MS/MS | 0.9 - 2.0 | 3.0 - 5.7 | 70-120 | [1] | |
| Acetamiprid | LC-MS/MS | 3.00 (ng/g) | 10.00 (ng/g) | 76.07 - 108.08 | [2] |
| Azoxystrobin | LC-MS/MS | 3.00 (ng/g) | 10.00 (ng/g) | 76.07 - 108.08 | [2] |
| Difenoconazole | LC-MS/MS | 3.00 (ng/g) | 10.00 (ng/g) | 76.07 - 108.08 | [2] |
| Malathion | GC-MS/MS | 3.00 (ng/g) | 10.00 (ng/g) | 76.07 - 108.08 | [2] |
| Dieldrin | GC-MS/MS | 3.00 (ng/g) | 10.00 (ng/g) | 76.07 - 108.08 | [2] |
Table 1: Comparison of LOD, LOQ, and Recovery Rates for Selected Pesticides.
| Parameter | LC-MS/MS | GC-MS/MS | Remarks |
| Applicability | Wide range of polar, non-volatile, and thermally labile pesticides. | Volatile and semi-volatile compounds. Ideal for organochlorine pesticides.[3][4] | LC-MS/MS covers a broader scope of modern pesticides.[3] |
| Sample Preparation | Often simpler, direct injection of liquid extracts is possible. | May require derivatization for some polar compounds to increase volatility.[5] | QuEChERS method is commonly used for both. |
| Sensitivity | Generally offers higher sensitivity for many pesticide classes.[5] | Highly sensitive for volatile pesticides. | Tandem MS (MS/MS) enhances sensitivity and selectivity for both techniques. |
| **Linearity (R²) ** | Generally >0.99 for most compounds.[6] | Generally >0.99 for most compounds.[6] | Matrix effects can influence linearity. |
| Cost | Instrumentation can be more expensive. | Generally lower initial instrument cost. | The cost gap is narrowing.[7] |
Table 2: General Comparison of LC-MS/MS and GC-MS/MS for Pesticide Analysis.
Experimental Protocols for Cross-Validation
A robust cross-validation study is essential to ensure data equivalency and to understand the biases of each technique for specific analyte-matrix combinations. The following is a generalized protocol based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined approach for extracting pesticide residues from a variety of food matrices and is amenable to both LC-MS and GC-MS analysis.
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10-15 mL of acetonitrile to the tube. For samples with low water content, add an appropriate amount of water. Add internal standards at this stage.
-
Salting-Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and magnesium sulfate (to remove residual water). Other sorbents like C18 or graphitized carbon black (GCB) can be added depending on the matrix (e.g., for high-fat or pigmented samples).
-
Final Centrifugation and Collection: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes. The resulting supernatant is ready for analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically 0.2-0.6 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is most common, operated in both positive and negative ion modes to cover a wide range of pesticides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each pesticide.
-
GC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is common for trace analysis.
-
Temperature Program: A temperature gradient is used to separate compounds with a wide range of boiling points.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) is the standard.
-
Analysis Mode: Similar to LC-MS/MS, MRM is employed for targeted analysis on a triple quadrupole mass spectrometer.
-
Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study for pesticide analysis using LC-MS and GC-MS.
Figure 1: Workflow for the cross-validation of LC-MS and GC-MS in pesticide analysis.
Conclusion
Both LC-MS/MS and GC-MS/MS are indispensable tools for pesticide residue analysis, each with its own set of advantages. LC-MS/MS generally offers broader applicability to a wider range of modern pesticides, while GC-MS/MS remains the gold standard for volatile and certain classes of non-polar compounds. For comprehensive pesticide screening, a combined approach utilizing both techniques is often the most effective strategy.[5] The results of a thorough cross-validation, following a standardized protocol such as the one outlined here, will provide the most reliable data for method selection and ensure the accuracy and defensibility of analytical results in regulatory and research settings. The choice of technique should ultimately be guided by the specific pesticides of interest, the sample matrix, and the required sensitivity and regulatory limits.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative determination and removal of pesticide residues in fresh vegetables and fruit products by LC-MS/MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. conquerscientific.com [conquerscientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
Safety Operating Guide
Proper Disposal of Methyl Phosphorotrithioate: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat methyl phosphorotrithioate as an acutely toxic, hazardous chemical. All handling and disposal procedures must be conducted in strict adherence to local, state, and federal regulations, and under the direct supervision of trained personnel.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound belonging to the organophosphorus class of chemicals. The procedures outlined below are intended for researchers, scientists, and drug development professionals working in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, general safety protocols for highly toxic organophosphorus compounds should be strictly followed.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles and a face shield must be worn.
-
Respiratory Protection: A properly fitted respirator with cartridges appropriate for organic vapors and acid gases should be used, especially when handling the pure compound or creating solutions.
-
Protective Clothing: A lab coat, apron, and closed-toe shoes are essential. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area and alert safety personnel. Neutralize the spill with a suitable absorbent material, such as vermiculite or sand. Do not use combustible materials like sawdust. The contaminated absorbent material must be collected and disposed of as hazardous waste.
-
Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. For eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air immediately. Seek immediate medical attention in all cases of exposure.
Disposal Procedures
The two primary methods for the disposal of this compound are chemical degradation (hydrolysis) and high-temperature incineration. The selection of the appropriate method will depend on the quantity of waste, available facilities, and local regulations.
Chemical Degradation: Alkaline Hydrolysis
Alkaline hydrolysis is a common and effective method for the detoxification of organophosphorus compounds. The process involves breaking the ester bonds of the molecule, rendering it significantly less toxic.
Experimental Protocol for Alkaline Hydrolysis:
-
Reaction: Slowly and carefully add the this compound waste to the alkaline solution with constant stirring. An excess of the alkaline solution should be used to ensure complete reaction. The reaction may be exothermic; control the temperature with an ice bath if necessary.
-
Monitoring: The progress of the hydrolysis can be monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete disappearance of the parent compound.
-
Neutralization: Once the reaction is complete, the resulting solution should be neutralized with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Final Disposal: The neutralized solution, now containing less toxic degradation products, must still be disposed of as hazardous waste through a licensed disposal facility.
| Parameter | Recommended Value/Condition |
| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Concentration | ~10% (w/v) in water (adjust as needed) |
| Reaction Time | To be determined by monitoring |
| Temperature | Room temperature, with cooling as needed |
| Final pH | 6 - 8 |
High-Temperature Incineration
Incineration is a highly effective method for the complete destruction of organophosphorus compounds, achieving destruction efficiencies greater than 99.99%.[1] This process must be carried out in a licensed hazardous waste incineration facility equipped with appropriate emission control systems.
Key Considerations for Incineration:
-
Temperature and Residence Time: For organophosphate pesticides, a general guideline for effective destruction is a temperature of at least 1000°C with a residence time of 2 seconds.
-
Sulfur Dioxide (SO₂) Emission: this compound contains sulfur, which will be converted to sulfur dioxide (SO₂) during incineration. The incineration facility must have scrubbers to remove this acidic gas from the exhaust to prevent air pollution.
-
Packaging and Labeling: Waste destined for incineration must be packaged in approved, sealed containers and clearly labeled with the contents and associated hazards.
Regulatory Compliance
The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA). While a specific P- or U-list code for this compound was not identified in the search results, it should be treated as a hazardous waste due to its acute toxicity. It is the generator's responsibility to properly classify the waste and ensure compliance with all applicable regulations. Always consult with your institution's Environmental Health and Safety (EHS) department and your licensed hazardous waste disposal vendor to ensure proper classification and disposal procedures.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling Methyl Phosphorotrithioate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Methyl phosphorotrithioate is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to minimize risk and ensure a secure laboratory environment. The following information is based on safety data for closely related organophosphate compounds, specifically O,O,S-Trimethyl phosphorothioate, due to the limited availability of data for this compound itself.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1]. |
| Skin Protection | Wear fire/flame resistant and impervious clothing[1]. Chemical-resistant gloves should be worn. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator[1]. Ensure adequate ventilation in the work area[1]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials readily available.
2. Handling:
-
Avoid the formation of dust or aerosols[1].
-
Do not breathe mist, gas, or vapors[1].
-
Avoid contact with skin and eyes[1].
-
Use spark-proof tools and explosion-proof equipment if necessary[1].
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[1].
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[1].
-
Contaminated Materials: Any materials that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
-
Environmental Precautions: Do not allow the chemical to enter drains or sewer systems[1]. Prevent any discharge into the environment[1].
Quantitative Data
| Parameter | Value |
| Occupational Exposure Limits | No data available |
| Biological Limit Values | No data available |
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
